ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(cyanomethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWKXCFPDGXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. As a privileged scaffold, it is a key component in a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, with its reactive cyanomethyl group and ester moiety, is a valuable building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this important compound, delving into the mechanistic underpinnings of the reactions and offering practical insights for its successful preparation and characterization.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the core pyrazole ring structure, yielding ethyl 1H-pyrazole-3-carboxylate. This is followed by a selective N-alkylation at the N1 position of the pyrazole ring with a cyanomethylating agent. This strategic approach allows for high yields and straightforward purification of the intermediate and final products.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The initial step focuses on the preparation of the pyrazole core. While several methods exist for constructing pyrazole rings, a direct and high-yielding approach for the unsubstituted ethyl 1H-pyrazole-3-carboxylate is the Fischer esterification of pyrazole-3-carboxylic acid.
Reaction Mechanism: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this synthesis, sulfuric acid acts as a proton source, protonating the carbonyl oxygen of pyrazole-3-carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The subsequent proton transfers and elimination of a water molecule lead to the formation of the ethyl ester.
Caption: Mechanism of Fischer esterification for pyrazole core synthesis.
Experimental Protocol: Ethyl 1H-pyrazole-3-carboxylate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Pyrazole-3-carboxylic acid | 112.08 | 1.112 g | 10 mmol |
| Ethanol | 46.07 | 50 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole-3-carboxylic acid (1.112 g, 10 mmol).
-
Add ethanol (50 mL) to the flask and stir the mixture.
-
Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford ethyl 1H-pyrazole-3-carboxylate as a solid.
Expected Yield: Approximately 96% (1.350 g).[1]
Part 2: Synthesis of this compound
The second step involves the selective N-alkylation of the synthesized ethyl 1H-pyrazole-3-carboxylate with chloroacetonitrile. The use of a weak base like potassium carbonate is crucial to deprotonate the pyrazole ring nitrogen, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: N-Alkylation
The N-alkylation proceeds via a nucleophilic substitution mechanism. The potassium carbonate acts as a base to deprotonate the N1-H of the pyrazole ring, forming a pyrazolate anion. This anion is a potent nucleophile that attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming the desired C-N bond.
Caption: Mechanism of N-alkylation of the pyrazole ester.
Experimental Protocol: this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 1H-pyrazole-3-carboxylate | 140.14 | 1.40 g | 10 mmol |
| Chloroacetonitrile | 75.50 | 0.83 g (0.63 mL) | 11 mmol |
| Potassium Carbonate | 138.21 | 2.07 g | 15 mmol |
| Acetone | 58.08 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1H-pyrazole-3-carboxylate (1.40 g, 10 mmol) in acetone (50 mL).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.
-
Add chloroacetonitrile (0.83 g, 11 mmol) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. A similar reaction with bromoacetonitrile proceeds to completion upon heating to reflux for one day.[2]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield this compound as a solid.
Characterization of the Final Product
This compound
-
CAS Number: 1217863-08-5
-
Molecular Formula: C₈H₉N₃O₂
-
Molecular Weight: 179.18 g/mol
Physicochemical Properties:
-
Appearance: Expected to be a solid at room temperature.
-
Solubility: Soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane.
Spectroscopic Data (Predicted and based on analogous structures):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.8-8.0 (s, 1H, pyrazole-H5)
-
δ 6.8-7.0 (s, 1H, pyrazole-H4)
-
δ 5.4-5.6 (s, 2H, N-CH₂-CN)
-
δ 4.3-4.5 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)
-
δ 1.3-1.5 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~162 (C=O, ester)
-
δ ~145 (pyrazole C3)
-
δ ~135 (pyrazole C5)
-
δ ~115 (CN)
-
δ ~110 (pyrazole C4)
-
δ ~61 (-O-CH₂)
-
δ ~45 (N-CH₂)
-
δ ~14 (-CH₃)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 180.07 [M+H]⁺, 202.05 [M+Na]⁺
-
-
IR (KBr, cm⁻¹):
-
~2250 (C≡N stretch)
-
~1720 (C=O stretch, ester)
-
~1550 (C=N stretch, pyrazole ring)
-
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Chloroacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. It is also a lachrymator. Handle in a fume hood with appropriate gloves.
-
Hydrazine (if used as a precursor): Highly toxic and a suspected carcinogen. Handle with extreme caution and appropriate engineering controls.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a robust and efficient method for the preparation of this compound, a versatile intermediate for drug discovery and development. The protocols are based on well-established chemical transformations, ensuring high yields and purity of the final product. The provided mechanistic insights and practical considerations will aid researchers in successfully implementing this synthesis in their laboratories. Further derivatization of the cyanomethyl and ester functionalities of the title compound opens up a vast chemical space for the exploration of novel bioactive molecules, underscoring its importance in the field of medicinal chemistry.
References
-
Xiao, Z., et al. (2008). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2448. [Link]
Sources
An In-depth Technical Guide to Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, spectral characterization, and potential applications, offering field-proven insights for researchers and developers.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique electronic and steric properties of the pyrazole ring allow for diverse functionalization, making it a versatile building block for novel therapeutic agents and functional materials. This compound, with its reactive cyanomethyl group and ester functionality, serves as a valuable synthon for creating more complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1217863-08-5 | [2] |
| Molecular Formula | C₈H₉N₃O₂ | [2] |
| Molecular Weight | 179.18 g/mol | [3] |
| IUPAC Name | This compound | [2] |
Synthesis and Mechanism
The synthesis of this compound can be logically approached through the N-alkylation of a pyrazole precursor. This method is a common and effective strategy for introducing substituents onto the pyrazole ring.[4][5][6]
Proposed Synthetic Pathway: N-Alkylation
The most direct and plausible route to synthesize the title compound is via the N-alkylation of ethyl 1H-pyrazole-3-carboxylate with a haloacetonitrile, such as 2-bromoacetonitrile or 2-chloroacetonitrile. The reaction proceeds via a nucleophilic substitution mechanism where the pyrazole nitrogen attacks the electrophilic carbon of the haloacetonitrile.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route via N-alkylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established procedure for the N-alkylation of pyrazoles and is expected to yield the target compound.[7]
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
2-Bromoacetonitrile (or 2-chloroacetonitrile)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the pyrazole NH, facilitating the nucleophilic attack. Sodium hydride, a stronger base, can be used for less reactive substrates.
-
Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions, as they solvate the cation of the base while leaving the anion nucleophile relatively free.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).
-
Cyanomethyl group: A singlet around 5.3-5.5 ppm (2H, -CH₂CN).
-
Pyrazole ring protons: Two doublets in the aromatic region (around 6.8-7.0 ppm and 7.8-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the pyrazole ring.
¹³C NMR Spectroscopy (Predicted)
-
Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
-
Cyanomethyl group: A signal for the methylene carbon (-CH₂CN) around 35-40 ppm and the nitrile carbon (-CN) around 115-117 ppm.
-
Pyrazole ring carbons: Signals in the aromatic region, typically between 105 ppm and 145 ppm.
-
Ester carbonyl carbon: A signal around 160-162 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C≡N stretch: A sharp, medium intensity band around 2250 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1720-1730 cm⁻¹.
-
C=N and C=C stretches (pyrazole ring): Bands in the 1500-1600 cm⁻¹ region.
-
C-H stretches: Bands in the 2900-3100 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 179 corresponding to the molecular weight of the compound.
-
Fragmentation: Expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), and the cyanomethyl group (-CH₂CN, m/z = 40).
Reactivity and Potential Applications
The bifunctional nature of this compound, possessing both a reactive cyanomethyl group and an ester moiety, makes it a versatile intermediate for further chemical transformations.
Key Reaction Sites
Diagram of Reactive Sites
Caption: Potential sites for chemical modification.
-
Ester Group (Site A): The ethyl ester can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This acid can then be converted to amides, acid chlorides, or other derivatives, allowing for the introduction of a wide range of functional groups.
-
Cyanomethyl Group (Site B): The nitrile functionality is a versatile handle for various transformations. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions to form other heterocyclic rings.
Potential Applications in Drug Discovery and Materials Science
Given the broad spectrum of biological activities associated with pyrazole derivatives, this compound is a promising starting material for the synthesis of novel therapeutic agents.[6][11][12] The introduction of the cyanomethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Potential areas of application include:
-
Anticancer Agents: The pyrazole scaffold is present in several approved anticancer drugs.[1]
-
Anti-inflammatory Drugs: Many pyrazole derivatives exhibit potent anti-inflammatory activity.
-
Antimicrobial Compounds: The functional groups on this molecule can be modified to target various microbial pathways.
In materials science, the rigid pyrazole core and the potential for derivatization make this compound a candidate for the synthesis of novel organic materials with interesting electronic or photophysical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two distinct reactive functional groups provide a platform for the development of a wide array of more complex molecules. For researchers in drug discovery and materials science, this compound offers significant potential for the creation of novel and functional chemical entities. This guide provides a foundational understanding to facilitate its effective use in the laboratory.
References
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
1HNMR δ values for. (n.d.). The Royal Society of Chemistry. [Link]
-
1-(cyanomethyl)-1H-Pyrazole-3-carboxylic acid ethyl ester,1217863-08-5. (n.d.). ChemSrc. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules, 27(11), 3410. [Link]
-
ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. (n.d.). PubChem. [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Mini-Reviews in Medicinal Chemistry, 24(1), 1-2. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 661387. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
-
ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). ChemSynthesis. [Link]
-
A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry, 11(6), 13779-13789. [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). ResearchGate. [Link]
-
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103. [Link]
-
This compound. (n.d.). AOBChem. [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
-
Mass spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (n.d.). ResearchGate. [Link]
- Process for the preparation of a pyrazole derivative. (2011).
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2023). Molecules, 28(1), 35. [Link]
-
Ethyl 1H-pyrazole-3-carboxylate. (n.d.). Georganics. [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. [Link]
-
Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl- with Retention Time (RT)= 3.436. (n.d.). ResearchGate. [Link]
-
Ethyl 4-nitro-1H-pyrazole-3-carboxylate. (n.d.). SpectraBase. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. aobchem.com [aobchem.com]
- 3. Ethyl 1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug discovery. A detailed, field-proven protocol for its synthesis via N-alkylation of ethyl 1H-pyrazole-3-carboxylate is presented, along with a thorough characterization of the final compound. This document serves as a practical resource for researchers engaged in the design and synthesis of pyrazole-based compounds for pharmaceutical development.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The versatility of the pyrazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.
This compound (Figure 1) is a derivative that incorporates a cyanomethyl group at the N1 position and an ethyl carboxylate at the C3 position. These functional groups serve as valuable handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic value.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its application in synthesis and drug development. While specific experimental data for this compound is not widely published, its key identifiers are provided in Table 1.
| Property | Value | Source |
| CAS Number | 1217863-08-5 | [3] |
| Molecular Formula | C₈H₉N₃O₂ | [3] |
| Molecular Weight | 179.18 g/mol | [4] |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the N-alkylation of the readily available precursor, ethyl 1H-pyrazole-3-carboxylate. This reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a cyanomethylating agent.
Retrosynthetic Analysis
A retrosynthetic approach reveals the key disconnection at the N1-cyanomethyl bond, leading back to ethyl 1H-pyrazole-3-carboxylate and a cyanomethyl synthon. A practical synthetic equivalent for the cyanomethyl synthon is an alkyl halide such as chloroacetonitrile or bromoacetonitrile.
Caption: Retrosynthetic analysis for this compound.
Synthesis of the Precursor: Ethyl 1H-pyrazole-3-carboxylate
The starting material, ethyl 1H-pyrazole-3-carboxylate, can be synthesized through several established methods. One common approach is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[5] A more direct method involves the esterification of pyrazole-3-carboxylic acid.
Experimental Protocol: Esterification of Pyrazole-3-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazole-3-carboxylic acid (1.12 g, 10 mmol) in absolute ethanol (50 mL).
-
Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (2 mL) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1H-pyrazole-3-carboxylate.
N-Alkylation to Yield this compound
The N-alkylation of pyrazoles can be achieved under basic conditions to deprotonate the pyrazole nitrogen, creating a potent nucleophile.[6] The choice of base and solvent is critical to ensure high regioselectivity and yield.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of ethyl 1H-pyrazole-3-carboxylate (1.40 g, 10 mmol) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (50 mL), add a base such as potassium carbonate (1.66 g, 12 mmol) or sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12 mmol) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.
-
Alkylation: Slowly add chloroacetonitrile (0.83 g, 11 mmol) or bromoacetonitrile (1.32 g, 11 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Sources
- 1. 2059971-00-3|Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- 4. Ethyl 1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
The Potent and Selective Allosteric Wip1 Phosphatase Inhibitor: A Technical Guide to GSK2830371
GSK2830371 , with a CAS number of 1404456-53-6 , is a potent, selective, and orally bioavailable allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2][3] This technical guide provides an in-depth overview of GSK2830371, including its mechanism of action, preclinical pharmacology, and potential therapeutic applications for researchers, scientists, and drug development professionals.
Executive Summary
GSK2830371 distinguishes itself as a highly selective allosteric inhibitor of Wip1 phosphatase, a critical negative regulator of the p53 tumor suppressor pathway.[4] By binding to a unique flap subdomain outside the catalytic site of Wip1, GSK2830371 effectively inhibits its phosphatase activity, leading to the hyperphosphorylation and activation of key proteins in the DNA damage response (DDR) pathway, most notably the tumor suppressor p53.[5] This targeted inhibition has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical models of various cancers, particularly those with wild-type p53 and amplification of the PPM1D gene. While extensive preclinical data exists, information regarding the clinical trial status of GSK2830371 is not publicly available as of early 2026.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1404456-53-6 | [2][3] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [3] |
| Molecular Weight | 461.02 g/mol | [3] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM). Insoluble in water. | [1][2] |
| Appearance | White to light yellow solid | [6] |
| Storage | Store at -20°C as a solid. | [2] |
Mechanism of Action: Restoring p53 Function through Wip1 Inhibition
The tumor suppressor protein p53 plays a central role in maintaining genomic integrity by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress, such as DNA damage.[4] The activity of p53 is tightly controlled by a number of regulatory proteins, including its primary negative regulator, MDM2, and the serine/threonine phosphatase Wip1.[4]
Wip1, encoded by the PPM1D gene, is often amplified in various human cancers and acts as a negative feedback regulator of the p53 pathway.[5] In response to DNA damage, p53 is activated through phosphorylation at multiple sites, including Serine 15 (Ser15). Activated p53 then transcriptionally upregulates the expression of Wip1. Wip1, in turn, dephosphorylates and inactivates p53 at Ser15, as well as other key upstream kinases in the DDR pathway like ATM and Chk2, effectively dampening the DNA damage response and allowing cells to resume proliferation.[1][7]
GSK2830371 functions as a highly selective allosteric inhibitor of Wip1 with an IC₅₀ of 6 nM in cell-free assays.[1] It binds to a unique "flap" subdomain of Wip1, which is not present in other phosphatases, conferring its high selectivity.[5] This binding event prevents Wip1 from dephosphorylating its substrates. The consequences of Wip1 inhibition by GSK2830371 are multifaceted:
-
Increased Phosphorylation of p53: By inhibiting Wip1, GSK2830371 leads to a sustained phosphorylation of p53 at Ser15, a key activating modification.[1][8]
-
Activation of Upstream Kinases: GSK2830371 treatment results in the increased phosphorylation of other critical DDR proteins that are substrates of Wip1, including ATM (at Ser1981), Chk2 (at Thr68), and γH2AX (at Ser139).[1]
-
Enhanced p53 Stability and Activity: The sustained phosphorylation of p53 leads to its stabilization and accumulation, promoting the transcription of its downstream target genes, such as the cell cycle inhibitor p21.[8]
-
Induction of Apoptosis and Cell Cycle Arrest: The reactivation of the p53 pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[9]
Interestingly, treatment with GSK2830371 has also been shown to induce the degradation of the Wip1 protein itself, further amplifying its effects.[8]
Sources
- 1. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]
- 6. 5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate (C8H9N3O2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved pharmaceuticals.[1][2][3] From the potent anti-inflammatory effects of COX-2 inhibitors like Celecoxib to the targeted anticancer activities of kinase inhibitors, the pyrazole scaffold has proven to be a privileged structure in the design of novel therapeutics.[2][4][5] This guide focuses on a specific, functionalized derivative, ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug development.
Molecular Profile and Physicochemical Properties
This compound is a substituted pyrazole derivative with the molecular formula C8H9N3O2. The strategic incorporation of a cyanomethyl group at the N1 position and an ethyl carboxylate at the C3 position furnishes a molecule with a unique electronic and steric profile, making it an intriguing candidate for further chemical exploration and biological screening.
| Property | Value | Source |
| Molecular Formula | C8H9N3O2 | [6] |
| Molecular Weight | 179.18 g/mol | [6] |
| CAS Number | 1217863-08-5 | [6] |
Synthetic Pathways and Mechanistic Insights
The synthesis of this compound can be logically approached in a two-step sequence: the formation of the core pyrazole ring followed by N-alkylation. This strategy allows for controlled functionalization and purification of the intermediates.
Step 1: Synthesis of the Ethyl 1H-pyrazole-3-carboxylate Core
The construction of the pyrazole ring is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7][8] A well-established and efficient method involves the reaction of diethyl oxalate with a suitable three-carbon building block, followed by cyclization with hydrazine hydrate.[7]
Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (General Procedure)
-
Rationale: This procedure, adapted from a known synthesis of similar pyrazole carboxylates, utilizes a Claisen condensation to form a 1,3-dicarbonyl intermediate, which then readily undergoes cyclization with hydrazine to form the thermodynamically stable pyrazole ring.[7]
-
Step 1: Formation of the Dioxo-ester Intermediate: In a suitable flask, sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. To this, a mixture of diethyl oxalate and an appropriate acetophenone derivative is added dropwise with stirring, maintaining the temperature below 30°C. The reaction mixture is stirred for several hours at room temperature to yield the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.
-
Step 2: Cyclization with Hydrazine Hydrate: The intermediate dioxo-ester is suspended in glacial acetic acid. Hydrazine hydrate is then added, and the mixture is heated at 80-90°C for several hours.
-
Work-up and Purification: Upon cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Step 2: N-Alkylation with Chloroacetonitrile
The introduction of the cyanomethyl group at the N1 position of the pyrazole ring is achieved via an N-alkylation reaction. This reaction typically proceeds under basic conditions to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that readily attacks the electrophilic carbon of chloroacetonitrile.[9][10][11]
Experimental Protocol: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate
-
Rationale: The choice of a suitable base and solvent system is critical for achieving high yields and minimizing side reactions. A common and effective combination is potassium carbonate as the base in a polar aprotic solvent like dimethylformamide (DMF).[11]
-
Procedure: To a solution of ethyl 1H-pyrazole-3-carboxylate in DMF, anhydrous potassium carbonate is added. The mixture is stirred at room temperature for a short period to facilitate the formation of the pyrazolate anion. 2-Chloroacetonitrile is then added dropwise to the suspension.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50°C) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. After completion, the reaction mixture is poured into water and extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the cyanomethyl group, and the pyrazole ring.
-
Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).
-
Cyanomethyl group: A singlet around 5.4-5.6 ppm (2H, -CH₂CN).
-
Pyrazole ring protons: Two doublets in the aromatic region, typically between 6.8-7.0 ppm and 7.8-8.0 ppm, corresponding to the protons at the C4 and C5 positions, respectively.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl group: Signals around 14-15 ppm (-CH₃) and 60-62 ppm (-OCH₂-).
-
Cyanomethyl group: A signal for the methylene carbon (-CH₂CN) around 38-40 ppm and the nitrile carbon (-CN) around 115-117 ppm.
-
Pyrazole ring carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring, typically in the range of 105-150 ppm.
-
Carboxylate carbon: A signal for the ester carbonyl carbon (-COO-) in the downfield region, around 160-162 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C≡N stretch (nitrile): A sharp, medium intensity band around 2250-2260 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1710-1730 cm⁻¹.
-
C-O stretch (ester): A strong band in the 1200-1300 cm⁻¹ region.
-
C=N and C=C stretches (pyrazole ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretches: Bands in the 2900-3100 cm⁻¹ region.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular formula C8H9N3O2.
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential as a versatile scaffold for the development of novel therapeutic agents. The broader class of pyrazole derivatives has demonstrated a wide array of pharmacological activities.[3][12]
As a Scaffold for Kinase Inhibitors
The pyrazole ring is a well-established hinge-binding motif in many kinase inhibitors.[13][14][15] The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The cyanomethyl and ethyl carboxylate groups on the this compound scaffold provide vectors for further chemical modification to target specific pockets within the ATP-binding site of various kinases, potentially leading to the development of selective inhibitors for oncology and other diseases.[13][16]
Caption: Potential interaction of the pyrazole scaffold with a kinase active site.
Anti-inflammatory and Analgesic Agents
Many pyrazole-containing compounds exhibit significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][7][17][18][19] The this compound scaffold could be a starting point for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
Anticancer and Antimicrobial Agents
The pyrazole core is present in numerous compounds with demonstrated anticancer and antimicrobial activities.[4][5][20][21][22] The diverse substitution patterns possible on the pyrazole ring allow for the fine-tuning of biological activity against various cancer cell lines and microbial pathogens. This compound can serve as a key intermediate for the synthesis of a library of compounds to be screened for these activities.
Conclusion and Future Directions
This compound is a synthetically accessible and highly functionalized molecule that holds considerable promise as a building block in drug discovery. Its pyrazole core, combined with strategically placed functional groups, provides a versatile platform for the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Further research should focus on the development and validation of a robust synthetic protocol, full spectroscopic characterization of the molecule, and comprehensive biological screening to unlock its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding role of pyrazole derivatives in modern medicine.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. (2024). MDPI.
- Review: Anticancer Activity Of Pyrazole. (2021). International Journal of Pharmaceutical Sciences and Research.
- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. (2022). Semantic Scholar.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). PubMed Central.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).
- Process for the preparation of a pyrazole derivative. (2011).
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). CORE.
- Pyrazoles as anticancer agents: Recent advances. (2021).
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- ethyl 1-(cyanomethyl)
- Ethyl pyrazole-3-carboxyl
- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2021).
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012).
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2001).
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
- Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (2014).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Linköping University Electronic Press.
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PubMed Central.
- 1HNMR δ values for. (n.d.). The Royal Society of Chemistry.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021).
- Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. (2021). PubMed.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. (2022).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). PubMed Central.
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook.
- Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. (n.d.). Benchchem.
- Enzymatic assay results of compounds against kinases. (2018).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PubMed Central.
- Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. (2009).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed Central.
- Chloroacetonitrile. (2011).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aobchem.com [aobchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. srrjournals.com [srrjournals.com]
- 21. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 22. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Pyrazole-Based Compounds: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure-property relationships of pyrazole-based compounds. Moving beyond a mere recitation of techniques, this document delves into the "why" behind the "how," offering field-proven insights into the strategic application of computational chemistry to accelerate discovery and innovation. Herein, we explore the foundational pillars of Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations, presenting not just the theory but also actionable, step-by-step protocols to empower your research endeavors.
Introduction: The Privileged Pyrazole Core
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts a unique combination of electronic and steric properties that make it a "privileged scaffold" in drug discovery.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the pyrazole ring allows for facile substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2][4] Theoretical studies provide an indispensable toolkit for navigating the vast chemical space of pyrazole derivatives, offering a cost-effective and efficient means to prioritize synthetic efforts and rationalize experimental observations.[5]
Quantum Mechanical Insights: Density Functional Theory (DFT)
DFT has become a workhorse in computational chemistry for its ability to provide detailed insights into the electronic structure and properties of molecules.[6] For pyrazole-based compounds, DFT is instrumental in understanding their intrinsic properties, which in turn govern their reactivity and intermolecular interactions.
The "Why": Causality in DFT Applications
The fundamental premise of applying DFT to pyrazole derivatives is to correlate their electronic structure with their observed chemical behavior and biological activity. Key applications include:
-
Geometry Optimization: Determining the most stable three-dimensional conformation of a pyrazole derivative. This is critical as the molecule's shape dictates its ability to interact with biological targets.
-
Electronic Property Calculation: Quantifying properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[7]
-
Spectroscopic Analysis: Predicting spectroscopic signatures (e.g., IR, NMR) to aid in the characterization of newly synthesized compounds.[8]
-
Tautomeric Stability: Pyrazoles can exist in different tautomeric forms. DFT calculations can reliably predict the relative stabilities of these tautomers, which is essential for understanding their behavior in different environments.[9]
Experimental Protocol: A Self-Validating DFT Workflow
The following protocol outlines a robust and self-validating workflow for performing DFT calculations on a novel pyrazole derivative.
Step 1: Initial Structure Generation
-
Draw the 2D structure of the pyrazole derivative using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a preliminary 3D conformation using a molecular mechanics force field (e.g., MMFF94).
Step 2: Geometry Optimization
-
Select a DFT functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G* basis set.[1]
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates to minimize the total energy of the system.[10]
Step 3: Frequency Calculation
-
Perform a frequency calculation at the same level of theory as the optimization.[10]
-
Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energetic minimum on the potential energy surface. The presence of imaginary frequencies indicates a transition state or a saddle point, requiring further optimization.[10]
Step 4: Single-Point Energy and Electronic Property Calculation
-
With the validated optimized geometry, perform a single-point energy calculation using a higher level of theory (e.g., B3LYP/6-311++G(d,p)) for more accurate electronic properties.[9]
-
From this calculation, extract key electronic descriptors such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges.[6]
Step 5: Analysis of Results
-
Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.
-
Analyze the calculated properties to predict the molecule's reactivity, stability, and potential for intermolecular interactions.
Data Presentation: Relative Energetics of Pyrazole Tautomers
Computational studies have consistently shown that the aromaticity of the pyrazole ring is a dominant factor in determining isomer stability.[9]
| Pyrazole Tautomer | Description | Relative Energy (kJ/mol) |
| 1H-pyrazole | Aromatic, NH group in the ring | 0.00 (Reference)[9] |
| 3H-pyrazole | Non-aromatic, CH2 group adjacent to a nitrogen atom | ~100[9] |
| 4H-pyrazole | Non-aromatic, CH2 group in the ring | >100[9] |
Note: The substantial energy gap indicates that 1H-pyrazole is the overwhelmingly predominant tautomer under typical conditions.[9]
Visualization: DFT Workflow Diagram
Caption: A generalized workflow for DFT calculations on pyrazole derivatives.
Predicting Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] In the context of pyrazole-based drug discovery, it is primarily used to predict the binding mode and affinity of a pyrazole derivative (ligand) to a biological target (e.g., a protein receptor).[13]
The "Why": Causality in Molecular Docking
The rationale behind molecular docking is to simulate the molecular recognition process and identify plausible binding poses of a ligand within the active site of a protein. This allows researchers to:
-
Screen Virtual Libraries: Rapidly evaluate large libraries of pyrazole derivatives for their potential to bind to a specific target, thus prioritizing compounds for synthesis and biological testing.[11]
-
Elucidate Binding Mechanisms: Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-protein complex.[13][14]
-
Guide Lead Optimization: Suggest modifications to the pyrazole scaffold that could enhance binding affinity and selectivity.[15]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
This protocol provides a step-by-step guide for performing a molecular docking study using common software tools.
Step 1: Protein Preparation
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[2]
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.[11]
-
Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).[16]
-
Self-Validation Check: Ensure that the protonation states of key amino acid residues in the active site are appropriate for the physiological pH.
Step 2: Ligand Preparation
-
Generate the 3D structure of the pyrazole derivative (as described in the DFT protocol).
-
Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.[16]
Step 3: Grid Generation
-
Define the docking search space by creating a grid box that encompasses the active site of the protein. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.[16]
Step 4: Docking Simulation
-
Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the grid box.[16]
-
The docking program will score the different poses based on a scoring function that estimates the binding affinity.
Step 5: Analysis of Results
-
Analyze the docking results to identify the most favorable binding pose, which is typically the one with the lowest binding energy.[11]
-
Visualize the predicted binding mode to identify key interactions between the ligand and the protein.
-
Self-Validation Check: Compare the docked pose of a known inhibitor (if available) with its co-crystallized conformation to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the two poses should ideally be less than 2.0 Å.
Data Presentation: Docking Scores of Pyrazole Derivatives
The following table provides an example of how to present docking results for a series of pyrazole derivatives against a specific protein target.
| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| Pyrazole-A | -10.09 | 0.15 | TYR503, LYS486, ASP610 |
| Pyrazole-B | -8.57 | 1.23 | TYR503, LYS486 |
| Pyrazole-C | -10.35 | 0.11 | TYR503, LYS486, ASP610, GLU484 |
Data adapted from a study on pyrazole derivatives as potential kinase inhibitors.[11]
Visualization: Molecular Docking Workflow Diagram
Caption: A workflow for the development and validation of a QSAR model.
Simulating Dynamics: Molecular Dynamics (MD)
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and biological systems at an atomic level. [4]For pyrazole-based compounds, MD simulations are invaluable for understanding the dynamic nature of their interactions with biological targets and for assessing the stability of ligand-protein complexes.
The "Why": Causality in MD Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations offer a dynamic view, allowing researchers to:
-
Assess Binding Stability: Evaluate the stability of the docked pose over time. A stable binding mode is characterized by small fluctuations in the ligand's position and conformation within the active site. [13]* Characterize Conformational Changes: Observe how the binding of a pyrazole derivative may induce conformational changes in the target protein, which can be crucial for its biological function.
-
Calculate Binding Free Energies: Employ more advanced techniques like MM/PBSA or MM/GBSA to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimate of binding affinity than docking scores alone.
Experimental Protocol: A Self-Validating MD Simulation Workflow
This protocol outlines the general steps for performing an MD simulation of a protein-pyrazole complex.
Step 1: System Preparation
-
Start with the docked complex of the protein and the pyrazole derivative obtained from molecular docking.
-
Solvate the system by placing it in a box of water molecules.
-
Add counter-ions to neutralize the system.
Step 2: Minimization
-
Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
Step 3: Equilibration
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and pressure (NVT and NPT ensembles).
-
Self-Validation Check: Monitor the temperature, pressure, and density of the system to ensure they have reached a stable equilibrium.
Step 4: Production Run
-
Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) to generate a trajectory of the system's atomic motions.
Step 5: Trajectory Analysis
-
Analyze the trajectory to calculate various properties, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, the Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds between the ligand and the protein over time.
-
Self-Validation Check: The RMSD of the ligand should remain relatively stable after an initial equilibration period, indicating a stable binding mode.
Data Presentation: MD Simulation Analysis
The following table summarizes key metrics often extracted from an MD simulation trajectory.
| Metric | Description | Interpretation |
| Ligand RMSD | Root Mean Square Deviation of the ligand's atomic positions from the initial docked pose. | A low and stable RMSD suggests a stable binding mode. |
| Protein RMSF | Root Mean Square Fluctuation of individual protein residues. | High RMSF values indicate flexible regions of the protein. |
| Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein over time. | A consistent number of hydrogen bonds indicates stable interactions. |
Visualization: MD Simulation Workflow Diagram
Caption: A general workflow for performing MD simulations of protein-ligand complexes.
Conclusion: An Integrated Computational Approach
The theoretical methods outlined in this guide—DFT, molecular docking, QSAR, and MD simulations—are not isolated techniques but rather a synergistic suite of tools. An integrated computational approach, where the insights from one method inform the application of another, provides a powerful strategy for accelerating the discovery and development of novel pyrazole-based compounds. By embracing these computational methodologies, researchers can navigate the complexities of molecular design with greater confidence and efficiency, ultimately unlocking the full therapeutic and technological potential of the versatile pyrazole scaffold.
References
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06).
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). ACS Omega. Available from: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13). National Institutes of Health. Available from: [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. (2021-09-23). AIP Conference Proceedings. Available from: [Link]
-
(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025-08-10). Available from: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014-07-22). National Institutes of Health. Available from: [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025-08-06). ResearchGate. Available from: [Link]
-
Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. (Unknown). Taylor & Francis Online. Available from: [Link]
-
Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (Unknown). National Institutes of Health. Available from: [Link]
-
Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022-06-07). PubMed. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024-12-10). National Institutes of Health. Available from: [Link]
-
Perspective: The potential of pyrazole-based compounds in medicine. (2025-08-09). ResearchGate. Available from: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (Unknown). MDPI. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Unknown). Frontiers. Available from: [Link]
-
(PDF) Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives. (2020-03-31). ResearchGate. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). National Institutes of Health. Available from: [Link]
-
Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022-01-23). Available from: [Link]
-
(PDF) 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023-01-08). ResearchGate. Available from: [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026-01-16). Inorganic Chemistry. Available from: [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025-08-10). ResearchGate. Available from: [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (Unknown). National Institutes of Health. Available from: [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (Unknown). National Institutes of Health. Available from: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-08). ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. youtube.com [youtube.com]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Significance of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2] This versatility has led to the development of numerous pyrazole-containing drugs. The subject of this guide, this compound (CAS No: 1217863-08-5, Molecular Formula: C₈H₉N₃O₂), is a key building block for the synthesis of novel therapeutic agents.[3] Its trifunctional nature—possessing a reactive cyanomethyl group, a versatile ester, and a pyrazole core—offers multiple avenues for structural modification and the generation of diverse chemical libraries for drug screening. This guide provides a detailed overview of its synthesis, chemical characteristics, and potential applications, with a focus on leveraging its unique structure for the development of next-generation therapeutics.
Synthesis of this compound and its Analogs
General Synthetic Approach: Knorr Pyrazole Synthesis
A plausible and widely used method for constructing the pyrazole-3-carboxylate core is the Knorr pyrazole synthesis. This typically involves the reaction of a β-ketoester with a hydrazine. For the synthesis of the title compound, a key precursor would be a β-ketoester bearing a cyanomethyl group.
Caption: General workflow for the Knorr synthesis of this compound.
Illustrative Step-by-Step Protocol for a Related Pyrazole-3-carboxylate
The following protocol for the synthesis of a generic ethyl 5-(substituted)-1H-pyrazole-3-carboxylate provides a practical framework that can be adapted for the synthesis of the title compound.[4]
Step 1: Formation of the β-Dioxo Ester Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add a mixture of diethyl oxalate and a ketone (in the case of the title compound, a ketone with a cyanomethyl group would be required) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate ethyl-2,4-dioxo-butanoate derivative can be isolated.
Step 2: Cyclization to the Pyrazole Ring
-
Prepare a suspension of the intermediate dioxo-ester in a suitable solvent such as glacial acetic acid.
-
Add hydrazine hydrate to the suspension and reflux the mixture for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its three key functional groups: the pyrazole ring, the ethyl ester, and the cyanomethyl group.
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and generally stable to oxidation.[1] The nitrogen atom at the 1-position can be alkylated or acylated under basic conditions. Electrophilic substitution, such as halogenation or nitration, typically occurs at the C4 position.[1]
Reactions of the Ethyl Ester Group
The ethyl ester at the C3 position is a versatile handle for further derivatization.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with various amines to form a diverse library of pyrazole-3-carboxamides, a class of compounds with significant biological activity.[5][6]
-
Amidation: Direct conversion of the ester to an amide can also be achieved by heating with an amine, sometimes in the presence of a catalyst.
Reactivity of the Cyanomethyl Group
The cyanomethyl group at the N1 position is a particularly interesting feature for chemical modification.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction: The nitrile can be reduced to an amine, providing a point for further functionalization.
-
Cyclization Reactions: The active methylene group adjacent to the nitrile is nucleophilic and can participate in various condensation and cyclization reactions to form fused heterocyclic systems. For instance, related 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been shown to react with various electrophiles to generate complex heterocyclic structures.[7][8][9]
Caption: Potential reaction pathways for the derivatization of this compound.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Signals for the ethyl group (a quartet around 4.3 ppm for -OCH₂- and a triplet around 1.3 ppm for -CH₃).- A singlet for the cyanomethyl protons (-CH₂CN) likely in the range of 5.0-5.5 ppm.- Two distinct signals for the pyrazole ring protons (C4-H and C5-H), expected to be singlets or doublets depending on coupling, in the aromatic region (around 7.0-8.5 ppm).- A broad singlet for the pyrazole N-H if tautomerism occurs, although the N1-substitution should prevent this. |
| ¹³C NMR | - Signals for the ethyl group carbons (around 60 ppm for -OCH₂- and 14 ppm for -CH₃).- A signal for the cyanomethyl carbon (-CH₂CN) around 50-60 ppm and the nitrile carbon (-CN) around 115-120 ppm.- Signals for the pyrazole ring carbons in the range of 100-150 ppm.- A signal for the ester carbonyl carbon (-COO-) around 160-165 ppm. |
| IR Spectroscopy | - A strong absorption band for the ester carbonyl (C=O) stretching around 1700-1730 cm⁻¹.- A characteristic absorption for the nitrile (C≡N) stretching around 2240-2260 cm⁻¹.- C-H stretching bands for the aromatic and aliphatic protons.- N-H stretching band around 3100-3300 cm⁻¹ if any tautomeric form is present. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₈H₉N₃O₂ (179.18 g/mol ).- Fragmentation patterns corresponding to the loss of the ethoxy group, the cyanomethyl group, and other characteristic fragments. |
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents. The pyrazole core is a known pharmacophore in many clinically used drugs.
As a Precursor for Kinase Inhibitors
A significant area of application for pyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy. The pyrazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. By modifying the substituents on the pyrazole core, it is possible to achieve potent and selective inhibition of specific kinases. Derivatives of 1H-pyrazole-3-carboxamide have shown potent activity against kinases such as FLT3 and CDKs, which are important targets in acute myeloid leukemia (AML).[12] The cyanomethyl and ethyl ester groups of the title compound provide ideal handles to introduce the necessary pharmacophoric features for kinase inhibition.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. societachimica.it [societachimica.it]
- 3. aobchem.com [aobchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Fundamental Research on Cyanomethylpyrazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Cyanomethylpyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for functionalization have made it a "privileged structure" in drug design.[3] The introduction of a cyanomethyl group (-CH₂CN) onto the pyrazole ring gives rise to cyanomethylpyrazoles, a class of compounds with distinct physicochemical properties and a broad spectrum of biological activities. This guide provides an in-depth exploration of the fundamental research surrounding cyanomethylpyrazoles, from their synthesis and reactivity to their applications as potent enzyme inhibitors.
The cyanomethyl group is a key pharmacophore that can significantly influence a molecule's properties. It is a strong electron-withdrawing group, which can modulate the pKa of the pyrazole ring and affect its hydrogen bonding capabilities.[4] Furthermore, the nitrile moiety can participate in various chemical transformations, offering a handle for further derivatization. From a drug design perspective, the cyanomethyl group can act as a bioisosteric replacement for other functional groups, helping to optimize pharmacokinetic and pharmacodynamic properties.[5]
This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of facts, but a deeper understanding of the causality behind experimental choices and the logic that drives the design of novel cyanomethylpyrazole-based therapeutics.
Core Synthesis of Cyanomethylpyrazoles: From Building Blocks to Complex Scaffolds
The synthesis of cyanomethylpyrazoles often begins with the construction of the pyrazole ring itself, followed by the introduction or modification of the cyanomethyl group. One of the most common and efficient methods for creating highly functionalized cyanomethylpyrazoles is the reaction of a malononitrile dimer with hydrazine or its derivatives.[1]
Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A Key Intermediate
A pivotal building block in the synthesis of many cyanomethylpyrazole derivatives is 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. Its synthesis from the malononitrile dimer and hydrazine is a classic example of heterocyclic chemistry.[1]
Experimental Protocol: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile
-
Reagents: Malononitrile dimer, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve the malononitrile dimer in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid to obtain 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.
-
-
Characterization: The product can be characterized by its melting point and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of characteristic peaks for the amino, cyano, and pyrazole ring protons and carbons will confirm the structure.
Causality in the Synthesis:
-
Choice of Reactants: The malononitrile dimer provides the carbon backbone required for the pyrazole ring and already contains the precursors to the cyanomethyl and cyano groups. Hydrazine hydrate acts as the dinucleophilic source of the two adjacent nitrogen atoms in the pyrazole ring.
-
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction while allowing for easy precipitation of the product upon cooling.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Diagram of the Synthetic Pathway:
Caption: Synthesis of a key cyanomethylpyrazole intermediate.
Chemical Reactivity and Derivatization
The cyanomethylpyrazole core, particularly the 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, is rich in reactive sites, making it an excellent platform for generating diverse chemical libraries. The key reactive centers include the 5-amino group, the active methylene of the cyanomethyl group, and the nitrile groups themselves.
Knoevenagel Condensation
The active methylene group of the cyanomethyl substituent can readily participate in Knoevenagel condensation reactions with aldehydes.[6] This reaction is a powerful tool for extending the carbon framework and introducing new functional groups.
Experimental Protocol: Knoevenagel Condensation of a Cyanomethylpyrazole with an Aromatic Aldehyde
-
Reagents: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, Aromatic aldehyde (e.g., benzaldehyde), a basic catalyst (e.g., piperidine or DBU), and a suitable solvent (e.g., ethanol or DMF).[7][8]
-
Procedure:
-
Dissolve the cyanomethylpyrazole and the aromatic aldehyde in the chosen solvent in a flask.
-
Add a catalytic amount of the basic catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates. If not, the product can be isolated by pouring the reaction mixture into water and filtering the resulting solid.
-
The crude product can be purified by recrystallization.[9]
-
Mechanistic Insight:
The basic catalyst deprotonates the active methylene group of the cyanomethyl substituent, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final condensed product.
Diagram of the Knoevenagel Condensation Mechanism:
Caption: Mechanism of the Knoevenagel condensation.
Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines
The 5-aminopyrazole moiety is a versatile precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of significant interest in medicinal chemistry.[10][11]
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine
-
Reagents: 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a 1,3-dicarbonyl compound (e.g., acetylacetone), and a solvent (e.g., glacial acetic acid or ethanol).[12]
-
Procedure:
-
Combine the 5-aminopyrazole and the 1,3-dicarbonyl compound in the solvent.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the precipitated product by filtration.
-
The product can be purified by recrystallization.
-
Diagram of the Pyrazolo[1,5-a]pyrimidine Formation Workflow:
Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Cyanomethylpyrazoles in Drug Discovery: A Focus on Enzyme Inhibition
The cyanomethylpyrazole scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors.[13] The structural features of these molecules allow for specific interactions with the active sites of various enzymes, particularly kinases, which are crucial targets in oncology and immunology.
Structure-Activity Relationship (SAR) of Cyanomethylpyrazole-Based Kinase Inhibitors
Systematic modification of the cyanomethylpyrazole core and its substituents has led to the development of highly potent kinase inhibitors.[2][14] The following table summarizes representative SAR data for a series of pyrazole-based kinase inhibitors, highlighting the impact of different substituents on their inhibitory activity.
| Compound ID | R1 Substituent | R2 Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | -H | -Phenyl | CDK2 | 5,200 | [13] |
| 1b | -CH₃ | -Phenyl | CDK2 | 2,800 | [13] |
| 1c | -Cl | -Phenyl | CDK2 | 950 | [13] |
| 2a | -Cl | 4-Fluorophenyl | JNK3 | 350 | [14] |
| 2b | -Cl | 4-Methoxyphenyl | JNK3 | 820 | [14] |
| 2c | -Cl | 3-Pyridyl | JNK3 | 150 | [14] |
Analysis of SAR Data:
-
Substitution at R1: The data for compounds 1a-1c suggest that introducing an electron-withdrawing group like chlorine at the R1 position significantly enhances the inhibitory activity against CDK2. This could be due to favorable interactions with the enzyme's active site or modulation of the electronic properties of the pyrazole ring.
-
Substitution at R2: For the JNK3 inhibitors 2a-2c , the nature of the aryl substituent at R2 plays a crucial role. The presence of a nitrogen atom in the pyridine ring of 2c leads to a notable increase in potency, likely due to the formation of an additional hydrogen bond with the kinase.
Diagram of a Generic Cyanomethylpyrazole Kinase Inhibitor and Key Interaction Points:
Caption: Key interactions of a cyanomethylpyrazole inhibitor in an enzyme active site.
Future Perspectives
The field of cyanomethylpyrazoles continues to be an exciting area of research. Future efforts will likely focus on:
-
Development of Novel Synthetic Methodologies: Greener and more efficient synthetic routes will be sought to access a wider range of cyanomethylpyrazole derivatives.
-
Exploration of New Biological Targets: While kinase inhibition is a major focus, the potential of cyanomethylpyrazoles to modulate other enzyme families and cellular pathways remains to be fully explored.
-
Application of Computational Chemistry: The use of in silico methods, such as QSAR and molecular docking, will continue to play a crucial role in the rational design of new and more potent cyanomethylpyrazole-based drugs.[15][16]
References
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Medicinal Chemistry Research. [Link]
-
HASSAN AS, HAFEZ TS, OSMAN SA. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2015). Scientia Pharmaceutica. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025). ResearchGate. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (n.d.). Semantic Scholar. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (n.d.). GJBE Global Academia. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2015). PMC - NIH. [Link]
-
New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (n.d.). MDPI. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
New Heterocyclisation Reactions of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Some 1,3-Dielectrophilic Agents. (n.d.). ResearchGate. [Link]
-
Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with Hydroxycyclohexanones. (n.d.). ResearchGate. [Link]
-
New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (n.d.). ResearchGate. [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [Link]
-
3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. (2025). ResearchGate. [Link]
-
Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (2025). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). NIH. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Semantic Scholar. [Link]
-
Thorpe reaction. (n.d.). Grokipedia. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]
-
Thorpe-Ziegler Reaction Mechanism. (2021). YouTube. [Link]
-
THE INVESTIGATION OF PYRROLO-, THIENO- AND FURO|2,3-b|- PYRIDINE SYNTHESIS BASED ON THORPE-ZIEGLER REACTION. (n.d.). ResearchGate. [Link]
-
Rationalization of physicochemical characters of 1,5-diarylpyrazole analogs as dual (COX-2/LOX-5) inhibitors: a QSAR approach. (n.d.). PubMed. [Link]
-
Thorpe reaction. (n.d.). Wikipedia. [Link]
-
5-Amino-3-cyanomethyl-1-(4-fluoro-phenyl)-1H-pyrazole-4-carbonitrile. (n.d.). PubChem. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. [Link]
-
Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... (n.d.). ResearchGate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic route, beginning with the formation of the core pyrazole structure followed by a regioselective N-alkylation. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and expert advice to ensure successful and reproducible synthesis.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting activities that span anti-inflammatory, anticancer, anti-obesity, and antiviral applications.[3]
The functionalization of the pyrazole ring, particularly through N-alkylation, is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules, such as solubility, metabolic stability, and target-binding affinity.[4] The title compound, this compound (CAS No: 1217863-08-5), incorporates both an ester and a cyanomethyl group, making it a highly valuable intermediate for further chemical elaboration in the development of novel therapeutic agents.[5]
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is efficiently achieved through a two-step process.
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate. This precursor is most directly prepared via a classic Fischer esterification of commercially available pyrazole-3-carboxylic acid using ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3] The mechanism involves the protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol.
Step 2: N-alkylation with Chloroacetonitrile. The pyrazole ring is then N-alkylated using chloroacetonitrile to introduce the cyanomethyl moiety. This reaction is a nucleophilic substitution where the pyrazole anion, generated by a strong base like sodium hydride (NaH), acts as the nucleophile, displacing the chloride from chloroacetonitrile.
A Note on Regioselectivity: The N-alkylation of an unsymmetrical pyrazole, such as ethyl 1H-pyrazole-3-carboxylate, can theoretically yield two different regioisomers: the N1-alkylated product and the N2-alkylated product. The outcome is often governed by steric hindrance.[6] In this case, the N1 position is adjacent to a proton (C5-H), while the N2 position is flanked by the bulky ethyl carboxylate group at C3. Consequently, the cyanomethyl group preferentially attacks the less sterically hindered N1 position, leading to the desired 1,3-disubstituted product with high regioselectivity.[1][7]
Caption: Overall synthetic scheme for the target compound.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium hydride (NaH) is a highly flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere. Chloroacetonitrile is toxic and a lachrymator.
Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
This protocol is adapted from the direct esterification of the corresponding carboxylic acid.[3]
Materials:
-
Pyrazole-3-carboxylic acid
-
Absolute Ethanol (EtOH), 200 proof
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole-3-carboxylic acid (11.2 g, 100 mmol).
-
Add absolute ethanol (150 mL) to the flask and stir to suspend the solid.
-
Carefully and slowly add concentrated sulfuric acid (3 mL) to the stirring suspension. The addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, ethyl 1H-pyrazole-3-carboxylate, is often obtained as a white to off-white solid of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane mixture.
Protocol 2: Synthesis of this compound
This protocol employs standard N-alkylation conditions using a strong base.[4][8]
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate (from Step 1)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloroacetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Two-neck round-bottom flask, dropping funnel, nitrogen/argon inlet, magnetic stirrer, ice bath
Procedure:
-
Wash sodium hydride (60% dispersion, 4.4 g, 110 mmol, 1.1 eq) with anhydrous hexanes (2 x 15 mL) to remove the mineral oil. Decant the hexanes carefully under an inert atmosphere.
-
Add anhydrous DMF (100 mL) to the washed NaH in a 250 mL two-neck flask under a nitrogen or argon atmosphere. Cool the suspension to 0°C using an ice bath.
-
Dissolve ethyl 1H-pyrazole-3-carboxylate (14.0 g, 100 mmol, 1.0 eq) in anhydrous DMF (50 mL).
-
Add the pyrazole solution dropwise to the stirred NaH suspension at 0°C. Stir for 30-45 minutes at this temperature; hydrogen gas evolution should be observed.
-
Once gas evolution ceases, add chloroacetonitrile (8.3 g, 110 mmol, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 75 mL) followed by brine (1 x 75 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the pure this compound as a solid or viscous oil.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Esterification | Step 2: N-Alkylation |
| Starting Material | Pyrazole-3-carboxylic acid | Ethyl 1H-pyrazole-3-carboxylate |
| Key Reagents | Ethanol, H₂SO₄ | NaH, Chloroacetonitrile |
| Solvent | Ethanol | Anhydrous DMF |
| Molar Ratio (SM:Reagent) | 1 : large excess (EtOH) : catalytic (H₂SO₄) | 1 : 1.1 (NaH) : 1.1 (ClCN) |
| Reaction Time | 4 - 6 hours | 12 - 18 hours |
| Temperature | Reflux (~80°C) | 0°C to Room Temperature |
| Typical Yield | >90% | 75-85% |
| Product Appearance | White to off-white solid | White solid or viscous oil |
| Product Formula | C₆H₈N₂O₂ | C₈H₉N₃O₂ |
| Molecular Weight | 140.14 g/mol | 179.18 g/mol |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Expert Insights & Troubleshooting
-
Moisture is Critical in Step 2: The success of the N-alkylation hinges on anhydrous conditions. Sodium hydride reacts violently with water, and any moisture will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Controlling the Quench: The quenching of excess NaH with aqueous NH₄Cl is highly exothermic and produces hydrogen gas. This step must be performed slowly and at 0°C to maintain control.
-
Isomer Identification: While the N1-alkylation is sterically favored, the formation of a minor amount of the N2 isomer is possible. The two isomers can be distinguished using ¹H NMR spectroscopy. The chemical shifts of the pyrazole ring protons will differ significantly between the two regioisomers.
-
Purification Challenges: DMF is a high-boiling point solvent and can be difficult to remove completely. Thorough washing of the organic extracts with water and brine is essential before the final concentration and purification steps.
-
Alternative Bases: If sodium hydride is not preferred, other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile can be used, although they may require higher temperatures and longer reaction times.[8]
References
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(15), 4995. Available at: [Link]
-
ACS Publications. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 84(15), 9657–9666. Available at: [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3522–3527. Available at: [Link]
-
Universitat Autònoma de Barcelona Research Portal. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. Available at: [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3389. Available at: [Link]
- Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Wiley Online Library. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 59(49), 22048-22054. Available at: [Link]
-
ResearchGate. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis. Synthetic Communications, 20(18), 2849-2855. Available at: [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ethyl pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Detailed Guide to the Synthesis and Reaction Mechanism of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the key transformations, offering a rationale for the selection of reagents and reaction conditions. This guide is structured to provide not only a step-by-step protocol but also a deeper understanding of the chemical principles at play, empowering researchers to optimize and adapt these methods for their specific applications.
Introduction: The Significance of Pyrazole-3-carboxylates
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The pyrazole-3-carboxylate scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. The introduction of a cyanomethyl group at the N1 position further enhances the synthetic utility of this scaffold, providing a handle for a variety of chemical transformations.
This application note will focus on a robust and widely applicable two-step synthesis of this compound. The synthesis involves the initial formation of the pyrazole ring via a Huisgen 1,3-dipolar cycloaddition, followed by a regioselective N-alkylation.
Synthetic Strategy Overview
The overall synthetic approach is a two-step process, beginning with the formation of the core pyrazole heterocycle, followed by the introduction of the cyanomethyl substituent onto the ring nitrogen.
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights and Experimental Protocols
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate via [3+2] Cycloaddition
The formation of the pyrazole ring is efficiently achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and a diazo compound.[1][2][3] In this case, ethyl propiolate serves as the dipolarophile and ethyl diazoacetate acts as the 1,3-dipole. This reaction is known for its high regioselectivity and good yields.[3]
Reaction Mechanism:
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The highest occupied molecular orbital (HOMO) of the diazo compound interacts with the lowest unoccupied molecular orbital (LUMO) of the alkyne. The regioselectivity is primarily governed by the electronic properties of the substituents on both the diazo compound and the alkyne. In this specific reaction, the ester group on ethyl propiolate directs the cycloaddition to favor the formation of the 3-carboxy pyrazole isomer.
Caption: Mechanism of pyrazole ring formation.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl propiolate | 98.10 | 9.81 g | 0.10 |
| Ethyl diazoacetate | 114.10 | 11.41 g | 0.10 |
| Diethyl ether | 74.12 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl propiolate (9.81 g, 0.10 mol) dissolved in 100 mL of diethyl ether.
-
Slowly add a solution of ethyl diazoacetate (11.41 g, 0.10 mol) in 100 mL of diethyl ether to the stirred solution of ethyl propiolate at room temperature over a period of 1 hour.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1H-pyrazole-3-carboxylate.
Rationale for Experimental Choices:
-
Solvent: Diethyl ether is a suitable solvent as it is relatively non-polar and unreactive towards the reactants.
-
Temperature: The reaction is typically carried out at room temperature to ensure a controlled reaction rate and prevent the decomposition of the thermally sensitive ethyl diazoacetate.
-
Stoichiometry: A 1:1 molar ratio of the reactants is used for optimal conversion.
Step 2: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate
The final step in the synthesis is the N-alkylation of the pre-formed pyrazole ring with chloroacetonitrile to introduce the cyanomethyl group. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either of the two nitrogen atoms (N1 or N2) in the pyrazole ring. For unsymmetrical pyrazoles like ethyl 1H-pyrazole-3-carboxylate, a mixture of regioisomers is often obtained.[4] The ratio of these isomers is influenced by factors such as the nature of the base, the solvent, the temperature, and the steric and electronic properties of the substituents on the pyrazole ring.[5]
Reaction Mechanism:
The N-alkylation proceeds via a nucleophilic substitution (SN2) mechanism. The pyrazole, being a weak acid, is first deprotonated by a base to form the pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride ion.
Caption: Mechanism of N-alkylation of pyrazole.
Regioselectivity:
The regioselectivity of the N-alkylation is a complex issue. The pyrazolate anion exists as a resonance hybrid with negative charge distributed over both nitrogen atoms. The site of alkylation is determined by a combination of steric and electronic factors.
-
Steric Factors: Bulky substituents on the pyrazole ring will sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom, favoring alkylation at the less hindered nitrogen. In the case of ethyl 1H-pyrazole-3-carboxylate, the ester group at the 3-position may exert some steric hindrance, potentially favoring alkylation at the N1 position.
-
Electronic Factors: The electron-withdrawing nature of the carboxylate group at the 3-position decreases the nucleophilicity of the adjacent N2 nitrogen, making the N1 nitrogen the more electron-rich and, therefore, the more nucleophilic site.
Experimental Protocol:
This protocol is a representative procedure based on established methods for N-alkylation of pyrazoles.[1][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1H-pyrazole-3-carboxylate | 140.14 | 14.01 g | 0.10 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 4.40 g | 0.11 |
| Chloroacetonitrile | 75.50 | 8.31 g | 0.11 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 1H-pyrazole-3-carboxylate (14.01 g, 0.10 mol) in anhydrous DMF (100 mL) to the stirred suspension, maintaining the temperature below 5 °C. The evolution of hydrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen ceases.
-
Cool the reaction mixture back to 0 °C and add chloroacetonitrile (8.31 g, 0.11 mol) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL) while cooling in an ice bath.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, which may be a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to isolate the desired this compound.
Rationale for Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the pyrazole ring to form the highly nucleophilic pyrazolate anion.[6]
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the sodium cation, leaving the pyrazolate anion highly reactive.[7]
-
Temperature: The initial deprotonation is carried out at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is performed at room temperature to ensure a reasonable reaction rate.
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial as sodium hydride is highly reactive with moisture and oxygen.
Characterization Data (Representative)
The final product should be characterized by standard analytical techniques to confirm its structure and purity.
-
1H NMR: Expect signals corresponding to the ethyl ester protons (a triplet and a quartet), the methylene protons of the cyanomethyl group (a singlet), and the two protons on the pyrazole ring (two doublets).
-
13C NMR: Expect signals for the carbons of the ethyl ester, the cyanomethyl group, and the pyrazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound should be observed.
-
IR Spectroscopy: Look for characteristic absorption bands for the nitrile (C≡N) and ester (C=O) functional groups.
Conclusion
The synthesis of this compound presented here is a reliable and adaptable method for accessing this valuable building block. By understanding the underlying reaction mechanisms of both the pyrazole ring formation and the subsequent N-alkylation, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The regioselectivity of the N-alkylation step remains a key challenge, and further investigation into the effects of different bases, solvents, and reaction conditions could lead to even more efficient and selective syntheses.
References
- Chattopadhyay, B., et al. (2023). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry.
- Fabbri, D., et al. (2022).
- Ghandour, Y., et al. (2019).
- Gomtsyan, A. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- Hoz, A., et al. (1996).
- Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal.
- Padwa, A., et al. (2008). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1.
- Patel, H. V., et al. (2018). Substituted quinolinones. 21.
- Unknown. (2015).
- Unknown. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.
- Unknown. (2019). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry.
- Unknown. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals.
- Unknown. (2022).
- Unknown. (2022).
- Venturello, P., & Barbero, M. (Year unknown). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis.
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
- Al-Zaydi, K. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Elguero, J., et al. (1998). N-Alkylation of N-H Compounds in N , N -Dimethylformamide Dialkyl Acetal.
- Sharma, R., et al. (2014). Chloroacetonitrile. Synlett.
- Sener, A., et al. (2007). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Journal of Molecular Structure: THEOCHEM.
- Alcaide, B., et al. (2005).
- Gioiello, A., et al. (2009). New one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipole cycloadditions of ethyl diazoacetate with α-methylene carbonyl compounds. Tetrahedron Letters.
- Scott, D. A., et al. (2005). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Sci-Hub. New one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipole cycloadditions of ethyl diazoacetate with α-methylene carbonyl compounds / Tetrahedron Letters, 2009 [sci-hub.box]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Crystallographic Analysis of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and structural biology.
Abstract: Pyrazole derivatives are foundational scaffolds in modern drug discovery, exhibiting a wide range of biological activities. Determining their precise three-dimensional atomic arrangement is paramount for understanding structure-activity relationships (SAR) and facilitating rational drug design. This guide provides an in-depth, experience-driven protocol for the complete crystallographic analysis of a novel pyrazole compound, ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate. We detail the synthesis, single-crystal growth, X-ray diffraction data collection, and structure solution and refinement, offering expert insights into the causality behind key experimental decisions.
Introduction: The Significance of Pyrazole Scaffolds and Structural Analysis
The pyrazole ring system is a privileged pharmacophore, integral to numerous FDA-approved drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in medicinal chemistry[1]. The precise orientation of substituents on the pyrazole core dictates molecular conformation and intermolecular interactions, which in turn govern binding affinity to biological targets.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic structure of small molecules.[2][3] It provides precise data on bond lengths, bond angles, and stereochemistry, offering an unparalleled view of the molecule's conformation in the solid state.[4] This structural blueprint is invaluable for computational modeling, lead optimization, and understanding the nuanced interactions that drive biological function. This document outlines a complete workflow for the structural elucidation of this compound, a representative member of this important class of compounds.
Part I: Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, step of growing diffraction-quality single crystals.[2] The purity of the initial compound is critical; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[5]
Protocol 1: Synthesis of this compound
This protocol describes a plausible and efficient synthesis route. The reaction involves the cyclization of a suitable precursor with a hydrazine derivative, a common method for forming the pyrazole ring.[6][7][8]
Methodology:
-
Precursor Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-ethoxy-2-formylacrylate (1.0 eq) in anhydrous ethanol (10 mL per gram of acrylate).
-
Hydrazine Addition: To this solution, add cyanomethylhydrazine sulfate (1.1 eq) and sodium acetate (1.2 eq) as a mild base to liberate the free hydrazine. The use of a slight excess of hydrazine ensures complete consumption of the limiting precursor.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure title compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Growing Diffraction-Quality Single Crystals
Crystal growth is an empirical science that often requires screening multiple conditions.[5][9] The key principle is to approach supersaturation slowly, allowing molecules to order themselves into a well-defined lattice.[5] Slow evaporation is a robust and accessible method for many organic compounds.
Methodology:
-
Solvent Selection: Screen for suitable solvents in which the compound has moderate solubility. Ideal solvents allow for dissolution upon gentle warming but result in a saturated or near-saturated solution at room temperature. A good starting point is a binary solvent system, such as dichloromethane/hexane or ethyl acetate/heptane.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen primary solvent (e.g., ethyl acetate) in a small, clean vial.
-
Inducing Crystallization:
-
Add the anti-solvent (e.g., heptane) dropwise until the solution becomes faintly turbid.
-
Add a single drop of the primary solvent to redissolve the precipitate, resulting in a perfectly saturated solution.
-
-
Incubation: Cover the vial with a cap, pierced with a few small holes from a needle. This slows the rate of evaporation, which is crucial for growing large, well-ordered crystals.[5]
-
Observation: Place the vial in a vibration-free location and observe over several days. Suitable crystals should be transparent, have well-defined faces, and be free of cracks or defects when viewed under a microscope.[5] An ideal size for data collection is typically 0.1-0.3 mm in all dimensions.[2]
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern, which contains the information needed to determine the molecular structure.[3]
Caption: Workflow for crystallographic analysis.
Protocol 3: Data Collection
This phase involves mounting the crystal and collecting the diffraction data using a modern diffractometer.
Methodology:
-
Crystal Mounting:
-
Under a microscope, select a high-quality single crystal.
-
Carefully affix the crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[4]
-
Mount the fiber onto a goniometer head.
-
-
Instrument Setup:
-
Place the goniometer head on the diffractometer. Modern instruments typically use a 3- or 4-circle goniometer to orient the crystal in any direction.[3]
-
Center the crystal precisely in the X-ray beam using an automated or manual alignment procedure. Proper centering is essential for accurate data collection.[5]
-
-
Data Acquisition:
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.
-
Perform an initial series of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, which involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[2] The diffracted X-rays are recorded by a detector, such as a CCD or pixel array detector.[2] The strategy is designed to measure a complete and redundant set of reflections.
-
Protocol 4: Structure Solution and Refinement
The collected diffraction intensities are processed and used to solve and refine the crystal structure.[10][11]
Methodology:
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Space Group Determination: Based on the symmetry of the diffraction pattern and systematic absences, the software determines the crystal's space group.
-
Structure Solution: For small molecules, the structure is typically solved using direct methods.[2] This computational technique uses statistical relationships between the phases of strong reflections to generate an initial electron density map.
-
Structure Refinement:
-
An initial atomic model is built into the electron density map.
-
This model is then refined using a full-matrix least-squares procedure.[11] In this iterative process, atomic parameters (positional coordinates and displacement parameters) are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.
-
Hydrogen atoms are typically placed in calculated positions and allowed to "ride" on their parent atoms.[11]
-
The quality of the final model is assessed using residual factors (R1, wR2) and the goodness-of-fit (GooF).
-
Caption: Simplified diagram of a single-crystal X-ray diffractometer.
Part III: Data Interpretation and Results
The final output of a crystallographic analysis is a set of atomic coordinates and a wealth of structural parameters. The following table presents representative (exemplary) data for a successful analysis of this compound.
Table 1: Exemplary Crystallographic Data and Refinement Details
| Parameter | Value |
| Chemical Formula | C₈H₉N₃O₂ |
| Formula Weight | 179.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(4) |
| c (Å) | 9.123(3) |
| β (°) | 105.67(2) |
| Volume (ų) | 923.5(5) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.288 |
| Absorption Coeff. (mm⁻¹) | 0.095 |
| F(000) | 376 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 8450 |
| Independent Reflections | 2105 [R(int) = 0.034] |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Molecular Structure Analysis
The refined structure would reveal several key features:
-
Planarity: The pyrazole ring is expected to be essentially planar. The dihedral angle between this ring and the plane of the ester group would be a key conformational descriptor.
-
Bond Lengths and Angles: All bond lengths and angles should fall within expected ranges for similar chemical environments.
-
Intermolecular Interactions: The cyanomethyl group and the ester carbonyl oxygen are potential hydrogen bond acceptors, while the pyrazole N-H (if present in a tautomeric form) could be a donor. Analysis of the crystal packing would likely reveal N-H···O or C-H···N interactions, which stabilize the crystal lattice.
Conclusion
The successful crystallographic analysis of this compound provides an unambiguous determination of its three-dimensional structure. This detailed protocol, from synthesis to final refinement, highlights the critical steps and expert considerations necessary to achieve a high-quality result. The resulting structural data is indispensable for drug development professionals, enabling precise SAR analysis, computational docking studies, and the rational design of next-generation therapeutics.
References
- Vertex AI Search. (2026). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
-
Wikipedia. (2026). X-ray crystallography. [Link]
-
University of Zurich. (2026). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]
-
University of York. (2026). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]
-
SCV. (2026). Introduction to X-Ray Structure Analysis and Refinement. [Link]
-
PubMed Central (PMC). (2026). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]
-
SERC (Carleton). (2026). Single-crystal X-ray Diffraction. [Link]
-
University of Glasgow. (2026). Strategy for Structure Solution from Powder Diffraction Data. [Link]
-
Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]
- Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
- Google Patents. (1962).
-
National Institutes of Health (NIH). (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. [Link]
-
PubChem. (2026). Ethyl 1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
- Google Patents. (2011).
- AOBChem USA. (2026). ethyl 1-(cyanomethyl)
- Semantic Scholar. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- BLDpharm. (2026). Ethyl 1-[4-(cyanomethyl)
- TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review.
- Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.
-
De Gruyter. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. [Link]
- ResearchGate. (2015).
- PubChem. (2026).
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
NIST WebBook. (2026). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
- ResearchGate. (2001).
- Fluorochem. (2026).
Sources
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. Strategy [pd.chem.ucl.ac.uk]
- 11. books.rsc.org [books.rsc.org]
Application Notes & Protocols: Investigating the Anticancer Activity of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals in oncology.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] In oncology, pyrazole derivatives have emerged as promising candidates for anticancer drug development, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[3][4][5] These mechanisms often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and survival by targeting key proteins like cyclin-dependent kinases (CDKs), tubulin, and signal transducer and activator of transcription 3 (STAT3).[1][6][7]
This technical guide provides a comprehensive framework for investigating the biological activity of a specific novel pyrazole derivative, Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate , in cancer cells. We will delve into hypothesized mechanisms of action based on the known activities of similar compounds and provide detailed, field-proven protocols for cytotoxicity screening, apoptosis induction analysis, and cell cycle perturbation assays.
Hypothesized Mechanism of Action
While the precise molecular targets of this compound require empirical validation, existing literature on pyrazole-based anticancer agents allows us to formulate a strong working hypothesis. Many pyrazole compounds exert their effects by inhibiting key signaling pathways that are constitutively active in cancer cells.[8] One such critical pathway is the STAT3 signaling cascade, which plays a pivotal role in tumor cell proliferation, survival, and metastasis by regulating the expression of downstream target genes, including anti-apoptotic proteins like Bcl-2.[9][10]
We hypothesize that this compound may act as an inhibitor of the STAT3 pathway. Inhibition would prevent STAT3 phosphorylation and its subsequent translocation to the nucleus, leading to decreased transcription of anti-apoptotic genes. This disruption of the pro-survival signaling machinery would shift the cellular balance towards apoptosis, ultimately leading to cancer cell death.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by the pyrazole compound.
Part 1: Foundational Cytotoxicity Screening
The initial step in characterizing any novel compound is to determine its cytotoxic potential across a panel of relevant cancer cell lines.[11] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[14]
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-468, HCT116, A549)
-
Complete growth medium (e.g., DMEM/F-12) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).
-
Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Present the IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.
| Cell Line | Treatment Time (h) | IC50 (µM) [Hypothetical Data] |
| HCT116 (Colon) | 48 | 5.2 |
| MCF-7 (Breast) | 48 | 9.8 |
| A549 (Lung) | 48 | 8.1 |
| WI-38 (Normal Fibroblast) | 48 | > 100 |
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the compound kills the cancer cells. The primary modes of cell death are apoptosis and necrosis. Apoptosis, or programmed cell death, is a controlled process that is often dysregulated in cancer, making it a desirable therapeutic target.[15][16]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between live, apoptotic, and necrotic cells.[17][18][19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Scientist's Note (Trustworthiness): It is crucial to include single-stain controls (Annexin V only and PI only) and an unstained control to set up the proper compensation and gating on the flow cytometer. This ensures the accuracy of quadrant assignments for live, apoptotic, and necrotic populations.
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents, particularly those targeting kinases, induce cell death by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[6][22] Cell cycle analysis can provide valuable mechanistic insight into the compound's mode of action.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to quantitatively stain cellular DNA.[23] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[24][25]
Caption: Experimental workflow for cell cycle analysis via PI staining.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[26] Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Rationale (Expertise): Ethanol fixation permeabilizes the cell membrane, allowing the PI stain to enter, and preserves the DNA, ensuring stable and consistent staining for accurate analysis.[24]
-
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Rationale (Expertise): PI can also bind to double-stranded RNA. RNase A is included to degrade any RNA in the cells, ensuring that the PI signal comes exclusively from DNA for accurate cell cycle profiling.[24]
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use software like ModFit LT™ or FlowJo™ to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[26]
Conclusion
This guide provides a robust framework for the initial characterization of this compound's anticancer activity. By systematically evaluating its cytotoxicity, potential to induce apoptosis, and effects on cell cycle progression, researchers can build a comprehensive profile of the compound's biological effects. The data generated from these protocols will be essential for guiding further mechanistic studies, target identification, and the overall development of this promising pyrazole derivative as a potential therapeutic agent.
References
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells | PLOS One [journals.plos.org]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. srrjournals.com [srrjournals.com]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Apoptosis Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
The Strategic Utility of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized for its versatile biological activities and its role as a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth exploration of a particularly valuable derivative, ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate. We will delve into its synthesis, functional group reactivity, and its strategic application as a key building block in the development of targeted therapies, with a particular focus on kinase inhibitors.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it highly attractive for medicinal chemists. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic systems, offering opportunities to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics.[3]
Synthesis of this compound: A Key Intermediate
The target compound, this compound, is a strategically functionalized intermediate. The ethyl carboxylate at the 3-position and the cyanomethyl group at the N1-position provide orthogonal handles for further chemical modifications, allowing for the construction of diverse molecular libraries.
Proposed Synthetic Protocol: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate
This protocol is based on established methods for the N-alkylation of pyrazole derivatives.[2][4]
Reaction Scheme:
Caption: Synthetic route to the target compound.
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask, add ethyl 1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous DMF (5-10 mL per mmol of pyrazole).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole nitrogen.
-
Add 2-chloroacetonitrile (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole N-H. Stronger bases like sodium hydride (NaH) can also be used, often at lower temperatures.[4]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Acetonitrile is another suitable solvent.[2]
-
Temperature: Heating the reaction mixture increases the rate of the N-alkylation reaction. The optimal temperature may vary depending on the specific substrates and should be determined empirically.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The this compound scaffold is a versatile building block for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Inhibitors of JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms. A key structural motif found in several JAK inhibitors is a pyrazole core.[5] Notably, patent literature discloses bipyrazole derivatives containing a "3-(cyanomethyl)...pyrazol-1-yl" moiety as potent JAK inhibitors.[6] This highlights the direct relevance of the cyanomethyl group for achieving desired biological activity, potentially through interactions with the kinase active site.
Other Kinase Targets
The versatility of the pyrazole scaffold extends to the inhibition of other kinase families. Research has shown that pyrazole derivatives are effective inhibitors of:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression, and their inhibitors are a major focus of cancer drug discovery.[7][8]
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in stress and inflammatory responses, making them attractive targets for inflammatory diseases.[9]
-
Fms-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), and FLT3 inhibitors are an important therapeutic strategy.[8][10]
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic exploration of the structure-activity relationship (SAR).
-
N1-Substituent: The cyanomethyl group at the N1 position can be further modified. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for further diversification and interaction with the target protein. The cyanomethyl group itself can engage in hydrogen bonding or other interactions within the kinase active site.
-
C3-Substituent: The ethyl carboxylate at the C3 position is a key functional group for derivatization. It can be readily converted to an amide by reaction with various amines, allowing for the introduction of a wide range of substituents to probe the binding pocket of the target kinase.[9] This is a common strategy in the development of kinase inhibitors to enhance potency and selectivity.
-
C4 and C5 Positions: The C4 and C5 positions of the pyrazole ring can also be functionalized to further optimize the pharmacological properties of the molecule.
Illustrative Workflow for Kinase Inhibitor Development:
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 6. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
The Versatile Building Block: Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate in Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel functional molecules. Its inherent biological activities and versatile chemical handles make it a privileged structure in drug discovery. A particularly valuable derivative, ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, has emerged as a potent building block for the synthesis of a diverse array of fused heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and, most importantly, the strategic application of this compound in the construction of complex heterocyclic frameworks, with a focus on pyrazolo[1,5-a]pyrimidines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1217863-08-5 | [1] |
| Molecular Formula | C₈H₉N₃O₂ | [1] |
| Molecular Weight | 179.18 g/mol | |
| Appearance | White to off-white powder | [2] |
| Melting Point | 149 - 152 °C | [2] |
Synthesis of the Building Block
The strategic importance of this compound necessitates a reliable and scalable synthetic protocol. A common and effective method involves the N-alkylation of ethyl 1H-pyrazole-3-carboxylate with chloroacetonitrile. This reaction selectively introduces the cyanomethyl group at the N1 position of the pyrazole ring, a key functional handle for subsequent transformations.
Protocol: Synthesis of this compound
This protocol is based on the general principles of N-alkylation of pyrazoles.
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole nitrogen. Potassium carbonate acts as a base to deprotonate the pyrazole, making it a more potent nucleophile.
Application in Heterocyclic Synthesis: The Gateway to Fused Pyrazoles
The true synthetic utility of this compound lies in its ability to serve as a precursor to more complex heterocyclic systems. The cyanomethyl and ethyl carboxylate groups offer multiple points for chemical modification and cyclization reactions. A key strategy involves the transformation of the cyanomethyl group into an amino functionality, which then acts as a nucleophile in cyclocondensation reactions.
Transformation and Cyclization to Pyrazolo[1,5-a]pyrimidines
One of the most significant applications of this building block is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with a wide range of biological activities. The synthesis involves a two-step sequence: reduction of the nitrile to an amine, followed by cyclocondensation with a β-dicarbonyl compound.
Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Protocol: Synthesis of Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol illustrates the conversion of the title building block into a functionalized pyrazolo[1,5-a]pyrimidine.
Step 1: Reduction of the Nitrile
-
Dissolve this compound in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate, which can often be used in the next step without further purification.
Step 2: Cyclocondensation
-
To a solution of the crude ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate in glacial acetic acid, add an equimolar amount of a suitable β-dicarbonyl compound (e.g., ethyl cyanoacetate for the synthesis of an amino-substituted pyrimidine ring).
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction to room temperature, which may result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
Expert Insight: The choice of the β-dicarbonyl compound in the cyclocondensation step is crucial as it dictates the substitution pattern on the newly formed pyrimidine ring. This modularity allows for the generation of a library of diverse pyrazolo[1,5-a]pyrimidines for structure-activity relationship (SAR) studies. For instance, using acetylacetone would yield a dimethyl-substituted pyrimidine ring.
Logical Framework for Synthetic Strategy
The synthetic utility of this compound can be visualized as a branching pathway where initial functional group transformations unlock access to a variety of fused heterocyclic systems.
Caption: Synthetic potential of the building block.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of fused pyrazole-containing heterocycles. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a robust platform for the generation of molecular diversity. The protocols and strategies outlined in this application note are intended to empower researchers to harness the full potential of this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents and advanced materials.
References
[3] New Reactions of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. (2020). Molecules. [Link]
[4] New Reactions of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. (2020). ResearchGate. [Link]
[5] The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. (2018). MDPI. [Link]
[6] Ethyl 1H-pyrazole-3-carboxylate. PubChem. [Link]
[7] Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
[2] ETHYL 1H-PYRAZOLE-3-CARBOXYLATE. Georganics. [Link]
[8] Process for the preparation of a pyrazole derivative. Google Patents.
[9] New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]
[10] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics. [Link]
[1] this compound. AOBChem USA. [Link]
[11] 194 recent advances in the synthesis of new pyrazole derivatives. [No Source Found]
[12] Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]
[13] Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
[14] Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
[15] Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. [Link]
[16] Scheme 5. Cyclization of acyl isothiocyanate 1 with ethyl cyanoacetate. ResearchGate. [Link]
[17] Ethyl 1H-pyrazole-3-carboxylate. Georganics. [Link]
[18] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
[19] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]
[20] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
[21] Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
Sources
- 1. aobchem.com [aobchem.com]
- 2. georganics.sk [georganics.sk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. societachimica.it [societachimica.it]
- 12. researchgate.net [researchgate.net]
- 13. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ethyl 1H-pyrazole-3-carboxylate - High purity | EN [georganics.sk]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Screening Libraries Utilizing Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthetic tractability and ability to engage in diverse biological interactions make it an ideal framework for the construction of screening libraries. This guide provides detailed application notes and protocols centered on a versatile, yet underexplored building block: ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate . We will elucidate the synthesis of this key intermediate and present a suite of protocols for its diversification, enabling the generation of novel compound libraries for high-throughput screening and hit-to-lead campaigns. The methodologies are designed to be robust and adaptable for parallel synthesis workflows.
Introduction: The Strategic Advantage of the Pyrazole Core
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its prevalence in pharmaceuticals stems from its unique physicochemical properties. The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, often enhancing metabolic stability and solubility. Furthermore, the nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating potent interactions with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2] The market presence of drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and numerous kinase inhibitors in oncology underscores the therapeutic potential of this scaffold.[1]
This compound (CAS No: 1217863-08-5) is a particularly attractive starting material for library synthesis.[1] It possesses three distinct points of chemical diversity: the ester, the cyanomethyl group, and the pyrazole ring itself. Each of these functional groups can be selectively manipulated to generate a wide array of derivatives, allowing for a systematic exploration of chemical space.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be approached in a two-step sequence starting from the commercially available ethyl 1H-pyrazole-3-carboxylate. This method involves the N-alkylation of the pyrazole ring with chloroacetonitrile.
Protocol 2.1: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate
This protocol details the synthesis of this compound via N-alkylation. The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the pyrazole nitrogen, facilitating its reaction with the electrophilic chloroacetonitrile.
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Chloroacetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add chloroacetonitrile (1.1 equivalents) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere prevents its decomposition and potential ignition.
-
Anhydrous Solvent: The use of anhydrous DMF is critical to prevent the quenching of the sodium hydride and to ensure the efficiency of the deprotonation step.
-
Strong Base: A strong base like NaH is required to deprotonate the relatively acidic N-H of the pyrazole ring, forming the nucleophilic pyrazolate anion.
-
Controlled Addition at 0 °C: The reaction of NaH with the pyrazole and the subsequent quenching are exothermic. Cooling the reaction mixture controls the reaction rate and prevents potential side reactions.
Library Development: Diversification Strategies
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. This section provides protocols for diversifying the scaffold at the ester and cyanomethyl positions.
Diversification at the Ester Moiety
The ethyl ester at the 3-position is a versatile handle for introducing diversity. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of THF (or MeOH) and water.
-
Saponification: Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) to the solution and stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid. If a precipitate does not form, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
This protocol is amenable to a parallel synthesis format for generating a library of amides.
Materials:
-
1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid
-
A library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
96-well reaction block or individual reaction vials
Procedure (for a single reaction, to be parallelized):
-
Preparation: In a reaction vial, dissolve 1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Seal the vial and stir at room temperature overnight.
-
Work-up and Purification: The reaction mixture can be directly purified by preparative HPLC-MS to isolate the desired amide product.
Data Presentation: Representative Amide Library
| Amine | Product Structure | Molecular Weight |
| Benzylamine | 268.28 | |
| Morpholine | 248.25 | |
| Aniline | 254.25 |
Diversification at the Cyanomethyl Group
The cyanomethyl group offers another point for diversification, primarily through reduction to an aminoethyl group or hydrolysis to a carboxymethyl group.
Materials:
-
This compound
-
Raney Nickel or Palladium on Carbon (Pd/C)
-
Methanol (MeOH) saturated with ammonia
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Setup: In a hydrogenation flask, dissolve this compound (1.0 equivalent) in methanolic ammonia.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or 10% Pd/C.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(2-aminoethyl)-1H-pyrazole-3-carboxylate.
-
Purification: Purify the product by column chromatography if necessary.
Visualization of Workflows
Diagram 1: Synthesis of the Core Scaffold
Caption: Synthesis of the core scaffold.
Diagram 2: Library Diversification Pathways
Caption: Library diversification pathways.
Characterization and Quality Control
All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity. This includes:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized molecules.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
A purity of >95% is generally required for compounds intended for biological screening.
Conclusion
This compound is a highly valuable and versatile building block for the development of screening libraries. The protocols outlined in this guide provide a robust framework for the synthesis of the core scaffold and its subsequent diversification through reliable chemical transformations. By leveraging the orthogonal reactivity of the ester and cyanomethyl functionalities, researchers can efficiently generate libraries of novel pyrazole derivatives for the discovery of new bioactive molecules. The adaptability of these protocols to parallel synthesis techniques makes this scaffold an excellent choice for modern drug discovery programs.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical reviews, 111(11), 6984–7034.
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1436.
- Abrigach, F., et al. (2014). Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. Letters in Drug Design & Discovery, 11(8), 974-979.
- Manyem, S., et al. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
- de Oliveira, R. B., et al. (2024). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Bioorganic & medicinal chemistry, 101, 118095.
-
ACS Publications. (2007). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Parallel solution phase synthesis of N-substituted 2-pyrazoline libraries. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Retrieved from [Link]
-
NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
SciSpace. (n.d.). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Retrieved from [Link]
-
ACS Figshare. (n.d.). Collection - Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening - Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
Sources
In Vitro Assay Strategies for Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate: A Detailed Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6][7] This wide range of activities stems from the unique chemical characteristics of the pyrazole ring, which allows for diverse molecular interactions with biological targets.[5] Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate, the subject of this guide, represents a novel chemical entity within this promising class of compounds. Its unique substitution pattern warrants a thorough investigation of its biological potential.
In vitro assays are the foundational step in this investigation, providing the initial data on a compound's biological effects.[8][9][10] They are essential for identifying and characterizing the bioactivity of new chemical entities, offering a controlled environment to dissect molecular mechanisms before advancing to more complex biological systems.[10][11] This document provides a comprehensive framework for the initial in vitro evaluation of this compound, detailing robust protocols for assessing cytotoxicity, specific enzyme inhibition, and target engagement.
Section 1: Foundational Cytotoxicity Assessment
A primary step in characterizing any novel compound is to determine its effect on cell viability.[12] Cytotoxicity assays are crucial for establishing a therapeutic window and identifying potential liabilities early in the drug discovery process.[13] The MTT assay, a widely used colorimetric method, is an excellent starting point for this assessment.[14]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved crystals.[14]
Experimental Workflow: MTT Cytotoxicity Assay
Figure 1. Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549, MCF-7) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include vehicle controls (cells treated with the same concentration of DMSO used for the highest compound concentration) and blank controls (medium only).
-
Incubate the plate for 48 hours.[8]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Parameter | Recommended Condition |
| Cell Line | A549 (Lung Carcinoma) or MCF-7 (Breast Adenocarcinoma) |
| Seeding Density | 5,000 cells/well |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Section 2: Mechanistic Insights through Enzyme Inhibition Assays
Given that many pyrazole-containing drugs are enzyme inhibitors, it is logical to investigate the potential of this compound in this regard.[1][3] A general biochemical enzyme inhibition assay provides a direct measure of a compound's effect on a specific enzyme's activity.[15][16]
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[17] The mechanism of inhibition (e.g., competitive, non-competitive) can be elucidated by varying the concentrations of both the substrate and the inhibitor.[18]
Experimental Workflow: General Enzyme Inhibition Assay
Figure 2. Workflow for a general enzyme inhibition assay.
Detailed Protocol: Kinase Inhibition Assay (Example)
This protocol provides a framework for assessing the inhibition of a generic kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase in an appropriate assay buffer.
-
Prepare a stock solution of the kinase-specific substrate and ATP.
-
Prepare a 10 mM stock solution of this compound in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the kinase, and varying concentrations of the inhibitor.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.[16]
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
| Parameter | Example Condition |
| Enzyme | e.g., ABL1 Kinase |
| Substrate | e.g., ABLtide |
| ATP Concentration | at Km value |
| Inhibitor Conc. | 0.01 - 100 µM |
| Detection Method | e.g., ADP-Glo™ Kinase Assay |
Section 3: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
While a biochemical assay can demonstrate direct enzyme inhibition, it is crucial to confirm that the compound engages its target within the complex environment of a living cell.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21]
Principle of CETSA
CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[20][21][22] When cells are heated, unbound proteins unfold and aggregate. By measuring the amount of soluble protein remaining at different temperatures, a melting curve can be generated.[19] A shift in this curve in the presence of a ligand indicates direct target engagement.[20][23]
Experimental Workflow: CETSA
Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for a Putative Target
-
Cell Treatment:
-
Culture cells to a high density and treat with either the test compound at a fixed concentration or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the soluble target protein in the supernatant by Western blotting or other protein detection methods.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and confirms target engagement.
-
| Parameter | Recommended Condition |
| Cell Treatment | 10 µM compound vs. Vehicle (DMSO) for 2 hours |
| Temperature Range | 40°C - 70°C |
| Heating Time | 3 minutes |
| Detection Method | Western Blot with target-specific antibody |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro characterization of this compound. By systematically assessing its cytotoxicity, potential for enzyme inhibition, and target engagement in a cellular context, researchers can build a comprehensive initial profile of this novel compound. Positive results from these assays would warrant further investigation, including determination of the mechanism of inhibition, screening against a broader panel of cell lines and enzymes, and eventual progression to more complex cell-based and in vivo models. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and a methodical approach to in vitro evaluation is paramount to unlocking the potential of new derivatives like this compound.
References
-
F. A. A. Al-Ghorbani, A. M. A. Al-Ansi, A. A. A. Al-Kahtani, M. S. Al-Said, and M. R. Aouadi, "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery," Future Medicinal Chemistry, vol. 15, no. 23, pp. 2099-2122, 2023. [Link]
-
Creative Biolabs, "Cytotoxicity Assay Protocol & Troubleshooting." [Link]
-
R. Kumar, S. A. Khan, and Asif, "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics," Molecules, vol. 27, no. 19, p. 6469, 2022. [Link]
-
P. Kuzmic, "A standard operating procedure for an enzymatic activity inhibition assay," European Biophysics Journal, vol. 50, no. 3-4, pp. 345-352, 2021. [Link]
-
S. Khan et al., "PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES," Future Medicine & Health Research, vol. 3, no. 10, pp. 1462-1494, 2025. [Link]
-
F. A. A. Al-Ghorbani et al., "Pyrazole: an emerging privileged scaffold in drug discovery," Future Medicinal Chemistry, vol. 15, no. 23, pp. 2099-2122, 2023. [Link]
-
A. Angeli et al., "Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation," Molecules, vol. 26, no. 16, p. 4775, 2021. [Link]
-
R. Jaffery et al., "Cytotoxicity Assay Protocol," Protocols.io, 2024. [Link]
-
B. R. G. M. Biopharma, "How to Develop Effective in vitro Assays for Early Drug Discovery." [Link]
-
T. T. T. Phan, L. T. T. Nguyen, and T. M. L. Le, "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay," Bio-protocol, vol. 12, no. 1, p. e4284, 2022. [Link]
-
Visikol, "The Importance of In Vitro Assays," 2023. [Link]
-
Springer Nature Experiments, "Cytotoxicity MTT Assay Protocols and Methods." [Link]
-
T. L. Riss et al., "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells," in The Assay Guidance Manual, G. S. Sittampalam et al., Eds. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004. [Link]
-
A. Kavcic et al., "Evaluation of novel compounds as anti-bacterial or anti-virulence agents," Frontiers in Microbiology, vol. 11, p. 621141, 2020. [Link]
-
Charles River Laboratories, "In Vitro Assay Development Services." [Link]
-
R. Jaffery et al., "Cytotoxicity Assay Protocol v1," ResearchGate, 2024. [Link]
-
H. Almqvist et al., "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA," in The Assay Guidance Manual, G. S. Sittampalam et al., Eds. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004. [Link]
-
D. A. H. de Oliveira et al., "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement," ACS Chemical Biology, vol. 16, no. 11, pp. 2225-2234, 2021. [Link]
-
S. Ryding, "Cellular Thermal Shift Assay (CETSA)," News-Medical.Net, 2020. [Link]
-
Wikipedia, "Cellular thermal shift assay." [Link]
-
Atlas, "Enzyme Inhibition lab protocol 2.pdf." [Link]
-
M. P. P. V. Ma and R. T. A. Macarron, "Mechanism of Action Assays for Enzymes," in The Assay Guidance Manual, G. S. Sittampalam et al., Eds. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004. [Link]
-
S. K. Sahu et al., "Current status of pyrazole and its biological activities," Journal of Pharmacy and Bioallied Sciences, vol. 4, no. 1, pp. 2-15, 2012. [Link]
-
A. Kumar et al., "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives," Naturalista Campano, vol. 28, no. 1, pp. 3237-3247, 2024. [Link]
-
S. B. Vaghani et al., "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, pp. 498-502, 2012. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. The Importance of In Vitro Assays [visikol.com]
- 11. criver.com [criver.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Welcome to the technical support center dedicated to the synthesis and yield optimization of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on addressing the common challenges encountered during the N-alkylation of ethyl 1H-pyrazole-3-carboxylate to achieve high yield and purity of the desired N1-substituted regioisomer.
Core Synthesis Pathway: N-Alkylation
The primary route to this compound involves the N-alkylation of ethyl 1H-pyrazole-3-carboxylate with an appropriate cyanomethylating agent, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base. The critical challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms of the pyrazole ring.
Caption: General N-alkylation pathway for ethyl 1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this synthesis typically stem from three main areas: poor regioselectivity, incomplete reaction, or product loss during workup and purification.
A systematic approach is crucial. First, confirm the identity of your main byproduct. An NMR of the crude reaction mixture can quickly determine if you are forming the undesired N2-isomer. If regioselectivity is the issue, focus on optimizing the base and solvent system. If starting material remains, focus on reaction conditions like temperature and time.[1]
Caption: Troubleshooting flowchart for low yield optimization.
Q2: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1 product?
A2: This is the most critical challenge for this specific synthesis. Regioselectivity in pyrazole N-alkylation is governed by a combination of steric, electronic, and solvent effects.[2] For your substrate, ethyl 1H-pyrazole-3-carboxylate, the ester group at the C3 position offers significant steric hindrance. Alkylation at the adjacent N2 position is therefore sterically disfavored. The key is to choose conditions that amplify this inherent steric bias.
-
Base and Solvent System: The choice of base and solvent is paramount. A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[3] The potassium cation coordinates with the pyrazolate anion, and the polar aprotic solvent effectively solvates the cation, leaving a reactive "naked" anion that preferentially attacks at the less hindered N1 position.
-
Steric Hindrance: The alkylating agent itself plays a role. While chloroacetonitrile is small, using a bulkier base or adding a phase-transfer catalyst can sometimes enhance selectivity, although K₂CO₃/DMF is a very strong starting point.[2][4]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N1 product, though this may require longer reaction times.
| Condition | Base | Solvent | Typical Outcome on Regioselectivity | Rationale |
| Recommended | K₂CO₃ | DMF or DMSO | High N1 selectivity | Steric control at the C3 position directs alkylation to the less hindered N1 nitrogen.[3] |
| Alternative | NaH | THF or DMF | Can be effective, but may be less selective | Stronger, more reactive base. Can prevent regioisomer formation in some cases but requires careful handling.[2][5] |
| Phase-Transfer | K₂CO₃ / aq. NaOH | Toluene / CH₂Cl₂ | Variable | Can be useful but may require more optimization to achieve high selectivity.[6] |
Q3: The reaction seems stalled or incomplete, with significant starting material remaining after the recommended time. What should I do?
A3: Incomplete conversion is a common issue that can often be resolved by adjusting reaction parameters.
-
Monitor the Reaction: Before making changes, ensure the reaction has truly stopped. Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting pyrazole.[1]
-
Temperature: Gently increasing the temperature is the most common solution. Many N-alkylations are run at room temperature initially but may require heating to 50-80°C to go to completion. However, be aware that excessive heat can sometimes decrease regioselectivity or cause degradation.
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the chloroacetonitrile and the base. This ensures the pyrazole is the limiting reagent.
-
Base Activity: Confirm the quality of your base. Potassium carbonate can be hygroscopic; using freshly dried or new material can be beneficial.
-
Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time is a valid strategy.[7]
Q4: What is a reliable, optimized starting protocol for this synthesis?
A4: Based on established methodologies for selective N1-alkylation of 3-substituted pyrazoles, the following protocol serves as an excellent and robust starting point.[3]
Optimized Protocol for this compound
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add ethyl 1H-pyrazole-3-carboxylate (1.0 eq).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of pyrazole). Add finely powdered, dry potassium carbonate (K₂CO₃, 1.5 eq).
-
Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes to allow for the formation of the potassium pyrazolate salt.
-
Reagent Addition: Add chloroacetonitrile (1.1 eq) dropwise to the stirring suspension. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). If the reaction is slow, gently heat the mixture to 50°C. Continue until the starting pyrazole is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
Pace, J. L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. MDPI. Retrieved from [Link]
- Pace, J. L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
- BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]
-
Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]
-
Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Retrieved from [Link]
-
Anonymous. (n.d.). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Purification of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Welcome to the technical support guide for the purification of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key heterocyclic building block. The following troubleshooting guides and FAQs synthesize established chemical principles with practical, field-proven insights to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that form the foundation of a successful purification strategy.
Q1: What are the most probable impurities I should expect in my crude this compound?
A: The impurity profile of your crude product is intrinsically linked to its synthetic route. For pyrazole syntheses, particularly those involving unsymmetrical precursors like a β-ketoester and a substituted hydrazine, the most common and challenging impurities are regioisomers.[1][2]
-
Regioisomers: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two different isomeric pyrazole products.[1] Separating these isomers is often the primary purification challenge.
-
Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine derivatives or β-ketoesters in the crude mixture.
-
Side-Reaction Products: Depending on the reaction conditions (e.g., temperature, pH), side reactions such as hydrolysis of the ethyl ester or reactions involving the cyanomethyl group can occur.[3]
-
Solvent and Reagent Residues: Residual solvents or catalysts used during the synthesis will also be present.
Q2: Should I choose recrystallization or column chromatography as my primary purification method?
A: The choice depends on the nature and quantity of your crude material and the impurities present.[4] A logical workflow can guide your decision.
Caption: Decision workflow for selecting a primary purification technique.
-
Try Recrystallization First If: Your crude product is a solid and preliminary analysis (like Thin Layer Chromatography - TLC) shows one major spot with minor, well-separated impurities. Recrystallization is faster, more scalable, and generally more economical than chromatography.[5]
-
Opt for Column Chromatography If: Your product is an oil, or if TLC analysis reveals a complex mixture of components, especially impurities with similar polarity (close Rf values) to your desired product.[6] Chromatography offers superior resolving power for difficult separations.[7]
Q3: How do I select the right solvent system for purification?
A: Solvent selection is the most critical parameter for both recrystallization and chromatography.
-
For Recrystallization: The ideal solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature (e.g., its boiling point).[5] Impurities should either be insoluble in the hot solvent or remain soluble upon cooling. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures with water) to find the best candidate.
-
For Column Chromatography: The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on a silica gel TLC plate.[8] This provides the optimal balance between retention and elution, allowing for effective separation. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
Section 2: Troubleshooting Guide: Recrystallization
Even when a suitable solvent is found, experimental issues can arise. This guide provides solutions to common problems.
| Issue | Potential Cause | Solution |
| Product "Oils Out" | 1. The solution is supersaturated or cooled too quickly.[4] 2. The compound's melting point is lower than the solvent's boiling point. 3. High concentration of impurities depressing the melting point.[9] | 1. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9] 2. Use a lower-boiling point solvent or a solvent pair. 3. Attempt a preliminary purification (e.g., a quick filtration through a silica plug) before recrystallization.[4] |
| Low Recovery / No Crystals Form | 1. Too much solvent was used, keeping the product dissolved.[9] 2. The compound has significant solubility even in the cold solvent.[4] 3. Lack of nucleation sites for crystal growth. | 1. Evaporate some of the solvent to concentrate the solution and re-cool. 2. Cool the flask in an ice bath to further decrease solubility. 3. Scratch the inside of the flask with a glass rod at the solvent's surface or add a "seed crystal" of pure product to induce crystallization.[4] |
| Product is Still Impure | 1. Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[9] 2. The chosen solvent is not effective at discriminating between the product and a key impurity. | 1. Repeat the recrystallization, ensuring the solution cools slowly and undisturbed. 2. Re-evaluate the solvent choice. Sometimes a second recrystallization from a different solvent system is necessary. |
Detailed Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is too good. If it doesn't, heat the tube gently. The ideal solvent will dissolve the solid upon heating.[5]
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[4]
-
Decolorization (Optional): If the solution is colored by impurities, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can adsorb your product, reducing the yield.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals under vacuum to remove all solvent residues.
Section 3: Troubleshooting Guide: Flash Column Chromatography
Chromatography is a powerful but often complex technique. This guide helps resolve common separation issues.
Caption: Troubleshooting flowchart for poor chromatographic separation.
Q: My compound is streaking on the TLC plate. What does this mean and how do I fix it?
A: Streaking often indicates that the compound is too polar for the current solvent system, is interacting too strongly with the silica gel (which is acidic), or the sample is too concentrated.
-
Solution 1 (Acidity): Pyrazole derivatives can be basic. Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent to neutralize the acidic silica gel and improve peak shape.
-
Solution 2 (Polarity): If your compound is highly polar, you may need a more polar mobile phase, such as dichloromethane/methanol.[4]
-
Solution 3 (Concentration): Ensure your spotting solution for the TLC is not overly concentrated.
Q: My product is not eluting from the column, even with a high concentration of polar solvent.
A: This suggests your compound has very high polarity or is irreversibly binding to the stationary phase.
-
Solution 1 (Increase Polarity Drastically): Switch to a much more polar solvent system, such as 5-10% methanol in dichloromethane. A gradient elution from low to high polarity can be very effective.[4]
-
Solution 2 (Check for Decomposition): Your compound may be unstable on silica gel.[8] To test this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, consider using a different stationary phase like alumina or a reversed-phase column.[8]
Q: I'm trying to separate regioisomers that have very similar Rf values. What can I do?
A: Separating isomers is a common challenge in pyrazole chemistry.[7]
-
Solution 1 (Optimize Solvent System): Meticulously screen different solvent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/ether system, for example, can alter the selectivity and improve separation.
-
Solution 2 (Use a Longer Column/Finer Silica): Increase the column length or use silica gel with a smaller particle size to increase the number of theoretical plates and improve resolution.
-
Solution 3 (Consider Alternative Techniques): If separation by standard chromatography is not feasible, preparative HPLC may be required for achieving high purity.[5]
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify an eluent that provides good separation and moves your target compound to an Rf of ~0.3-0.4.[8] A common starting point for pyrazole esters is a mixture of hexanes (or heptane) and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent you plan to use. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions and monitor their contents by TLC. You can run the column isocratically (with a single solvent mixture) or by gradually increasing the solvent polarity (gradient elution).[4]
-
Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield your purified this compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Pyrazoles.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Gawad, N. et al. (2017).
- University of Rochester, Department of Chemistry.
- Akbar, M. R. et al. (2017).
- El-Malah, A. et al. (2017).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2025).
- MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- BenchChem. (2025).
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate. This resource provides in-depth troubleshooting strategies and frequently asked questions to address solubility issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps to effectively handle this compound.
Introduction: Understanding the Solubility Profile
This compound possesses a unique molecular structure with both polar (nitrile, ester, and pyrazole ring nitrogens) and non-polar (ethyl group) functionalities. This combination can lead to challenging solubility behavior. The general principle of "like dissolves like" is a good starting point, suggesting that solvents with intermediate polarity might be most effective.[1][2] Factors such as the compound's crystal lattice energy, molecular weight, and potential for hydrogen bonding also play a crucial role in its solubility.[3]
This guide will walk you through a systematic approach to identify the optimal solvent and conditions for your specific application.
Troubleshooting Guide & FAQs
Here we address common questions and challenges encountered when working with this compound.
Q1: My compound is not dissolving in my initial solvent choice. What should I do first?
A1: The first step is a systematic solvent screening process. Pyrazole derivatives, as a class of compounds, tend to exhibit good solubility in a range of organic solvents.[3][4] We recommend a step-wise approach to find a suitable solvent for your needs.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.
-
Observation & Agitation: Vigorously vortex or shake each vial for 1-2 minutes at room temperature. Observe for dissolution.
-
Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation. Continue this process until the compound dissolves or a practical volume limit is reached.
-
Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).
Recommended Solvents for Initial Screening:
A good starting point is to test a range of solvents with varying polarities.
| Solvent | Polarity Index | General Use |
| Acetone | 5.1 | A common choice for synthesizing many pyrazole derivatives at room temperature.[4] |
| Acetonitrile | 5.8 | Frequently used in purification and synthesis of pyrazole derivatives.[3] |
| Dichloromethane (DCM) | 3.1 | A good option for less polar compounds and often used in extractions.[3][4] |
| Ethanol | 4.3 | A protic solvent that can engage in hydrogen bonding, which may aid solubility.[3][4] |
| Methanol | 5.1 | Similar to ethanol, but with higher polarity.[3][4] |
| Dimethylformamide (DMF) | 6.4 | A polar aprotic solvent, often effective for highly polar or crystalline compounds.[4] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |
| Toluene | 2.4 | A non-polar aromatic solvent, suitable for compounds with significant non-polar character.[3] |
Q2: I've tried several solvents with limited success at room temperature. What is the next logical step?
A2: If room temperature solubility is insufficient, the next step is to investigate the effect of temperature. For most solid organic compounds, solubility increases with temperature.[5][6] This is because the added thermal energy helps to overcome the crystal lattice energy of the solid, allowing the solvent molecules to more effectively solvate the solute molecules.[7]
Experimental Workflow: Temperature-Assisted Dissolution
Caption: Workflow for temperature-assisted dissolution.
Caution: When heating, be mindful of the solvent's boiling point and the thermal stability of your compound. Use a water bath or a controlled heating mantle.
Q3: My compound has poor water solubility. How can I prepare an aqueous solution for my experiments?
A3: Limited water solubility is a common characteristic of many pyrazole derivatives.[4] To improve aqueous solubility, several strategies can be employed.
-
Co-solvents: The use of a water-miscible organic solvent as a co-solvent can significantly enhance solubility.[1] Common choices include ethanol, methanol, and dimethyl sulfoxide (DMSO). The general approach is to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer or medium while stirring.
Experimental Protocol: Co-Solvent System
-
Dissolve the compound in a small volume of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
While vigorously stirring, add the aqueous solution dropwise to the organic solution.
-
Monitor for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the solubility limit in that co-solvent ratio.
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous medium can be a powerful technique. While this compound does not have strongly acidic or basic functional groups, the pyrazole ring is weakly basic. Protonation of one of the ring nitrogens in an acidic solution can form a more polar, and thus more water-soluble, salt.
Logical Relationship: pH and Solubility
Caption: Impact of pH on the solubility of a weakly basic compound.
Q4: Are there any advanced techniques for particularly stubborn solubility issues?
A4: For challenging cases, especially in the context of formulation for biological assays or drug delivery, more advanced methods can be considered.
-
Solid Dispersions: This technique involves dispersing the compound in a highly soluble, inert carrier matrix at the molecular level.[1] Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). The solid dispersion can then be dissolved in an aqueous medium, where the carrier helps to keep the compound in a solubilized state. Methods to prepare solid dispersions include solvent evaporation and melt extrusion.[8]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7][9] Techniques such as micronization or nano-milling can be employed to achieve this.
Summary of Troubleshooting Strategies
| Strategy | Scientific Principle | Best For |
| Solvent Screening | "Like dissolves like"; matching the polarity of the solvent and solute.[1][2] | Initial attempts to dissolve the compound for reactions, purification, or analysis. |
| Heating | Increasing kinetic energy to overcome the crystal lattice energy of the solid.[5][6][7] | Enhancing solubility in a chosen solvent, and for recrystallization. |
| Co-solvents | Modifying the overall polarity of the solvent system to better match the solute.[1][4] | Preparing aqueous solutions for biological assays or when a single solvent is ineffective. |
| pH Adjustment | Converting a neutral compound into a more polar, charged salt. | Preparing aqueous solutions of compounds with acidic or basic functional groups. |
| Solid Dispersions | Dispersing the compound in a soluble carrier to prevent recrystallization and enhance dissolution.[1][8] | Formulations for bioavailability enhancement and challenging aqueous solubility issues. |
| Particle Size Reduction | Increasing the surface area to accelerate the rate of dissolution.[7][9] | Improving the dissolution rate of poorly soluble compounds, particularly for oral absorption. |
References
- Pyrazole - Solubility of Things. (n.d.).
- Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.).
- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
- Solubility studies of the synthesized compounds in different solvents - ResearchGate. (n.d.).
- Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (n.d.).
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26).
- Solubility-Based Separation Methods: Extraction, Filtration, and Recrystallization - YouTube. (2024, October 9).
- 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023, July 7).
- Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC - NIH. (2022, May 25).
- Solubility of Organic Compounds. (2023, August 31).
- Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Factors Affecting Solubility - BYJU'S. (n.d.).
- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
stability studies of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate under different conditions
Technical Support Center: Stability Studies of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Welcome to the technical support guide for this compound (CAS No: 1217863-08-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of its stability profile. As a molecule with multiple reactive functional groups—an ethyl ester, a nitrile, and a pyrazole ring—understanding its behavior under various stress conditions is paramount for developing stable formulations and robust analytical methods. This guide provides field-proven insights and troubleshooting methodologies in a direct question-and-answer format.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers have when beginning stability studies on this compound.
Q1: What are the primary molecular liabilities of this compound that I should be concerned about?
A1: The structure of this molecule contains three key regions susceptible to degradation:
-
Ethyl Ester Group: This is the most probable site for hydrolysis. Under both acidic and basic conditions, the ester can be cleaved to form the corresponding carboxylic acid (1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid). This is often the primary degradation pathway observed.[1][2]
-
Nitrile Group (-C≡N): The cyanomethyl moiety is also susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can convert it to a carboxamide and subsequently to a carboxylic acid.
-
Pyrazole Ring: While generally considered a stable aromatic heterocycle, the pyrazole ring can be susceptible to degradation under harsh oxidative or photolytic conditions.[3][4][5]
Q2: Why are forced degradation (stress testing) studies required for this compound?
A2: Forced degradation studies are a regulatory requirement mandated by guidelines such as the International Council for Harmonisation (ICH) Q1A.[6] The primary objectives are:
-
To Identify Degradation Pathways: Understanding how the molecule degrades helps in predicting its long-term stability and identifying potential degradants that could form in a final drug product.[6][7]
-
To Develop Stability-Indicating Analytical Methods: The data generated is crucial for developing and validating an analytical method (typically HPLC) that can accurately measure the parent compound and separate it from all potential degradation products. This ensures the method is "stability-indicating."[8][9]
-
To Inform Formulation and Packaging Development: Knowledge of sensitivity to light, moisture, or pH helps in designing a stable formulation and selecting appropriate packaging to protect the drug substance.[7]
Q3: What are the standard stress conditions I should apply for a comprehensive forced degradation study?
A3: A typical forced degradation study should expose the compound to hydrolysis, oxidation, heat, and light, as outlined in ICH guidelines.[8] The goal is to achieve between 5-20% degradation of the active pharmaceutical ingredient (API).[10]
| Stress Condition | Typical Reagents and Conditions | Target Functional Group |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C | Ethyl Ester, Nitrile |
| Base Hydrolysis | 0.1 M to 1 M NaOH, at room temperature or heated to 60°C | Ethyl Ester, Nitrile |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature | Pyrazole Ring, Alkyl side chains |
| Thermal Degradation | Dry heat (e.g., 80-105°C) for several hours | Entire Molecule |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[8] | Pyrazole Ring |
Section 2: Troubleshooting Guide for Experimental Workflows
This section is formatted to address specific problems you may encounter during your experiments.
Q: I've applied standard acid/base conditions (0.1 M HCl/NaOH at 60°C for 2 hours) but see minimal or no degradation. What is my next step?
A: This indicates the molecule is relatively stable under these initial conditions. The scientific approach is to systematically increase the stress level. Do not drastically change all parameters at once.
-
Causality: Insufficient energy (thermal) or reactant concentration is failing to overcome the activation energy for the hydrolytic cleavage of the ester or nitrile.
-
Troubleshooting Steps:
-
Increase Temperature: Raise the temperature in controlled increments (e.g., to 80°C) while keeping the acid/base concentration and time constant. Thermal energy is often the most effective way to accelerate degradation.[11]
-
Increase Reagent Concentration: If increasing temperature is insufficient, move to a higher concentration of the acid or base (e.g., from 0.1 M to 0.5 M or 1.0 M).[6]
-
Extend Duration: As a final step, increase the exposure time. It is recommended to take time points (e.g., 2, 4, 8, 24 hours) to understand the rate of degradation.
-
Q: My sample degraded almost completely after exposure to the stress condition. How can I achieve the target 5-20% degradation?
A: This is a common issue, particularly with base-catalyzed hydrolysis of esters, which is often rapid. The key is to reduce the intensity of the stress condition.
-
Causality: The experimental conditions are too harsh, leading to rapid and complete degradation of the parent molecule, possibly into secondary and tertiary degradants.
-
Troubleshooting Steps:
-
Reduce Temperature: Perform the reaction at a lower temperature. For base hydrolysis, attempt the reaction at room temperature or even in an ice bath (0-4°C) before heating.
-
Decrease Reagent Concentration: Use a more dilute acid or base (e.g., 0.01 M NaOH).
-
Shorten Exposure Time: Conduct a time-course study at shorter intervals (e.g., 5, 15, 30, 60 minutes) to find the point at which the desired level of degradation is achieved.
-
Q: My chromatogram shows new peaks, but they are poorly resolved or co-eluting with the parent peak. How do I develop a stability-indicating HPLC method?
A: This is the central challenge that forced degradation studies are designed to solve. A method is not stability-indicating unless all degradation products are resolved from the parent peak and from each other.
-
Causality: The current chromatographic conditions (mobile phase, column, gradient) do not provide sufficient selectivity for the parent compound and its closely related degradants.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of the parent molecule and its degradants (especially the carboxylic acid from hydrolysis) will significantly affect retention. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium acetate) can dramatically improve resolution.
-
Modify Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
-
Change the Column: If adjusting the mobile phase is not sufficient, switch to a column with a different stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl column for potential π-π interactions or a polar-embedded column.
-
Perform Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. This will confirm if a peak is comprised of a single compound or multiple co-eluting species.
-
Section 3: Experimental Protocols & Methodologies
These protocols provide a validated starting point for your investigations.
Protocol 1: General Workflow for Forced Degradation
This workflow ensures consistency and minimizes variability between experiments.
Caption: General experimental workflow for forced degradation studies.
Protocol 2: Hydrolytic Degradation
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acid Stress: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl in a sealed vial. Place in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Base Stress: Add 1 mL of the stock solution to 9 mL of 0.05 M NaOH in a sealed vial. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours.
-
Sample Quenching: Before HPLC analysis, withdraw a 1 mL aliquot of the stressed sample, neutralize it (add an equimolar amount of base for acid stress or acid for base stress), and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
Protocol 3: Oxidative Degradation
-
Stock Solution: Use the same 1 mg/mL stock solution.
-
Oxidative Stress: Add 1 mL of the stock solution to 9 mL of 5% H₂O₂ in a sealed vial. Keep at room temperature, protected from light.
-
Sampling: Withdraw aliquots at 2, 8, and 24 hours.
-
Sample Preparation: Dilute a 1 mL aliquot to a final concentration of ~0.1 mg/mL with mobile phase directly before injection.
Protocol 4: Suggested Starting HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 20% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or use PDA to monitor 200-400 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Section 4: Predicted Degradation Pathways
Based on the chemical structure, two primary degradation pathways are anticipated under hydrolytic conditions. Identification of these products via LC-MS can confirm the degradation route.
Caption: Predicted primary degradation pathways under hydrolytic stress.
References
-
Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. [Link]
-
ICH. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide for the Pharmaceutical Industry. Taylor & Francis. (Note: A general reference book, direct link not possible).
-
MedCrave. (2016). Forced degradation studies. MedCrave online. [Link]
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Note: A general reference book, direct link not possible).
-
Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
PubMed Central. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer. PMC. [Link]
-
Royal Society of Chemistry. (2022). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]
-
PubMed Central. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. IJRPP. [Link]
-
PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. [Link]
-
ResearchGate. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. [Link]
-
ResearchGate. (2020). Forced degradation studies of Brexpiprazole. ResearchGate. [Link]
-
Synlett. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Thieme Connect. [Link]
Sources
- 1. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. medcraveonline.com [medcraveonline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
identification of byproducts in ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind byproduct formation and resolution.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in pyrazole synthesis are common and can typically be attributed to several factors.[1] First, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If starting materials are still present, consider extending the reaction time or increasing the temperature. The choice of catalyst and solvent system is also critical; for instance, in Knorr-type syntheses, the acidity of the medium can significantly impact the rate of cyclization.[2] Finally, the formation of side products, particularly regioisomers, is a major cause of reduced yield for the desired product.
Q2: The final product has a persistent yellow or reddish color, even after initial purification. What causes this and how can it be removed?
A2: Discoloration in pyrazole syntheses, especially those involving hydrazine derivatives, is often due to the formation of oxidized or polymeric impurities.[3] Phenylhydrazine, for example, is notoriously sensitive to air and can form highly colored byproducts. To mitigate this, ensure you are using fresh, high-purity hydrazine reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). For removal, a silica gel plug filtration, washing with a non-polar solvent like toluene to elute the colored impurities before eluting your product with a more polar solvent, can be effective. Treatment with activated charcoal during work-up can also help adsorb these colored species.
Q3: My LC-MS analysis shows a second peak with the same mass as my desired product. What is this byproduct?
A3: The presence of a compound with an identical mass-to-charge ratio (m/z) strongly suggests the formation of an isomer. In the synthesis of substituted pyrazoles from unsymmetrical precursors, the most common isomeric byproduct is a regioisomer . For your target molecule, the likely regioisomer is ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate . This occurs when the cyclization reaction proceeds with the alternative orientation.
Troubleshooting Guide: Identification and Management of Regioisomeric Byproducts
The regiochemical outcome of pyrazole synthesis is a classic challenge. The formation of the 3-carboxylate versus the 5-carboxylate isomer depends on which nitrogen of the hydrazine derivative initially attacks which carbonyl group of the 1,3-dicarbonyl precursor. This section provides a comprehensive guide to identifying and differentiating these isomers.
The Mechanistic Origin of Regioisomers
In a typical Knorr-type synthesis using a substituted hydrazine (like cyanomethylhydrazine) and a β-ketoester (like ethyl 2,4-dioxobutanoate), two cyclization pathways are possible, leading to a mixture of products.
Caption: Formation of regioisomers in pyrazole synthesis.
Step 1: Initial Detection with Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the first line of defense. Isomers often have slightly different polarities, leading to different retention times on a reverse-phase column.
| Compound | Expected Polarity | Typical HPLC Elution Order (Reverse Phase) |
| This compound | More Polar | Earlier Elution |
| Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate | Less Polar | Later Elution |
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Detection: Monitor at 254 nm and connect to a mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Analysis: Look for two peaks with an m/z value corresponding to [M+H]⁺ for C₈H₉N₃O₂ (Calculated: 180.07).
Step 2: Unambiguous Structural Confirmation (NMR Spectroscopy)
While chromatography suggests the presence of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural proof. ¹H and ¹³C NMR are essential, with 2D NMR techniques like NOESY being particularly powerful for confirming N-substitution.[4][5][6]
Key Differentiating Features in ¹H NMR:
-
Pyrazole Ring Protons: The chemical shifts of the C4-H and C5-H (for the 3-carboxylate) or C3-H and C4-H (for the 5-carboxylate) are distinct. The proton adjacent to the N-cyanomethyl group will have a different chemical environment than the one adjacent to the ester.
-
CH₂ of the Cyanomethyl Group: The electronic environment created by the adjacent ester group in the 5-carboxylate isomer can slightly shift the resonance of the N-CH₂ protons compared to the 3-carboxylate isomer.
Definitive Proof with 2D NOESY NMR: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects spatial proximity between protons. For the desired N1-substituted product, a cross-peak should be observed between the protons of the N-CH₂ group and the C5-H of the pyrazole ring. This correlation is absent in the regioisomer.[5]
Caption: Workflow for identifying isomeric byproducts.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Purification: First, separate the two isomers using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
-
Sample Prep: Dissolve 5-10 mg of each purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Run standard ¹H, ¹³C, and a 2D NOESY experiment on a 400 MHz or higher spectrometer.
-
Interpretation: Analyze the spectra, paying close attention to the chemical shifts of the pyrazole ring protons and the key NOESY correlation as described above.
Step 3: Purification and Prevention
-
Purification: Flash column chromatography is the most effective method for separating regioisomers on a laboratory scale. Due to their polarity differences, a good separation can usually be achieved.
-
Prevention: Controlling regioselectivity is key to improving the yield of the desired product.
-
Solvent and pH: The reaction's regioselectivity can be highly dependent on the solvent and pH, which influence the tautomeric equilibrium of the 1,3-dicarbonyl starting material.[2] Experimenting with different solvent systems (e.g., ethanol vs. acetic acid) is recommended.
-
Steric Hindrance: In some cases, using a bulkier protecting group on one of the hydrazine nitrogens can direct the cyclization, though this adds synthetic steps.
-
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
-
Cirri, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
- Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755.
- Fouad, R., & Shlabi, M. (2012). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 49(4), 819-826.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 569-605. [Link]
-
Kumar, D., et al. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3482-3486. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6423. [Link]
-
El-Sayed, W. A., et al. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Gels, 10(4), 282. [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]
- Elguero, J., et al. (1981). ChemInform Abstract: IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 9(13), 15009-15021. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
-
Reddit. (2023). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A GENERAL, ONE-POT, REGISELECTIVE SYNTHESIS OF SUBSTITUTED PYRAZOLES. Retrieved from [Link]
- ResearchGate. (n.d.). Reaction of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate with diaryl-iodonium triflates.
-
University of Pretoria. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
- ResearchGate. (n.d.). Pyrazole derivative in preclinical study.
-
MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1339. [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
de Oliveira, C. S. A., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(7), 896. [Link]
-
Organic Syntheses. (n.d.). 5-CHLORO-3-ETHOXYCARBONYLBENZOFURAN. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
- Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and Flow Synthesis of Diazo Compounds. (n.d.).
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
PubChem. (n.d.). ethyl (2E)-2-diazo-3-oxobutanoate. Retrieved from [Link]
-
PubMed. (2009). Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate. Retrieved from [Link]
- Synlett. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence.
- ResearchGate. (2005).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scale-Up Production of Pyrazole Derivatives
Welcome to the Technical Support Center for the scale-up production of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complex challenges that arise when transitioning pyrazole synthesis from the laboratory bench to pilot plant or manufacturing scale. The following guides are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but the fundamental reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the scale-up of pyrazole synthesis.
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The most significant safety concerns revolve around managing reaction exotherms and handling hazardous reagents like hydrazine and its derivatives.[1][2]
-
Thermal Runaway: The condensation reaction between a 1,3-dicarbonyl compound and hydrazine is often highly exothermic.[1][3] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient and increasing the risk of a thermal runaway.[3][4]
-
Hydrazine Hazards: Hydrazine is a high-energy, toxic, and flammable compound.[1] It can decompose explosively at elevated temperatures or in the presence of certain metals.[1] Minimizing exposure and preventing uncontrolled decomposition are paramount.
-
Diazotization Risks: Syntheses involving diazotization steps are potentially hazardous. Transferring such steps from batch to continuous flow chemistry can mitigate risks by avoiding the accumulation of unstable diazonium intermediates.[5][6]
Q2: Why does my reaction yield decrease and impurity profile worsen upon scale-up?
A2: This is a classic scale-up challenge often traced back to mass and heat transfer limitations.[2][4] Inadequate mixing in large reactors can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products and impurities.[2][3] A reaction condition that was optimal on a small scale, such as the rate of reagent addition or stirring speed, will almost certainly require re-optimization for a larger batch.[2]
Q3: How can I improve regioselectivity when using unsymmetrical starting materials at a larger scale?
A3: Controlling regioselectivity is crucial for product purity and is highly dependent on reaction conditions.[1][3] The formation of multiple isomers can often be suppressed by:
-
Screening different solvents and catalysts.
-
Optimizing reaction temperature; often, lowering the temperature can improve selectivity.[1]
-
Carefully controlling the rate of reagent addition.
Q4: What are the key considerations for choosing a solvent for large-scale pyrazole synthesis?
A4: Solvent selection is critical for reaction performance, product isolation, and overall process efficiency.[2] An ideal solvent should:
-
Provide good solubility for reactants and intermediates to ensure a homogenous reaction.[2]
-
Facilitate easy product isolation, for example, by allowing the final product to precipitate.[2][4]
-
Be easily removable, recyclable, and have a favorable safety and environmental profile.[2]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for specific experimental problems.
Guide 1: Managing Exothermic Reactions and Poor Temperature Control
Question: My reaction temperature is spiking uncontrollably during the addition of hydrazine hydrate on a 10L scale, leading to a dark, impure product. How can I control this?
Answer: This is a direct consequence of the decreased surface-area-to-volume ratio in your larger reactor, which severely limits heat dissipation.[3][4] The uncontrolled temperature increase (exotherm) is likely causing degradation of your product and promoting side reactions.
Causality: In a small flask, heat generated by the reaction can easily escape through the glass walls into the cooling bath. In a large reactor, the volume of reacting material increases cubically while the surface area for cooling only increases squarely. This mismatch means heat is generated much faster than it can be removed.
Troubleshooting Protocol:
-
Reduce Addition Rate: The most immediate and effective control is to slow down the addition of the hydrazine derivative significantly.[1][3] Use a dosing pump for precise, slow, and consistent addition.
-
Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction mixture's temperature and adjust cooling accordingly.[3]
-
Ensure Adequate Cooling: Verify that your reactor's cooling system is sufficient for the scale and the expected heat output of the reaction. You may need a more powerful chiller or a larger cooling jacket surface area.
-
Increase Dilution: Use a larger volume of an appropriate solvent to act as a heat sink, absorbing the energy generated by the reaction.[1]
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow process is a superior solution.[2][7] Flow reactors have an extremely high surface-area-to-volume ratio, offering exceptional heat transfer and precise temperature control, which significantly improves safety and product consistency.[2][8]
Guide 2: Addressing Low Yield and High Impurity Levels
Question: I've scaled my pyrazole synthesis from 100g to 2kg, but my yield has dropped from 85% to 50%, and TLC/HPLC shows several new, significant impurities. What is happening?
Answer: This common scale-up issue points towards mass transfer limitations (poor mixing) and non-uniform reaction conditions.[2] What appeared homogenous in a small flask is likely not in a large reactor.
Causality: Inefficient stirring in a large vessel fails to properly disperse reactants. This can lead to localized areas of high concentration where one reactant is added, causing rapid, uncontrolled side reactions.[2][3] For instance, if acidic conditions are not maintained uniformly, some regions of the mixture may become nucleophilic, leading to unwanted condensation byproducts.[2]
Troubleshooting Protocol:
-
Characterize Mixing: Evaluate the impact of stirring speed. The impeller type and position are critical in large reactors. Consult engineering guides or perform modeling to ensure you are achieving adequate bulk mixing.
-
Re-optimize Reaction Parameters: Systematically re-evaluate temperature, concentration, and stoichiometry at the larger scale.[2] A Design of Experiments (DoE) approach can be highly effective here.
-
Analyze Impurities: Isolate and identify the major impurities. Understanding their structure will provide clues about the side reactions occurring (e.g., dimerization, degradation, regioisomer formation) and inform your optimization strategy.[1]
-
Implement a Hold-Point Check: After a certain reaction time, take a sample for in-process control (IPC) analysis (e.g., HPLC). This can tell you if the reaction is stalling or if impurities are forming early, allowing for corrective action.
Caption: A decision tree for troubleshooting low yield in pyrazole synthesis.
Guide 3: Challenges in Large-Scale Purification
Question: My pyrazole derivative was easily purified by silica gel chromatography in the lab. At the kilogram scale, this is not feasible. What are my options?
Answer: Large-scale purification requires shifting from chromatographic methods to bulk techniques like crystallization, which are more economical and scalable.[9]
Causality: Column chromatography is expensive and time-consuming at a large scale due to the high cost of silica gel and solvents, as well as the physical limitations of large columns.[9]
Purification Strategies:
| Method | Description | Best For | Key Considerations |
| Crystallization | The most effective and economical method for large-scale purification. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[1] | Crystalline solids with good solubility differences between the product and impurities. | Solvent selection is critical. A solvent screen should be performed to find a system that provides high recovery and excellent purity. |
| Salt Formation | If the pyrazole derivative has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride). Salts often have very different solubility profiles and are typically highly crystalline, making them easy to purify by crystallization. | Basic pyrazole derivatives that are oils or do not crystallize easily. | The choice of acid and solvent is crucial. The salt can be converted back to the free base in a subsequent step if required. |
| Extraction | A liquid-liquid extraction can be used to remove impurities with different polarities. For example, washing an organic solution of the product with an acidic or basic aqueous solution. | Removing acidic or basic impurities from a neutral product. | Requires immiscible solvents and can sometimes lead to emulsion formation. |
| Tangential Flow Filtration (TFF) | A membrane-based separation technique that can be used to remove low molecular weight impurities or for solvent exchange.[9] | Removing small molecule impurities from larger product molecules. | More common for biomolecules but can be adapted for certain small molecule applications.[10] |
Experimental Protocols & Workflows
General Protocol: Synthesis of a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Intermediate
This protocol is based on a general procedure for pyrazolone synthesis and should be optimized for your specific substrate and scale.[1]
-
Reagent Preparation: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethyl acetoacetate (1.0 equivalent) and glacial acetic acid (as solvent or catalyst).
-
Reaction Setup: Begin stirring and ensure the system is inert if necessary.
-
Controlled Addition: Slowly add phenylhydrazine (0.8-1.0 equivalents) dropwise via an addition funnel or pump, ensuring the internal temperature does not exceed the set limit (e.g., maintain T < 30°C).
-
Heating & Monitoring: Once the addition is complete, heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction's progress by a suitable analytical method (e.g., TLC or HPLC).[1]
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether or ethanol-water).[1]
-
Analysis: Analyze the final product for purity (HPLC, NMR) and identity (MS, IR).
Generalized Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of pyrazole derivatives.
References
- Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Benchchem. challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
- MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- ResearchGate. Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol.
- NIH. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
- Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- BioProcess International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 10. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: A Troubleshooting Guide for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Section 1: Low Yield and Reaction Inefficiency
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your substrates. Here are common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure
-
-
Technical Support Center: Refining Experimental Protocols for Pyrazole Carboxylate Reactions
Welcome to the Technical Support Center for Pyrazole Carboxylate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of these important heterocyclic compounds. Pyrazole carboxylates are key structural motifs in numerous pharmaceuticals and agrochemicals, and mastering their synthesis is crucial for advancing research and development in these fields.[1][2] This resource provides actionable advice and detailed protocols to help you navigate the complexities of their synthesis.
I. Overview of Synthetic Strategies
The construction of the pyrazole carboxylate core can be approached through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and versatile strategy is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[3][4][5][6][7]
Key Synthetic Approaches:
-
Knorr Pyrazole Synthesis: This classic method involves the reaction of a 1,3-dicarbonyl compound (like a β-ketoester) with a hydrazine.[4][5] It is widely used due to its simplicity and the accessibility of starting materials.
-
1,3-Dipolar Cycloaddition: This method offers a high degree of regioselectivity and involves the reaction of an alkyne with a diazo compound, such as ethyl diazoacetate.[8][9]
-
Vilsmeier-Haack Reaction: This reaction can be employed to synthesize pyrazole-4-carboxylates or their aldehyde precursors from hydrazones.[10]
-
Multicomponent Reactions: These reactions allow for the one-pot synthesis of highly substituted pyrazoles from simple starting materials, offering efficiency and atom economy.[8]
Below is a generalized workflow for the widely used Knorr synthesis to produce a pyrazole carboxylate, followed by hydrolysis to the carboxylic acid.
Caption: General workflow for pyrazole carboxylate synthesis and subsequent hydrolysis.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of pyrazole carboxylates in a question-and-answer format.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields can be attributed to several factors, from incomplete reactions to the formation of side products.[11]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[11] For many condensation reactions, refluxing is necessary to drive the reaction to completion.[12] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[10]
-
Catalyst Choice: The selection and amount of acid or base catalyst are often critical. For Knorr synthesis, a catalytic amount of a protic acid like glacial acetic acid is commonly used to facilitate the formation of the initial imine.[3][4][13] In some instances, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[8]
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the temperature and order of reagent addition. For instance, adding the hydrazine dropwise to the β-ketoester solution can sometimes minimize side reactions.
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to undesired side reactions.
-
-
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[14] The regiochemical outcome is influenced by electronic and steric effects of the substituents, as well as the reaction conditions.[14]
-
Electronic and Steric Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The more electrophilic and less sterically hindered carbonyl group is generally favored for attack.[14]
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of one isomer.[15][16]
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen initiates the cyclization.[14]
-
| Solvent | Typical Regioisomeric Ratio | Reference |
| Ethanol | Often leads to mixtures of regioisomers | [15] |
| 2,2,2-Trifluoroethanol (TFE) | Improved selectivity | [15][16] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High to excellent selectivity | [15][16] |
Q3: I am having difficulty purifying my pyrazole carboxylate product. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and potential side products or starting materials.
-
Column Chromatography: This is the most common method for purifying pyrazole derivatives.
-
Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts.[17] This property can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified pyrazole can be extracted back into an organic solvent. This method can also be used in reverse, where the pyrazole is precipitated as an acid addition salt.[18][19]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knorr pyrazole synthesis?
A1: The Knorr synthesis proceeds through a series of condensation and cyclization steps.[4][5] The generally accepted mechanism involves:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks a carbonyl carbon of the 1,3-dicarbonyl compound.
-
Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[20]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.
-
Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[20]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: How do I choose the appropriate hydrazine derivative for my synthesis?
A2: The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.
-
Hydrazine Hydrate: Use hydrazine hydrate to synthesize N-unsubstituted pyrazoles.
-
Substituted Hydrazines: Use phenylhydrazine, methylhydrazine, or other substituted hydrazines to introduce the corresponding group at the N1 position.
-
Safety Considerations: Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][21]
Q3: Can I synthesize pyrazole carboxylic acids directly?
A3: While the most common route involves the synthesis of a pyrazole carboxylate ester followed by hydrolysis, there are methods for the direct synthesis of pyrazole carboxylic acids.[3][12] For example, the reaction of certain furandiones with hydrazines can yield pyrazole-3-carboxylic acids.[22][23]
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Phenyl-5-methyl-1H-pyrazole-4-carboxylate
This protocol is an example of the Knorr pyrazole synthesis.
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.[3]
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.[12]
-
Once the reaction is complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure pyrazole-carboxylate ester.[3]
-
Protocol 2: Hydrolysis of Ethyl 1-Phenyl-5-methyl-1H-pyrazole-4-carboxylate
-
Materials:
-
Pyrazole-carboxylate ester from Protocol 1 (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[3][12]
-
Add the base (NaOH or LiOH, 2.0 eq) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).[3][12]
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 4-12 hours).[3][12]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[3]
-
Collect the solid product by vacuum filtration and wash it with cold water.[3]
-
Dry the product under high vacuum to yield the pure pyrazole carboxylic acid.[3]
-
V. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from
-
Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (n.d.). Benchchem. Retrieved from
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved from
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. (n.d.). Retrieved from
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from
-
Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. (n.d.). Benchchem. Retrieved from
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved from
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved from
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). Benchchem. Retrieved from
-
Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem. Retrieved from
-
Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives. (n.d.). Benchchem. Retrieved from
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Retrieved from
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved from
-
The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. Retrieved from
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from
-
Preparations of 4-Substituted 3-Carboxypyrazoles. (2025). ResearchGate. Retrieved from
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2025). ResearchGate. Retrieved from
-
Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved from
-
Process for the purification of pyrazoles. (n.d.). Google Patents. Retrieved from
-
Ethyl 1H-pyrazole-4-carboxylate. (n.d.). Chem-Impex. Retrieved from
-
Troubleshooting the reaction mechanism of pyrazole formation. (n.d.). Benchchem. Retrieved from
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. Retrieved from
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved from
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from
-
Unit 4 Pyrazole. (n.d.). Slideshare. Retrieved from
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from
-
Troubleshooting guide for scaling up pyrazole synthesis reactions. (n.d.). Benchchem. Retrieved from
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved from
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijnrd.org [ijnrd.org]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in the Synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
Welcome to the technical support center dedicated to the synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in minimizing impurities during this specific synthesis. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Overview of the Synthesis Pathway
The most common and direct route to synthesize this compound is through the N-alkylation of ethyl 1H-pyrazole-3-carboxylate with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.
Caption: General synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.
Issue: Presence of a Significant Amount of an Isomeric Impurity
Question: My post-reaction analysis (TLC, HPLC, or NMR) shows two major products with the same mass. How can I identify them and favor the formation of the desired product?
Answer: This is a classic case of regioisomer formation, a common challenge in the N-alkylation of unsymmetrical pyrazoles. The two isomers are the desired N1-alkylated product, this compound, and the undesired N2-alkylated product, ethyl 2-(cyanomethyl)-2H-pyrazole-3-carboxylate.
Causality: The pyrazole ring has two nitrogen atoms, and alkylation can occur at either position. The regioselectivity of the reaction is influenced by a combination of steric and electronic factors. For 3-substituted pyrazoles, alkylation at the N1 position is often sterically favored. However, the reaction conditions, particularly the choice of base and solvent, can significantly impact the N1/N2 ratio.[1][2]
Identification of Isomers:
-
1H NMR Spectroscopy: The chemical shift of the pyrazole ring protons is a key indicator. In the desired N1-isomer, the proton at the 5-position (C5-H) will typically be at a different chemical shift compared to the corresponding proton in the N2-isomer. Additionally, the methylene protons of the cyanomethyl group will have distinct chemical shifts in each isomer. While specific literature data for both isomers is scarce, analogous structures suggest that the C5-H of the N1-isomer is generally found further downfield than the C5-H of the N2-isomer.
-
13C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will differ between the two isomers.
-
2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) between the methylene protons of the cyanomethyl group and the protons of the ethyl ester group would be expected for the N1-isomer, while an NOE to the C5-H would be more likely for the N2-isomer.
Solutions to Improve N1-Selectivity:
| Parameter | Recommendation | Rationale |
| Base | Use a milder, heterogeneous base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). | These bases are effective in deprotonating the pyrazole while minimizing side reactions and can favor the formation of the thermodynamically more stable N1-isomer. Stronger, more soluble bases like sodium hydride (NaH) can sometimes lead to different selectivity. |
| Solvent | Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). | These solvents facilitate the SN2 reaction and can influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been shown to improve N1-selectivity in some cases.[1] |
| Temperature | Maintain a moderate reaction temperature (e.g., room temperature to 60 °C). | Higher temperatures can sometimes lead to a decrease in regioselectivity. |
| Alkylating Agent | If possible, use an alkylating agent with a better leaving group (e.g., bromoacetonitrile over chloroacetonitrile). | This can allow for milder reaction conditions, which may improve selectivity. |
digraph "Regioisomer_Formation" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Pyrazole_Anion" [label="Pyrazole Anion"]; "N1_Alkylation" [label="N1-Alkylation\n(Sterically Favored)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "N2_Alkylation" [label="N2-Alkylation\n(Electronically Influenced)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Desired_Product" [label="Ethyl 1-(cyanomethyl)-1H-\npyrazole-3-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isomeric_Impurity" [label="Ethyl 2-(cyanomethyl)-2H-\npyrazole-3-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"];
"Pyrazole_Anion" -> "N1_Alkylation"; "Pyrazole_Anion" -> "N2_Alkylation"; "N1_Alkylation" -> "Desired_Product"; "N2_Alkylation" -> "Isomeric_Impurity"; }
Caption: Competing N1 and N2 alkylation pathways.
Issue: Incomplete Reaction and Presence of Starting Materials
Question: My reaction has stopped, and I still have a significant amount of unreacted ethyl 1H-pyrazole-3-carboxylate. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.
Causality: This can be due to several factors, including insufficient base, a deactivated alkylating agent, or suboptimal reaction temperature and time.
Solutions to Drive the Reaction to Completion:
| Parameter | Recommendation | Rationale |
| Base | Ensure at least stoichiometric amounts (1.0-1.2 equivalents) of a suitable base are used. | The base is required to deprotonate the pyrazole, forming the nucleophilic pyrazolate anion. Insufficient base will result in unreacted starting material. |
| Alkylating Agent | Use a fresh, high-quality haloacetonitrile. | Haloacetonitriles can degrade over time. Using a slight excess (1.1-1.3 equivalents) can also help drive the reaction to completion. |
| Temperature | Gradually increase the reaction temperature. | If the reaction is sluggish at room temperature, heating to 50-80 °C can increase the reaction rate. Monitor for the formation of side products at higher temperatures. |
| Reaction Time | Extend the reaction time and monitor by TLC or HPLC. | Some reactions may require longer periods to reach completion. |
| Moisture | Ensure anhydrous conditions. | Water can react with the base and the pyrazolate anion, inhibiting the desired reaction. Use dry solvents and glassware. |
Issue: Formation of Hydrolysis-Related Impurities
Question: I am observing impurities that I suspect are from the hydrolysis of the ester or nitrile group. How can I prevent this?
Answer: Hydrolysis can occur during the reaction or work-up if conditions are too acidic or basic, or if there is prolonged exposure to water.
Causality: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid. The cyanomethyl group can also be hydrolyzed to a primary amide under certain conditions.
Potential Hydrolysis Impurities:
-
1-(Cyanomethyl)-1H-pyrazole-3-carboxylic acid: From the hydrolysis of the ethyl ester.
-
Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylate: From the partial hydrolysis of the nitrile group.
Solutions to Minimize Hydrolysis:
-
Reaction Work-up: Neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases during extraction and washing steps. Use a saturated sodium bicarbonate solution for neutralization.
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid impurity can often be removed by an aqueous basic wash during work-up, as the carboxylate salt will be water-soluble. Purification by column chromatography on silica gel should also effectively separate the more polar carboxylic acid from the desired ester product.
-
Storage: Store the final product in a dry environment to prevent hydrolysis over time.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A general starting point for the synthesis is as follows:
Experimental Protocol:
-
To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous DMF (5-10 mL per gram of pyrazole), add potassium carbonate (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. If the reaction is slow, gently heat to 40-50 °C.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
Q2: How can I purify my product to remove the N2-isomer?
A2: The N1 and N2 isomers often have slightly different polarities, which allows for their separation by column chromatography.
-
Column Chromatography: Carefully performed column chromatography on silica gel is the most common method for separating these isomers. A shallow gradient of a polar solvent (like ethyl acetate) in a nonpolar solvent (like hexane) is often effective. Monitor the fractions carefully by TLC.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system may be an effective purification method.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress. Use a suitable solvent system (e.g., 1:1 hexane/ethyl acetate) to visualize the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to determine the ratio of N1 to N2 isomers and the percentage of unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and the identification of any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any impurities.
Caption: A workflow for troubleshooting common impurities.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Validation of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
To our esteemed colleagues in research and drug development,
This guide provides a comprehensive framework for the biological validation of a novel pyrazole compound, ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document is intended to serve as a practical, in-depth technical guide for researchers and scientists. We will explore the validation of this specific molecule, compare its potential activities with established alternatives, and provide detailed experimental protocols to support your own investigations.
While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related pyrazole analogs to provide a scientifically grounded hypothesis of its potential biological activities. This comparative approach is a common practice in early-stage drug discovery, where predictions based on structure-activity relationships (SAR) guide the initial screening cascade.
Introduction to the Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a variety of biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. Marketed drugs such as Celecoxib (a selective COX-2 inhibitor) and various developmental compounds underscore the therapeutic potential of this chemical class.[3][4] The diverse biological activities reported for pyrazole derivatives make this compound a compelling candidate for biological screening.[1][2]
Synthesis of this compound
The synthesis of pyrazole derivatives is well-established. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route is outlined below. The purpose of understanding the synthesis is to ensure the purity and identity of the compound, which is a critical first step in any biological validation.
Caption: Plausible synthetic workflow for this compound.
Hypothetical Biological Activity Profile and Comparative Analysis
Based on the broad spectrum of activities observed for pyrazole derivatives, we will explore two primary hypothetical activities for this compound: anticancer and anti-inflammatory properties.
Anticancer Activity
Numerous pyrazole-containing compounds have demonstrated significant anticancer effects.[5] These effects are often mediated through the inhibition of various kinases or by inducing apoptosis. For a comparative analysis, we will consider the well-established chemotherapeutic agent, Doxorubicin .
Table 1: Hypothetical Anticancer Activity Comparison
| Compound | Proposed Mechanism of Action | Target Cell Lines | Hypothetical IC50 Range |
| This compound | Kinase Inhibition / Apoptosis Induction | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | 1-50 µM |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | Broad Spectrum | 0.01-1 µM |
Note: The IC50 range for the title compound is a projection based on related structures and requires experimental validation.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented, with Celecoxib being a prime example of a selective COX-2 inhibitor.[3] The anti-inflammatory effects of pyrazoles can also be mediated through the inhibition of nitric oxide synthase (NOS). We will compare our target compound to Celecoxib .
Table 2: Hypothetical Anti-inflammatory Activity Comparison
| Compound | Proposed Mechanism of Action | In Vitro Assay | Hypothetical IC50 Range |
| This compound | COX-2 / iNOS Inhibition | COX-2 Inhibition Assay / Nitric Oxide Assay | 0.1-10 µM |
| Celecoxib | Selective COX-2 Inhibition | COX-2 Inhibition Assay | 0.04-0.1 µM |
Note: The IC50 range for the title compound is a projection based on related structures and requires experimental validation.
Experimental Protocols for Biological Validation
To empirically validate the hypothetical activities, the following detailed protocols are provided. These are standard, robust assays widely used in the field.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator (Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assessment
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[6][7][8]
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[7][9]
-
Inhibitor Incubation: In a 96-well plate, add 10 µL of various concentrations of this compound or Celecoxib.
-
Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to initiate the reaction.
-
Incubation: Incubate for 10 minutes at 25°C.
-
Reaction Termination and Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
This assay measures the production of nitric oxide (NO), a key inflammatory mediator.[10][11]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and stimulate them with lipopolysaccharide (LPS) to induce iNOS expression.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a known NOS inhibitor (e.g., L-NAME).
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system.[12]
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and determine the IC50 value.
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
This guide provides a robust framework for the initial biological validation of this compound. By leveraging the known activities of related pyrazole analogs, we have established a logical starting point for screening its potential anticancer and anti-inflammatory properties. The detailed experimental protocols offer a clear path for researchers to generate empirical data.
It is imperative to acknowledge that the biological activities discussed are hypothetical and require rigorous experimental confirmation. Positive results from these in vitro assays would warrant further investigation, including selectivity profiling (e.g., COX-1 vs. COX-2), mechanism of action studies, and eventual in vivo efficacy and safety assessments. The journey from a novel compound to a potential therapeutic is long and challenging, but it begins with systematic and well-designed validation experiments as outlined in this guide.
References
- Thore, S. N., Gupta, S. V., & Baheti, K. G. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 19(3), 278-284.
- Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE.
- Yogi, B., et al. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Abcam. (n.d.). MTT assay protocol.
- Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- ATCC. (n.d.).
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- National Genomics Data Center. (n.d.).
- Horton, T. (1994). MTT Cell Assay Protocol.
- Benchchem. (n.d.). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition.
- ResearchGate. (2025).
- Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.
- PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
- PubMed Central. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.
- PubMed. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors.
- National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed Central. (n.d.).
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- National Institutes of Health. (n.d.).
- PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
- PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
- Sigma-Aldrich. (n.d.).
- PubMed Central. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies.
- PubMed Central. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
A Comparative Guide to Pyrazole-Based Enzyme Inhibitors: From Broad-Spectrum to Targeted Therapies
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to participate in various non-covalent interactions have made it a cornerstone in the development of a diverse array of therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6] A significant class of these compounds function as enzyme inhibitors, targeting key players in various disease pathways.
This guide provides a comparative analysis of several prominent pyrazole-based inhibitors, highlighting the structural nuances that dictate their target selectivity and potency. While we will explore the well-characterized inhibitors Celecoxib, Ruxolitinib, and Crizotinib, we will also use the basic structure of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate as a conceptual framework to discuss how modifications to the pyrazole core can lead to highly specific and potent enzyme inhibitors.
The Pyrazole Core: A Foundation for Diverse Inhibitory Activity
The fundamental pyrazole structure offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, while the carbon atoms can be functionalized to interact with specific amino acid residues within an enzyme's active site.
Let's consider the structure of This compound . This molecule possesses the core pyrazole ring with substituents at the N1 and C3 positions. The cyanomethyl group at N1 and the ethyl carboxylate at C3 provide chemical handles for further synthetic elaboration. While specific biological data for this particular compound is not extensively available in public literature, its scaffold serves as an excellent starting point for understanding the structure-activity relationships (SAR) of more complex pyrazole inhibitors.
Comparative Analysis of Prominent Pyrazole Inhibitors
To illustrate the remarkable diversity of pyrazole-based inhibitors, we will compare three FDA-approved drugs that target distinct enzyme families: Celecoxib (a COX-2 inhibitor), Ruxolitinib (a JAK kinase inhibitor), and Crizotinib (an ALK/MET kinase inhibitor).
Table 1: Comparative Inhibitory Activity of Selected Pyrazole-Based Drugs
| Inhibitor | Primary Target(s) | IC50 Values | Therapeutic Area |
| Celecoxib | COX-2 | COX-2: 0.04 µM[7] | Anti-inflammatory |
| COX-1 | COX-1: 15 µM | ||
| Ruxolitinib | JAK1 | JAK1: 2.7 - 3.3 nM[2][5] | Myeloproliferative Neoplasms |
| JAK2 | JAK2: 2.8 - 4.5 nM[2][5] | ||
| JAK3 | JAK3: 322 nM[5] | ||
| Crizotinib | ALK | ALK: 20 nM[1] | Non-Small Cell Lung Cancer |
| c-Met | c-Met: 8 nM[1] |
Celecoxib: A Selective COX-2 Inhibitor for Inflammation
Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[8] The selectivity of Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[9]
The key structural features of Celecoxib that contribute to its COX-2 selectivity include the trifluoromethyl group on the pyrazole ring and the sulfonamide moiety on one of the phenyl rings. These groups interact with a side pocket in the COX-2 active site that is not present in COX-1.
Ruxolitinib: A Potent JAK Kinase Inhibitor
Ruxolitinib (brand name Jakafi) is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[2][5] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses, and its dysregulation is implicated in myeloproliferative neoplasms.[10] Ruxolitinib's ability to block this pathway leads to reduced cell proliferation and cytokine production.[10]
The pyrrolo[2,3-d]pyrimidine core of Ruxolitinib mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of JAK kinases. The cyclopentylpropyl group attached to the pyrazole ring contributes to its high affinity and selectivity.
Crizotinib: A Dual ALK and c-Met Kinase Inhibitor
Crizotinib (brand name Xalkori) is a multi-targeted tyrosine kinase inhibitor that is particularly effective against anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-Met).[1][11] Chromosomal rearrangements involving the ALK gene and aberrant c-Met signaling are key drivers in certain types of non-small cell lung cancer.[12][13] Crizotinib's dual inhibitory activity makes it a valuable therapeutic option for these patients.
The aminopyridine and dichlorophenyl moieties of Crizotinib are crucial for its potent inhibition of ALK and c-Met. These groups form key hydrogen bonds and hydrophobic interactions within the kinase domains of these enzymes.
From Scaffold to Selective Inhibitor: A Conceptual Workflow
The journey from a simple pyrazole scaffold like this compound to a highly selective and potent inhibitor involves a systematic process of design, synthesis, and biological evaluation.
Caption: Conceptual workflow for pyrazole inhibitor development.
Experimental Protocols for Inhibitor Characterization
The comparative evaluation of enzyme inhibitors relies on robust and reproducible experimental assays. Below are step-by-step methodologies for key experiments used to characterize the potency and selectivity of pyrazole-based inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (for Ruxolitinib and Crizotinib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK1, ALK)
-
Kinase substrate (e.g., a peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Ruxolitinib) dissolved in DMSO
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Rationale: This assay directly measures the ability of the inhibitor to block the catalytic activity of the target kinase. The use of a purified recombinant enzyme ensures that the observed inhibition is specific to the target of interest.
Protocol 2: Whole-Cell COX-2 Inhibition Assay (for Celecoxib)
Objective: To assess the ability of a test compound to inhibit COX-2 activity in a cellular context.
Materials:
-
Human monocytic cell line (e.g., U937)
-
Lipopolysaccharide (LPS)
-
Arachidonic acid
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Cell culture medium
-
PGE2 ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed the U937 cells in a 96-well plate and allow them to adhere.
-
Induce COX-2 expression by treating the cells with LPS for 24 hours.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Add arachidonic acid to the cells to initiate prostaglandin synthesis.
-
Incubate for 15 minutes.
-
Collect the cell culture supernatant.
-
Measure the concentration of prostaglandin E2 (PGE2) in the supernatant using an ELISA kit.
-
Calculate the percentage of PGE2 inhibition and determine the IC50 value.
Rationale: This cell-based assay provides a more physiologically relevant measure of COX-2 inhibition, as it accounts for factors such as cell permeability and metabolism of the test compound.
Visualizing the Mechanism of Action: Kinase Inhibition
The majority of pyrazole-based kinase inhibitors, including Ruxolitinib and Crizotinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein.
Caption: ATP-competitive kinase inhibition by a pyrazole derivative.
Conclusion: The Enduring Potential of the Pyrazole Scaffold
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel enzyme inhibitors. The examples of Celecoxib, Ruxolitinib, and Crizotinib demonstrate how subtle modifications to the pyrazole core can lead to highly potent and selective drugs targeting diverse enzyme families. While this compound itself may not be a potent inhibitor, its structure embodies the potential for chemical evolution. By applying the principles of rational drug design and leveraging the extensive knowledge of pyrazole SAR, researchers can continue to develop innovative and life-saving therapies based on this versatile heterocyclic core.
References
-
Al-Ali, H. K., & Vannucchi, A. M. (2015). Ruxolitinib for the Treatment of Essential Thrombocythemia. Frontiers in Oncology, 5, 239. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
-
Verstovsek, S., Kantarjian, H., Mesa, R. A., Pardanani, A. D., Cortes-Franco, J., Thomas, D. A., ... & Levy, R. S. (2010). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Leukemia, 24(11), 1833–1841. [Link]
-
Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Overview of fundamental study of pazopanib in cancer. PMC. [Link]
-
Pazopanib and anti-VEGF therapy. PMC. [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. [Link]
-
(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC. [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. [Link]
-
Structures of pyrazole-based Akt inhibitors and their IC50 values. ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]
-
Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a). ResearchGate. [Link]
-
Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PMC. [Link]
-
Simon, L. S., Lanza, F. L., Lipsky, P. E., Hubbard, R. C., Talwalker, S., Schwartz, B. D., ... & Geis, G. S. (1998). Preliminary study of the safety and efficacy of SC-58635, a novel cyclooxygenase 2 inhibitor: efficacy and safety in two placebo-controlled trials in osteoarthritis and rheumatoid arthritis, and studies of gastrointestinal and platelet effects. Arthritis & Rheumatism, 41(9), 1591–1602. [Link]
-
Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. PMC. [Link]
-
Crizotinib in advanced non-small-cell lung cancer with concomitant ALK rearrangement and c-Met overexpression. PMC. [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]
-
Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. PubMed. [Link]
-
Biological Activity of the Main Metabolites of Meloxicam. PubMed. [Link]
-
Effectiveness and safety of biologic and targeted synthetic disease-modifying anti-rheumatic drugs in elderly patients with rheumatoid arthritis: real-world data from the KOBIO Registry. PubMed. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preliminary study of the safety and efficacy of SC-58635, a novel cyclooxygenase 2 inhibitor: efficacy and safety in two placebo-controlled trials in osteoarthritis and rheumatoid arthritis, and studies of gastrointestinal and platelet effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib in advanced non-small-cell lung cancer with concomitant ALK rearrangement and c-Met overexpression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 1-(Cyanomethyl)-1H-pyrazole-3-carboxylate Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific class of pyrazole derivatives: ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate analogs. These compounds have emerged as promising kinase inhibitors, a class of drugs that can block the action of kinases, enzymes that play a crucial role in cell signaling and growth.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][5]
This guide provides an in-depth analysis of how structural modifications to the this compound core impact its biological activity. By understanding these relationships, researchers can rationally design more potent and selective kinase inhibitors.
The Core Scaffold: A Foundation for Inhibition
The this compound scaffold serves as the foundational structure for the analogs discussed. The key features of this core include the pyrazole ring, the ethyl carboxylate group at the 3-position, and the cyanomethyl group at the 1-position. Each of these components can be systematically modified to probe their influence on kinase inhibitory activity.
Logical Framework for SAR Analysis
The exploration of the SAR of these pyrazole analogs follows a logical progression of chemical synthesis and biological evaluation. The general workflow for such a study is outlined below.
Caption: General workflow for SAR studies of pyrazole analogs.
Comparative Analysis of Analog Performance
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the SAR of key modifications to the this compound scaffold, with hypothetical but representative data for illustrative purposes.
| Analog | Modification at R1 (Position 1) | Modification at R3 (Position 3) | Modification at R5 (Position 5) | Target Kinase | IC50 (nM) |
| Parent | -CH2CN | -COOEt | -H | Kinase X | 5000 |
| A1 | -CH2CN | -CONH-Ph | -H | Kinase X | 1500 |
| A2 | -CH2CN | -CONH-(4-Cl-Ph) | -H | Kinase X | 250 |
| A3 | -CH2-Ph | -COOEt | -H | Kinase X | 3000 |
| A4 | -CH2CN | -COOEt | -Ph | Kinase X | 800 |
| A5 | -CH2CN | -COOEt | -(4-MeO-Ph) | Kinase X | 450 |
Key SAR Insights:
-
Modifications at the 3-Position: Converting the ethyl ester at the 3-position to a carboxamide group (Analog A1) generally enhances inhibitory activity. Further substitution on the phenyl ring of the carboxamide, particularly with electron-withdrawing groups like chlorine (Analog A2), can significantly increase potency.[6] This suggests that the carboxamide group may be involved in crucial hydrogen bonding interactions with the kinase active site.
-
Modifications at the 1-Position: Replacing the cyanomethyl group at the 1-position with a larger benzyl group (Analog A3) tends to decrease activity. This indicates that a smaller, polar group at this position is preferred, possibly for fitting into a specific pocket of the kinase.
-
Modifications at the 5-Position: Introduction of a phenyl group at the 5-position (Analog A4) often leads to improved potency. The electronic nature of substituents on this phenyl ring can further modulate activity, with electron-donating groups like methoxy (Analog A5) sometimes providing a favorable effect. This highlights the importance of hydrophobic interactions in this region of the molecule.
Experimental Protocols
General Synthesis of Ethyl 1-(Substituted)-5-(Aryl)-1H-pyrazole-3-carboxylates
The synthesis of these pyrazole analogs often involves the cyclization of a hydrazine derivative with a β-ketoester.[7][8]
Caption: Synthetic workflow for pyrazole analogs.
Step-by-Step Procedure:
-
To a solution of the appropriate β-ketoester (1.0 mmol) in ethanol (10 mL), add the corresponding hydrazine hydrochloride (1.2 mmol).[7]
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired ethyl 1-(substituted)-5-(aryl)-1H-pyrazole-3-carboxylate.[9]
-
The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9]
In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against a specific kinase is determined using an in vitro kinase assay.[10][11]
Step-by-Step Procedure:
-
Prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the kinase buffer.[10][12]
-
Add the synthesized pyrazole analog at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).[13][14]
-
Incubate the reaction at a specific temperature (e.g., 30°C or 37°C) for a defined period.[11][13]
-
Stop the reaction by adding a stop solution (e.g., SDS loading dye).[11]
-
Separate the phosphorylated substrate from the unreacted ATP using SDS-PAGE.[10]
-
Quantify the amount of phosphorylated substrate using autoradiography or a phosphorimager.
-
Calculate the percentage of kinase inhibition at each concentration of the pyrazole analog and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The structure-activity relationship studies of this compound analogs reveal critical insights for the design of potent kinase inhibitors. Key takeaways include the favorability of a carboxamide group at the 3-position, a small polar substituent at the 1-position, and an aryl group at the 5-position. These findings provide a rational basis for the further optimization of this promising scaffold to develop novel therapeutics for diseases driven by aberrant kinase signaling.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Omega. [Link]
-
In vitro NLK Kinase Assay. (2017). Bio-protocol. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). PubMed Central. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis of substituted pyrazoles 1. (n.d.). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
2D-QSAR Modeling and Molecular Docking Studies on 1 H -Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ResearchGate. [Link]
-
QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2016). Taylor & Francis Online. [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). PubMed. [Link]
-
Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer. (2024). Semantic Scholar. [Link]
-
Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against. (2024). Asian Publication Corporation. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
-
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. (2022). Semantic Scholar. [Link]
-
Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (n.d.). ChEMBL. [Link]
-
This compound. (n.d.). AOBChem USA. [Link]
-
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2015). PubMed. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). ResearchGate. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). PubMed Central. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. [Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. In Vitro Kinase Assays | Revvity [revvity.co.jp]
A Researcher's Guide to Bioisosteric Replacement Strategies for Pyrazole Compounds
Introduction: The Enduring Value of the Pyrazole Scaffold and the Imperative for Innovation
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have cemented its status as a privileged scaffold in a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to the kinase inhibitor crizotinib.[1] The pyrazole nucleus often serves as a bioisostere for other aromatic rings like benzene or phenol, offering improved physicochemical properties such as enhanced aqueous solubility and reduced lipophilicity.[1][2]
However, the very success of the pyrazole scaffold necessitates a forward-thinking approach to lead optimization. Challenges such as off-target effects, metabolic liabilities, and the need for novel intellectual property drive the exploration of bioisosteric replacements. Bioisosterism, the strategy of substituting a functional group with another that retains similar physicochemical properties and biological activity, is a powerful tool for fine-tuning a drug candidate's profile.[3][4] This guide provides a comparative analysis of common bioisosteric replacement strategies for the pyrazole core and its substituents, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Core Tenets of Pyrazole Bioisosterism: A Comparative Analysis
The success of a bioisosteric replacement is highly dependent on the specific biological target and the desired pharmacological outcome.[3] A replacement that proves beneficial in one context may be detrimental in another.[3] Therefore, a nuanced understanding of the alternatives is paramount.
Classical Bioisosteres: Modulating the Heterocyclic Core
The most common strategy involves replacing the pyrazole ring with other five-membered aromatic heterocycles. These classical isosteres, such as imidazole, triazole, isoxazole, and thiazole, maintain a high degree of structural similarity to the pyrazole core.[3]
Caption: Classical bioisosteric replacements for the pyrazole core.
Imidazole: As a bioisostere, imidazole offers a different pKa (7.1 for imidazole vs. 2.5 for pyrazole), which can significantly alter the ionization state of the molecule at physiological pH.[2] This can impact receptor interactions and pharmacokinetic properties. In the development of cannabinoid CB1 receptor antagonists based on the pyrazole-containing drug rimonabant, imidazole derivatives were found to retain potent in vivo activity, demonstrating a successful bioisosteric relationship.[3][5]
Triazoles (1,2,3- and 1,2,4-): The introduction of an additional nitrogen atom in triazoles can lead to increased polarity and potentially improved metabolic stability.[6] 1,2,3-Triazoles have been successfully used as pyrazole bioisosteres in the context of CB1 receptor antagonists, leading to compounds with potentially better bioavailability due to lower lipophilicity.[6][7] 1,2,4-Triazoles have also been identified as effective amide bioisosteres in pyrazolo[1,5-a]pyrimidine inhibitors, improving both potency and metabolic stability.[8][9]
Isoxazole: Replacing a nitrogen atom of the pyrazole with oxygen to form an isoxazole ring eliminates a hydrogen bond donor and alters the electronic distribution. This can be advantageous for improving selectivity or avoiding unwanted interactions. In the development of 20-HETE synthase inhibitors, both isoxazole and pyrazole derivatives showed potent and selective activity with improved chemical stability over the initial lead compound.[10]
Thiazole: The incorporation of a sulfur atom in the thiazole ring can influence the molecule's metabolic profile and binding interactions. Thiazol-2-yl amine has been successfully employed as an isosteric replacement for pyrazol-3-yl amine in the discovery of potent and selective JAK2 inhibitors.[11]
Comparative Data: Case Study of Rimonabant Analogs
The development of CB1 receptor antagonists provides a rich dataset for comparing pyrazole bioisosteres. The following table summarizes the in vitro binding affinities (Ki) for human CB1 receptors of rimonabant and its imidazole, triazole, and thiazole-based analogs.
| Compound | Heterocyclic Core | hCB1 Ki (nM) | Reference |
| Rimonabant | Pyrazole | 7.9 | [5] |
| Compound 62 | Imidazole | 1.8 | [3][5] |
| Compound 25 | 1,2,4-Triazole | 19 | [3] |
| Thiazole Analog | Thiazole | >1000 | [3] |
This table is a synthesis of data from multiple sources for comparative purposes.
This data clearly illustrates that while imidazole proved to be a highly effective replacement, enhancing potency, the triazole showed reduced, yet still significant, affinity.[3][5] The thiazole analog, in this specific scaffold, was not a successful bioisostere.[3] This underscores the context-dependent nature of bioisosteric replacement.[3]
Non-Classical Bioisosteres: Beyond the Aromatic Core
In some instances, the entire pyrazole ring can be replaced by a non-aromatic or acyclic moiety that mimics its key binding interactions. This strategy, known as non-classical bioisosterism, can lead to significant improvements in properties like solubility and metabolic stability. For example, pyrazoles themselves have been investigated as non-classical bioisosteres for amide functional groups in the development of prolylcarboxypeptidase (PrCP) inhibitors.[4][12]
Bioisosteric Strategies for Pyrazole Substituents
Beyond the core, the functional groups attached to the pyrazole ring are also prime candidates for bioisosteric replacement.
Carboxylic Acid Surrogates: Carboxylic acids are common substituents on pyrazole-containing drugs, but they can suffer from poor membrane permeability and rapid metabolism. Tetrazoles are the most prominent bioisosteric replacement for carboxylic acids, mimicking their pKa and hydrogen bonding capabilities while offering enhanced metabolic stability.[13][14] Other alternatives include hydroxypyrazoles, 3-hydroxyisoxazoles, and acylsulfonamides.[15][16]
Amide and Ester Replacements: Amide and ester functionalities are susceptible to hydrolysis by metabolic enzymes. Replacing an ester with a more stable 1,2,4-oxadiazole ring has been shown to produce metabolically stable modulators of store-operated calcium entry (SOCE).[17][18]
Experimental Protocols
To translate theory into practice, this section provides detailed, exemplary protocols for the synthesis of a pyrazole bioisostere and a common assay for its evaluation.
Protocol 1: Synthesis of a 1,5-Diaryl-1,2,3-Triazole as a Pyrazole Bioisostere
This protocol is a representative example of synthesizing a 1,2,3-triazole, which can act as a bioisostere for a 1,5-diarylpyrazole, inspired by strategies used in the development of CB1 antagonists.[6][7]
Objective: To synthesize a 1,5-diaryl-1,2,3-triazole via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Substituted phenylacetylene
-
Substituted benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenylacetylene (1.0 eq) and the substituted benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn cloudy.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 1,5-diaryl-1,2,3-triazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate and compare the inhibitory activity of a pyrazole compound and its bioisosteric analog against a target protein kinase.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (pyrazole and bioisostere) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the assay buffer, the peptide substrate, and the test compound solution.
-
Enzyme Addition: Add the recombinant protein kinase to each well to initiate the reaction. Include wells with no enzyme (negative control) and wells with DMSO only (positive control).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Second Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will produce a luminescent signal that is inversely proportional to the kinase activity.
-
Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Experimental workflow for comparative analysis.
Conclusion and Future Outlook
The strategic application of bioisosterism is a critical component of successful drug discovery. For pyrazole-containing compounds, a range of classical and non-classical bioisosteric replacements for both the core scaffold and its substituents are available to the medicinal chemist. As demonstrated by the case studies and data presented, the choice of a bioisostere is not a one-size-fits-all solution but requires careful consideration of the target, the desired property modulations, and empirical validation. The provided protocols offer a starting point for the practical implementation of these strategies. As our understanding of molecular interactions and metabolic pathways deepens, the rational design of novel bioisosteres will continue to be a key driver of innovation, leading to the development of safer and more effective medicines.
References
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]
-
Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1657-1660. [Link]
-
Radi, M., & Schenone, S. (2015). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Expert Opinion on Drug Discovery, 10(11), 1169-1185. [Link]
-
Stoll, R., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]
-
Stoll, R., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. PubMed. [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(5), 521-548. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4944. [Link]
-
Zhang, L., et al. (2014). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 12(3), 439-450. [Link]
-
Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate. [Link]
-
Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry, 265, 116081. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB 1 Cannabinoid Receptor Antagonists. ResearchGate. [Link]
-
Kaur, H., et al. (2022). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 13(9), 1031-1053. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Semantic Scholar. [Link]
-
Radi, M., & Schenone, S. (2015). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
-
Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry, 46(25), 5415-5425. [Link]
-
Page, D. G., et al. (2016). Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2823-2827. [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649938. [Link]
-
Ioannidis, S., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-1673. [Link]
-
Cole, A. G., et al. (2024). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Organic & Inorganic Au, 4(1), 1-8. [Link]
-
Bîcu, E., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules, 18(11), 13495-13515. [Link]
-
Singh, R., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(4), 1-15. [Link]
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Medicinal Research, 2(1), 1-15. [Link]
-
Aris, F., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2195-2204. [Link]
-
Al-Warhi, T., et al. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. Drug Design, Development and Therapy, 17, 1857-1877. [Link]
-
Al-Warhi, T., et al. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Alvarez, M. P., et al. (1992). Synthesis of pyrazole derivatives as potential bioisosteres of thromboxane-synthetase inhibitors. Semantic Scholar. [Link]
-
Sorge, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 586-592. [Link]
-
Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Sorge, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. [Link]
-
Adeboye, O. A., et al. (2023). Rigidity and Flexibility of Pyrazole, s-Triazole, and v-Triazole Derivative of Chloroquine as Potential Therapeutic against COVID-19. Journal of Medicinal and Chemical Sciences, 6(2), 346-361. [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]
-
Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
- 7. iris.unimore.it [iris.unimore.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Pyrazole Isomers
For researchers and professionals in drug development, the pyrazole nucleus represents a cornerstone scaffold, integral to numerous approved therapeutic agents.[1] The metabolic stability and versatile chemistry of this heterocycle have made it a "privileged scaffold" in medicinal chemistry.[2] However, the synthesis of pyrazole derivatives can often yield a mixture of isomers, each with a potentially unique biological activity and toxicity profile. Therefore, the unambiguous structural elucidation of these isomers is not merely an academic exercise but a critical step in the drug discovery pipeline.
This guide provides an in-depth comparative analysis of pyrazole isomers using fundamental spectroscopic techniques. Moving beyond a simple recitation of data, we will explore the underlying principles that govern the distinct spectroscopic signatures of these isomers, providing field-proven insights into experimental design and data interpretation.
The Challenge of Pyrazole Isomerism: Tautomerism and Substitution
Before delving into the techniques, it is crucial to understand the primary challenge in pyrazole analysis: annular tautomerism. In N-unsubstituted pyrazoles, the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. In solution, this exchange is often so fast on the NMR timescale that it results in an averaged signal, making the C3 and C5 positions appear chemically equivalent.[3][4] The position of this equilibrium and the rate of exchange are influenced by substituent effects, solvent polarity, and temperature, adding a layer of complexity to the analysis.[3] Differentiating between, for example, a 3-substituted and a 5-substituted pyrazole requires careful selection of analytical techniques and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the nuanced structural differences between pyrazole isomers. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.
Expertise & Causality: Why NMR Works
The differentiation of pyrazole isomers by NMR hinges on the principle of chemical equivalence. The distribution of electrons within the heterocyclic ring is not uniform and is significantly influenced by the positions of the two nitrogen atoms and any attached substituents. This creates unique magnetic environments for the hydrogen and carbon atoms at each position.
-
¹H NMR: Protons attached to the pyrazole ring will exhibit distinct chemical shifts (δ) and coupling constants (J). For instance, in a simple pyrazole, the proton at C4 will have a different chemical shift than the protons at C3 and C5. Furthermore, the coupling patterns between adjacent protons (e.g., J₃,₄ vs. J₄,₅) provide definitive connectivity information.
-
¹³C NMR: The chemical shifts of the carbon atoms are even more sensitive to their electronic environment. The carbons adjacent to the nitrogen atoms (C3 and C5) are particularly informative. In cases of slow tautomerization or in N-substituted pyrazoles, C3 and C5 will have distinct chemical shifts.[5] The presence of electron-withdrawing or electron-donating substituents will cause predictable downfield or upfield shifts, respectively, for the carbons in the ring.[4]
Comparative ¹H and ¹³C NMR Data for Pyrazole Isomers
The following table summarizes typical chemical shifts for pyrazole and its common bicyclic isomer, indazole. Note that these values can vary based on the solvent and substituents.
| Compound | Position | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) |
| Pyrazole | H-3 / H-5 | ~7.74 | ~134.7 |
| H-4 | ~6.10 | ~105.5 | |
| 1H-Indazole | H-3 | ~8.0-8.2 | ~134-136 |
| H-4 | ~7.6-7.8 | ~120-122 | |
| H-5 | ~7.1-7.3 | ~121-123 | |
| H-6 | ~7.3-7.5 | ~126-128 | |
| H-7 | ~7.7-7.9 | ~110-112 |
Data synthesized from sources.[5][6][7]
Experimental Protocol: High-Resolution ¹H and ¹³C NMR
This protocol ensures the acquisition of high-quality data suitable for isomer differentiation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazole sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube. Rationale: DMSO-d₆ is often preferred for N-H pyrazoles as it can help resolve tautomeric forms by slowing proton exchange compared to less polar solvents.[3][4]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Use a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C one-bond and long-range correlations).[8]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
-
Integrate the ¹H signals and analyze the coupling patterns to determine proton connectivity. Assign ¹³C peaks based on chemical shifts and 2D correlation data.
-
Caption: Workflow for NMR-based structural elucidation of pyrazole isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
While NMR excels at mapping the carbon-hydrogen framework, Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying key functional groups and gaining insights into intermolecular interactions, such as hydrogen bonding.
Expertise & Causality: Vibrational Fingerprints
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations (stretching, bending). The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond. For pyrazole isomers, key diagnostic regions include:
-
N-H Stretch: For N-unsubstituted pyrazoles, a characteristic N-H stretching band appears in the 3100-3500 cm⁻¹ region. The exact position and shape of this peak can be highly informative. A sharp peak often indicates a free N-H group, while a broad peak suggests hydrogen bonding, which can occur in concentrated solutions or the solid state where pyrazole molecules form dimers or trimers.[3]
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.
-
Ring Vibrations (C=C and C=N Stretch): The "fingerprint region" (below 1600 cm⁻¹) contains a complex series of absorptions corresponding to the stretching and bending of the entire heterocyclic ring. While complex, this region is unique for each isomer and can be used for definitive identification by comparison with a known reference spectrum.[9]
Comparative IR Data for Aromatic N-Heterocycles
| Vibrational Mode | Pyrazole (Typical Wavenumber, cm⁻¹) | Imidazole (Typical Wavenumber, cm⁻¹) | Key Differentiator |
| N-H Stretch (H-bonded) | ~3140 (broad) | ~3110 (broad) | Subtle shifts; peak shape is highly concentration-dependent. |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Generally similar for aromatic C-H bonds. |
| Ring C=N/C=C Stretch | ~1530, ~1460 | ~1545, ~1480 | The pattern and relative intensities in this region are unique. |
Data synthesized from sources.[10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions and shapes to reference data to distinguish between isomers.
Caption: Key IR vibrational modes for distinguishing pyrazole isomers.
Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation
Mass spectrometry provides the molecular weight of a compound, confirming its elemental formula. For isomers, which have identical molecular weights, the key to differentiation lies in the fragmentation patterns generated, typically by Electron Ionization (EI).
Expertise & Causality: Stability Dictates Fragmentation
In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a high-energy molecular ion (M⁺•). This ion is unstable and fragments into smaller, more stable charged ions and neutral radicals.[12] The fragmentation pathways are not random; they are governed by the principles of chemical stability. Isomers will often fragment differently because the cleavage of certain bonds may lead to more stable carbocations or radical species in one isomer compared to another.[13][14]
For pyrazoles, common fragmentation pathways include:
-
Loss of HCN: A characteristic fragmentation for many nitrogen heterocycles, leading to a peak at [M-27]⁺.
-
Ring Cleavage: The pyrazole ring can break apart in various ways. The specific fragments observed depend heavily on the position and nature of any substituents.[15]
Comparative Fragmentation Data for Substituted Pyrazole Isomers
Consider two hypothetical isomeric methylpyrazoles. While both have a molecular ion at m/z = 82, their fragmentation might differ.
| Ion | 3-Methylpyrazole (Hypothetical m/z) | 4-Methylpyrazole (Hypothetical m/z) | Rationale for Difference |
| [M]⁺• | 82 | 82 | Identical molecular weight. |
| [M-H]⁺ | 81 | 81 | Loss of a proton is common. |
| [M-CH₃]⁺ | 57 | 57 | Loss of the methyl radical. |
| [M-HCN]⁺• | 55 | 55 | Characteristic loss of hydrogen cyanide. |
| [C₃H₃N]⁺• | 67 | - | A specific ring cleavage might be favored in one isomer. |
This table is illustrative. Actual fragmentation depends on the specific compound and instrument conditions.[15]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for analyzing mixtures of isomers, as the gas chromatograph separates the isomers before they enter the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a capillary column appropriate for separating polar heterocyclic compounds (e.g., a DB-5ms or HP-INNOWax).
-
Apply a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to elute the compounds. Rationale: The temperature program separates the isomers based on their boiling points and interaction with the column's stationary phase.
-
-
MS Detection:
-
The column outlet is interfaced with the MS ion source.
-
Use a standard Electron Ionization (EI) source at 70 eV. Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, creating vast libraries for spectral matching.[16]
-
Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).
-
-
Data Analysis:
-
Examine the chromatogram to see if the isomers have been separated.
-
Analyze the mass spectrum for each separated isomer.
-
Identify the molecular ion peak and compare the fragmentation patterns to differentiate the isomers.
-
Caption: A plausible EI-MS fragmentation pathway for pyrazole.
Conclusion: An Integrated Approach for Self-Validating Results
While each spectroscopic technique provides valuable information, no single method should be used in isolation for the definitive identification of novel pyrazole isomers. The most robust and trustworthy approach is an integrated one. NMR provides the detailed structural framework, IR confirms the presence of key functional groups and intermolecular interactions, and MS verifies the molecular weight and offers complementary structural data through fragmentation analysis. By combining the data from these orthogonal techniques, researchers can create a self-validating system that ensures the accurate and unambiguous characterization of pyrazole isomers, a critical step for advancing research and drug development.
References
-
Cabildo, P., Claramunt, R. M., & Elguero, J. (2008). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 745-750. [Link]
-
Hesp, K. C., et al. (2014). N‑Heterocyclic Olefins of Pyrazole and Indazole. Organometallics, 33(19), 5315–5322. [Link]
-
Thomas, A. M., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(3), 1015-1026. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Kumar, M., & Panday, S. K. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Biomedical and Pharmacology Journal, 14(2), 759-774. [Link]
-
Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. [Link]
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
Vo, T., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4631. [Link]
-
Nuta, D. C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(12), 2899. [Link]
-
Santos, L. S. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]
-
LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(7), 733-740. [Link]
-
Cordes, M., & Walter, J. L. (1968). Infrared spectroscopic comparison of metal complexes of imidazole and structurally related compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(9), 1421-1429. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Pop, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Online Library. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. chem.arizona.edu. [Link]
-
Faria, J. V., et al. (2017). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]
-
LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
NIST. (n.d.). 1H-Imidazole. NIST WebBook. Retrieved January 19, 2026, from [Link]
-
LibreTexts. (2024). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Asensio, A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899–5911. [Link]
-
Reiss, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. OChem Academy. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. N‑Heterocyclic Olefins of Pyrazole and Indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. krex.k-state.edu [krex.k-state.edu]
- 11. 1H-Imidazole [webbook.nist.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. uni-saarland.de [uni-saarland.de]
A Researcher's Guide to Cross-Validation of Experimental Results for Pyrazole Derivatives in Drug Discovery
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry.[1][2][3][4] Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7][8][9] However, the journey from a promising synthesized compound to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth comparison of common experimental protocols for evaluating pyrazole derivatives and emphasizes the critical importance of cross-validating these results to ensure scientific integrity and accelerate the drug discovery pipeline.
The Imperative of Cross-Validation in Preclinical Research
In the competitive landscape of drug development, reproducibility and reliability of experimental data are paramount. A single assay, no matter how well-established, provides only one piece of the puzzle. Cross-validation, the practice of corroborating findings using multiple, mechanistically distinct experimental approaches, is not merely a suggestion but a necessity. It allows researchers to build a comprehensive and robust profile of a compound's activity, mitigating the risk of false positives and providing a solid foundation for further development.
This guide will delve into the practical aspects of cross-validating the biological activities of pyrazole derivatives, focusing on three key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial activities.
I. Anti-Inflammatory Activity: Beyond a Single Assay
Inflammation is a complex biological response, and its modulation by a test compound should be assessed through a multi-pronged approach.[10] The well-known anti-inflammatory drug Celecoxib, itself a pyrazole derivative, serves as a benchmark in many of these studies.[5][10]
Key Experimental Protocols for Anti-Inflammatory Activity
A common starting point for assessing anti-inflammatory potential is the carrageenan-induced rat paw edema assay, an in vivo model of acute inflammation.[5][11] However, relying solely on this model can be misleading. To build a stronger case, data should be cross-validated with in vitro assays that probe specific molecular targets.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Model: Wistar rats are typically used.
-
Procedure: A baseline paw volume is measured using a plethysmometer. A solution of carrageenan is then injected into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Treatment: The test pyrazole derivative or a reference drug (e.g., Celecoxib, Indomethacin) is administered orally or intraperitoneally at a specific dose prior to carrageenan injection.
-
Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX enzymes. This is often done by monitoring oxygen consumption or by quantifying the end-product, prostaglandin E2 (PGE2), using an ELISA kit.
-
Procedure: The test pyrazole derivative at various concentrations is incubated with the COX enzyme and arachidonic acid.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with NSAIDs.[10]
Cross-Validation in Action: A Comparative Look
Imagine a newly synthesized pyrazole derivative, "Compound X," shows promising results in the carrageenan-induced paw edema model. This is an excellent starting point, but it doesn't reveal the mechanism of action. To cross-validate this finding, one would perform a COX inhibition assay.
-
Scenario 1: Strong Correlation. If Compound X demonstrates potent and selective inhibition of COX-2 in the in vitro assay, this corroborates the in vivo findings and provides a clear mechanistic rationale.
-
Scenario 2: Discrepancy. If Compound X shows weak or no activity against COX enzymes, the initial in vivo result might be due to off-target effects or a different anti-inflammatory mechanism (e.g., inhibition of other pro-inflammatory mediators like cytokines). This discrepancy necessitates further investigation into alternative pathways.
The following diagram illustrates the logical workflow for cross-validating anti-inflammatory activity:
Caption: Workflow for cross-validating anti-inflammatory results.
Comparative Data for Anti-Inflammatory Pyrazole Derivatives
| Compound | In Vivo Model | % Inhibition of Edema | In Vitro Assay | IC50 (COX-2) (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Carrageenan-induced paw edema | ~36% | Ovine COX inhibition | 0.28 | 178.57 | [5] |
| Nimesulide | Carrageenan-induced paw edema | 36% | - | - | - | [5] |
| Compound 302 | - | - | Ovine COX inhibition | 0.26 | 192.3 | [5] |
| Compound N9 | Carrageenan-induced paw edema | More potent than Celecoxib after 1h | - | - | - | [11] |
| Compound N7 | Cotton-pellet-induced granuloma | More potent than Celecoxib | - | - | - | [11] |
Note: Direct comparison of percentage inhibition can be challenging due to variations in experimental conditions.
II. Anticancer Activity: A Multi-faceted Evaluation
The evaluation of anticancer potential requires a hierarchical and cross-validated approach, moving from general cytotoxicity screening to more specific mechanistic studies.[12][13][14]
Key Experimental Protocols for Anticancer Activity
The initial screening of novel pyrazole derivatives for anticancer activity is often performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[12][15][16]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is used.
-
Procedure: Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test pyrazole derivative for a specified period (e.g., 48 or 72 hours).
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Measurement: The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Procedure: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.
-
Staining: The cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Interpretation: An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.
Cross-Validation of Anticancer Effects
A potent IC50 value from an MTT assay is a strong indicator of anticancer activity. However, it does not reveal whether the compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation). Cross-validation with cell cycle analysis and apoptosis assays can provide these crucial insights.
-
Synergistic Findings: If a compound with a low IC50 value also induces a significant G2/M cell cycle arrest and a high percentage of apoptotic cells (as determined by an Annexin V/PI staining assay), this provides a compelling and cross-validated picture of its anticancer mechanism.
-
Divergent Results: A compound might show a low IC50 but no significant effect on the cell cycle or apoptosis. This could indicate other mechanisms of cell death, such as necrosis or autophagy, which would then need to be investigated.
The following diagram illustrates the cross-validation strategy for anticancer activity:
Caption: Cross-validation workflow for anticancer pyrazole derivatives.
Comparative Data for Anticancer Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Cross-Validation Finding | Reference |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.95 | - | [14] |
| Compound 43 | MCF-7 (Breast) | 0.25 | Potent PI3 kinase inhibitor | [14] |
| Erlotinib (Reference) | HepG2 (Liver) | 10.6 | - | [14][15] |
| Sorafenib (Reference) | HepG2 (Liver) | 1.06 | - | [14][15] |
| Compound 50 | HepG2 (Liver) | 0.71 | Potent dual EGFR and VEGFR-2 inhibition | [14] |
| Tamoxifen (Reference) | MCF-7 (Breast) | 23.31 | - | [14] |
| Compound 27 | MCF-7 (Breast) | 16.50 | 78% inhibition of VEGFR-2 | [14] |
III. Antimicrobial Activity: Ensuring Robust Evaluation
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area.[17][18][19][20][21]
Key Experimental Protocols for Antimicrobial Activity
The initial assessment of antimicrobial activity is typically performed using diffusion or broth dilution methods.
Experimental Protocol: Agar Well Diffusion Method
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Procedure: A standardized inoculum of the test microorganism is spread evenly over the surface of an agar plate. Wells are then punched into the agar, and a solution of the test pyrazole derivative is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Procedure: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plate is incubated to allow for microbial growth.
-
Measurement: The lowest concentration of the compound that completely inhibits visible growth of the microorganism is determined as the Minimum Inhibitory Concentration (MIC).
-
Cross-Validation: To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a sample from the wells with no visible growth is subcultured onto fresh agar plates. The lowest concentration that results in no growth on the subculture plates is the Minimum Bactericidal Concentration (MBC).
Cross-Validation of Antimicrobial Results
The agar well diffusion method is a good qualitative screening tool, but the MIC determination provides quantitative data that is more valuable for comparing the potency of different compounds.
-
Confirming Activity: A large zone of inhibition in the agar diffusion assay should be followed up with a broth microdilution assay to determine the MIC. A low MIC value confirms the potent activity of the compound.
-
Determining the Nature of Activity: The determination of both MIC and MBC is a critical cross-validation step. A compound for which the MBC is close to the MIC is considered bactericidal, which is often a more desirable trait for an antibiotic.
The following diagram outlines the cross-validation process for antimicrobial screening:
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. ijnrd.org [ijnrd.org]
- 8. academicstrive.com [academicstrive.com]
- 9. jchr.org [jchr.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orientjchem.org [orientjchem.org]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Novelty of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate's Mechanism of Action
Introduction: Beyond the Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutics.[1][2][3] From the anti-inflammatory effects of Celecoxib to the anti-cancer activity of kinase inhibitors, the versatility of the pyrazole ring is well-established.[4][5][6] However, with each novel derivative, such as Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate (CAS 1217863-08-5), the critical question for drug development professionals is not "does it work?" but "how does it work, and is it different?"[7]
This guide provides a comprehensive, experience-driven framework for researchers to systematically investigate the mechanism of action (MoA) of this specific compound. We will move beyond simple screening to build a robust, evidence-based case for mechanistic novelty. Our approach is structured to be self-validating, ensuring that each experimental step logically informs the next, thereby building a trustworthy and scientifically rigorous narrative.
Part 1: Establishing the Baseline - The Known Landscape of Pyrazole Bioactivity
Before assessing novelty, we must understand the established territory. Pyrazole-containing drugs exert their effects through a variety of mechanisms, primarily as inhibitors of enzymes.[2][8] A thorough review of the literature reveals several common target classes.
Table 1: Common Mechanisms of Action for Pyrazole-Based Therapeutics
| Mechanism Class | Key Protein Target(s) | Example Drug(s) | Primary Therapeutic Area |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Celecoxib, Phenylbutazone | Inflammation, Pain |
| Anticancer (Kinase Inhibition) | BCR-Abl, CDKs, VEGFR-2, Akt1 | Asciminib, AT7518, Sorafenib | Oncology |
| Anticancer (Other) | Poly (ADP-ribose) polymerase (PARP) | Niraparib | Oncology |
| Antimicrobial | Topoisomerase II, DapE | Investigational Agents | Infectious Disease |
| Metabolic/Endocrine | Cannabinoid receptor 1 (CB1) | Rimonabant (withdrawn) | Obesity |
This table synthesizes data from multiple sources on pyrazole pharmacology.[1][4][5][9][10]
The core directive of our investigation is to determine if this compound acts through one of these known mechanisms or charts a new path. Its unique cyanomethyl and ethyl carboxylate substitutions may drive it toward entirely different biological targets.
Part 2: A Phased Strategy for Mechanism of Action Elucidation
We advocate a tiered approach, starting with broad, unbiased screening and progressively focusing on specific, hypothesis-driven experiments. This workflow ensures efficient use of resources and builds a logical case for the compound's MoA.
Caption: Competitive vs. Non-Competitive modes of enzyme inhibition.
-
Pathway Analysis: Using techniques like Western blotting, we can probe the phosphorylation status of key downstream proteins. If our compound inhibits Kinase X, we should see a decrease in the phosphorylation of its known substrate, Protein Y. If it affects a different substrate or an unexpected pathway, this is strong evidence of a novel downstream effect.
-
Selectivity Profiling: Novelty can also be defined by a unique selectivity profile. If this compound inhibits Kinase X but, unlike other inhibitors, does not inhibit closely related Kinases A, B, and C, it possesses a novel selectivity profile that could translate to an improved therapeutic window.
Part 3: Data Interpretation and Comparative Analysis
All experimental data must be contextualized against known standards. Below are examples of how to present data to highlight novelty.
Table 2: Comparative Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | This compound (IC50, nM) | AT7518 (Reference CDK Inhibitor) (IC50, nM) [5] | Sorafenib (Reference VEGFR Inhibitor) (IC50, nM) |
| CDK2 | >10,000 | 199 | >10,000 |
| CDK4 | >10,000 | 390 | >10,000 |
| VEGFR-2 | >10,000 | >10,000 | 90 |
| Novel Kinase Z | 15 | 5,200 | 8,500 |
Interpretation: The hypothetical data in Table 2 strongly suggests a novel MoA. The compound is inactive against common pyrazole targets like CDKs and VEGFR-2 but is highly potent against a previously unassociated "Novel Kinase Z."
Table 3: Comparison of Inhibition Kinetics for "Novel Kinase Z" (Hypothetical Data)
| Compound | Kᵢ (nM) | Mode of Inhibition vs. ATP |
| This compound | 12 | Non-competitive |
| Reference Inhibitor Alpha | 25 | Competitive |
| Reference Inhibitor Beta | 8 | Competitive |
Interpretation: This data further solidifies the claim of novelty. Even if other inhibitors for "Novel Kinase Z" exist, our compound's non-competitive mode of action is a fundamental mechanistic differentiator.
Part 4: Key Experimental Protocols
To ensure trustworthiness and reproducibility, detailed protocols are essential.
Protocol 1: General Enzyme Inhibition Assay (e.g., for Kinase Z)
-
Objective: To determine the IC50 value of the test compound against a specific enzyme.
-
Materials: Purified recombinant Kinase Z, appropriate peptide substrate, ATP, test compound, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 10 µL of enzyme solution (at 2x final concentration) to each well and incubate for 15 minutes at room temperature. Causality Check: This pre-incubation step allows the compound to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding 10 µL of a substrate/ATP mixture (at 2.5x final concentration, typically at the Km for ATP).
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the product according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent, incubate, then add detection reagent and measure luminescence).
-
Include controls: "no enzyme" (background) and "no inhibitor" (100% activity).
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in intact cells.
-
Materials: Cultured cells expressing the target protein, PBS, test compound, lysis buffer, equipment for western blotting or ELISA.
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with either the test compound (e.g., at 10x IC50) or vehicle (DMSO) for 1 hour in culture media.
-
Harvest, wash, and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C. Causality Check: The binding of the compound is expected to stabilize the protein, increasing its melting temperature.
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blot or another quantitative protein detection method.
-
-
Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Conclusion
Assessing the novelty of a compound's mechanism of action is a systematic process of elimination, validation, and deep characterization. For this compound, the journey begins by understanding the well-trodden paths of its pyrazole predecessors. By employing a phased experimental approach—from broad screening to specific kinetic analyses—researchers can build a robust, data-driven narrative. The key to establishing novelty lies not just in identifying a new target, but also in demonstrating a unique mode of inhibition, a distinct selectivity profile, or novel downstream pathway modulation. This guide provides the framework and methodologies to construct that compelling scientific case.
References
- Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. Benchchem.
- Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan.
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. OUCI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- What Are the Types of Biochemical Assays Used in Drug Discovery?
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PubMed Central.
- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
- ethyl 1-(cyanomethyl)
- Current status of pyrazole and its biological activities. PubMed Central.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. aobchem.com [aobchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics | MDPI [mdpi.com]
- 10. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate's Therapeutic Potential: A Comparative Guide
This guide provides an in-depth technical analysis of the therapeutic potential of the novel pyrazole compound, ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment against established drugs with similar structural motifs, supported by detailed experimental protocols for independent verification.
Introduction: The Promise of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects[1][2]. Its unique five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties[3]. This compound is a novel derivative that combines the established pyrazole core with a cyanomethyl group at the N1 position and an ethyl carboxylate at the C3 position. These functional groups offer potential sites for hydrogen bonding and other interactions with biological targets, making it a compound of interest for therapeutic investigation.
This guide will explore the hypothetical therapeutic potential of this compound in two key areas where pyrazole derivatives have shown significant promise: anti-inflammatory and anticancer activities. We will compare its potential efficacy with two well-established drugs: Celecoxib , a selective COX-2 inhibitor, and Ruxolitinib , a JAK1/JAK2 inhibitor.
Comparative Analysis: Benchmarking Against Approved Therapeutics
To contextualize the potential of this compound, we will compare it to two commercially successful pyrazole-containing drugs: Celecoxib and Ruxolitinib.
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation[4][5]. Its pyrazole core is crucial for its inhibitory activity.
Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are involved in signaling pathways that regulate cell growth and immune responses. It is used in the treatment of myelofibrosis and other cancers[6][7].
The following table summarizes the key characteristics of these drugs, which will serve as a benchmark for evaluating our compound of interest.
| Compound | Structure | Primary Target(s) | Therapeutic Area | Reported IC50 |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[8] | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic[4] | ~40 nM for COX-2 |
| Ruxolitinib | (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[9] | Janus Kinase 1 (JAK1) & Janus Kinase 2 (JAK2) | Anticancer, Anti-inflammatory[6] | ~3.3 nM for JAK1, ~2.8 nM for JAK2[10] |
| This compound | Structure to be synthesized | Hypothesized: COX-2 and/or JAK kinases | Hypothesized: Anti-inflammatory and/or Anticancer | To be determined |
Proposed Synthesis of this compound
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
This can be achieved through the condensation of ethyl ethoxymethylene-2-cyanoacetate with hydrazine hydrate.
Step 2: N-Alkylation with Chloroacetonitrile
The resulting ethyl 1H-pyrazole-3-carboxylate can then be N-alkylated at the N1 position using chloroacetonitrile in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols for Therapeutic Potential Assessment
To independently verify the therapeutic potential of this compound, the following detailed experimental protocols are provided.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay will determine if the compound can inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.
Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. Inhibition of COX-2 results in a decreased colorimetric signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid solution according to the manufacturer's instructions of a commercial COX inhibitor screening kit.
-
Compound Preparation: Dissolve this compound and Celecoxib (positive control) in DMSO to create stock solutions. Prepare a serial dilution of each compound.
-
Assay Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the diluted test compounds or Celecoxib to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate for 2 minutes at 37°C.
-
Add 10 µL of a colorimetric substrate solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for the in vitro COX-2 inhibition assay.
In Vitro Anticancer Activity: JAK2 Kinase Assay
This assay will assess the compound's ability to inhibit JAK2, a kinase often dysregulated in cancer.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by JAK2. The remaining ATP is detected using a luciferase-based system, where a decrease in luminescence indicates kinase activity.
Protocol:
-
Reagent Preparation: Prepare kinase assay buffer, recombinant human JAK2 enzyme, a suitable peptide substrate, and ATP according to a commercial kinase assay kit.
-
Compound Preparation: Dissolve this compound and Ruxolitinib (positive control) in DMSO to create stock solutions. Prepare a serial dilution of each compound.
-
Assay Procedure:
-
Add 5 µL of the diluted test compounds or Ruxolitinib to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add 10 µL of the JAK2 enzyme and substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of a detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Cytotoxicity: MTT Assay
This assay will evaluate the cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the independent verification of the therapeutic potential of this compound. By comparing its performance against established drugs like Celecoxib and Ruxolitinib and utilizing the detailed experimental protocols provided, researchers can generate robust and reliable data. The pyrazole scaffold holds immense promise in drug discovery, and a systematic evaluation of novel derivatives such as this is crucial for advancing the field. Positive results from these initial in vitro studies would warrant further investigation into the compound's mechanism of action, selectivity, and in vivo efficacy.
References
-
Faria, J. V., et al. (2017). Pyrazoles as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5855-5879. [Link]
-
Kumar, V., & Aggarwal, R. (2019). A review on the synthesis and therapeutic potential of pyrazole derivatives. Bioorganic Chemistry, 89, 103001. [Link]
-
Naim, M. J., et al. (2016). Pyrazole: a versatile scaffold in medicinal chemistry. RSC advances, 6(81), 77595-77623. [Link]
-
Bhat, M. A., et al. (2020). Pyrazole and its biological potential: A review. Journal of Heterocyclic Chemistry, 57(1), 15-40. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]
-
B-MS. (2020). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
Verstovsek, S., et al. (2012). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 366(9), 799-807. [Link]
-
Ajayi, S., & Sica, R. A. (2021). Ruxolitinib. In StatPearls. StatPearls Publishing. [Link]
-
PubChem. (n.d.). Celecoxib. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ruxolitinib. National Center for Biotechnology Information. Retrieved from [Link]
-
Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 1-(Cyanomethyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate (CAS No: 1217863-08-5), a compound whose precise toxicological properties are not extensively documented. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from the disposal guidelines for structurally related pyrazole and nitrile compounds, adhering to a precautionary principle to ensure maximum safety.
At its core, the disposal of any chemical waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This framework mandates a "cradle-to-grave" approach to hazardous waste management, ensuring that chemicals are handled safely from generation to final disposal.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of a nitrile group and a pyrazole ring, and based on data from similar compounds, this compound should be handled as a hazardous substance. The likely hazards, based on analogous structures, include:
-
Harmful if swallowed (Acute toxicity, oral)[3]
-
Causes skin irritation [3]
-
Causes serious eye irritation [3]
-
May cause respiratory irritation [3]
Therefore, the following minimum PPE should be worn when handling this compound for disposal:
-
Standard laboratory coat
-
Nitrile gloves: Ensure gloves are disposed of as contaminated waste after handling. Uncontaminated nitrile gloves may be recyclable through specialized programs, but any glove that comes into contact with chemical waste is considered hazardous.[4][5]
-
Chemical safety goggles
Part 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
Step 1: Waste Identification Classify this compound waste as hazardous chemical waste . Do not mix it with non-hazardous waste streams.
Step 2: Collection of Solid Waste Collect unused or contaminated solid this compound in a dedicated, sealable, and chemically compatible waste container.[6]
Step 3: Collection of Liquid Waste Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste.[7] Do not dispose of this chemical down the drain.
Step 4: Handling Contaminated Labware Disposable labware (e.g., pipette tips, weighing boats) contaminated with this compound should be placed in the solid hazardous waste container. For contaminated glassware, the initial rinsate from cleaning should be collected as hazardous liquid waste.[8] For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[8]
Part 3: Labeling and Storage
Table 1: Hazardous Waste Container Labeling Requirements
| Information Required | Example |
| Full Chemical Name | This compound |
| Hazard Pictograms | Exclamation Mark (for irritation, acute toxicity) |
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 |
| Accumulation Start Date | [Date waste is first added] |
| Generator Information | [Your Name, Lab, and Contact Information] |
Store the sealed waste container in a designated hazardous waste accumulation area. This area must be well-ventilated and away from incompatible materials.[6] Use secondary containment for all liquid hazardous waste to prevent spills.[8]
Part 4: Disposal Procedure
The final disposal of this compound must be handled by a licensed professional waste disposal company.
Step 1: Requesting Pickup Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the Environmental Health and Safety (EHS) department.
Step 2: Professional Disposal The most common and recommended method for the disposal of such organic compounds is high-temperature incineration .[6] This process ensures the complete destruction of the chemical, minimizing its environmental impact.
Step 3: Documentation Maintain meticulous records of the disposed chemical, including its name, quantity, and the date of disposal, in accordance with your laboratory's standard operating procedures and EPA regulations.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (2025). BenchChem.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021, May 18). Biosynth.
- This compound. (n.d.). AOBChem USA.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- How to Recycle Nitrile Gloves. (2022, January 4). SUNLINE Supply.
- Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025, September 30). University of Wisconsin–Madison.
Sources
- 1. epa.gov [epa.gov]
- 2. axonator.com [axonator.com]
- 3. biosynth.com [biosynth.com]
- 4. gloves.com [gloves.com]
- 5. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate. The focus is on procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal, reflecting a commitment to value beyond the product itself. The causality behind each recommendation is explained to build a framework of deep, actionable trust.
While specific toxicological data for this compound is not extensively documented, a thorough hazard assessment can be extrapolated from the known risks associated with its structural components: the pyrazole ring and the nitrile group. Pyrazole derivatives are known to possess a wide range of biological activities and can be pharmacologically active.[1][2][3] Safety data for analogous compounds indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[4] Therefore, a cautious and comprehensive approach to personal protection is mandatory.
Hazard Assessment and Core Principles of Protection
The primary routes of potential exposure to this compound are inhalation, skin contact, eye contact, and ingestion. The operational plan must be built around minimizing exposure through these routes. The core principle is to establish multiple barriers between the researcher and the chemical.
Summary of Potential Hazards (Based on Analogous Compounds)
-
Skin Irritation: Direct contact may cause redness and irritation.[4]
-
Eye Irritation: The compound can cause serious eye irritation if it comes into contact with the eyes.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]
-
Harmful if Swallowed: Ingestion of the compound could be harmful.[4]
Given that the toxicological properties of this specific material have not been thoroughly investigated, it is prudent to handle it with a high degree of caution.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a system designed to protect you from the specific hazards posed by the chemical. Always inspect PPE for damage before each use.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile Gloves (minimum 5-mil thickness) | Nitrile offers good resistance to a range of chemicals and is suitable for splash protection.[5] It is crucial to discard gloves immediately after contamination to prevent breakthrough and cross-contamination.[5] For prolonged tasks, consider double-gloving. |
| Eye Protection | ANSI Z87-certified Chemical Safety Goggles | Goggles that form a seal around the eyes are essential to protect against splashes and fine particles. Standard safety glasses with side shields may not provide adequate protection.[6] |
| Body Protection | Long-sleeved Laboratory Coat | A lab coat made of a suitable material like polyester or a poly-cotton blend protects your skin and personal clothing from accidental spills.[6] It should be fully buttoned. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is unavailable or if there is a high risk of aerosolization, a NIOSH-approved respirator may be required.[4] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. Sandals or perforated shoes are not permitted in a laboratory setting.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This workflow is designed to be a self-validating system, ensuring safety at each stage of the process.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key phases of safe chemical handling.
Detailed Protocol:
Part 1: Preparation (Pre-Handling)
-
Engineering Controls Verification: Before starting any work, ensure the chemical fume hood is operational and has a current certification. Check the airflow monitor.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.[5]
-
Emergency Equipment Check: Confirm the location of the nearest safety shower and eyewash station. Ensure the pathway is unobstructed and test their functionality.[7]
-
Waste Preparation: Designate a specific, clearly labeled, and sealable container for chemical waste. Never mix incompatible waste streams.
Part 2: Handling (Execution)
-
Gowning: Put on your lab coat, followed by safety goggles. Don your gloves just before you begin handling the chemical.
-
Chemical Transfer: All handling of this compound should be performed inside the certified chemical fume hood to minimize inhalation exposure.[4] Use a spatula or other appropriate tools to handle the solid, avoiding the creation of dust.
-
Storage: When not in use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[8]
-
Cross-Contamination Prevention: Be mindful of what you touch with your gloved hands. Avoid touching doorknobs, keyboards, or personal items. Establish "glove-only" and "no-glove" zones.[5]
Part 3: Disposal and Decontamination (Post-Handling)
-
Decontamination: After completing your work, decontaminate the work surface within the fume hood using an appropriate solvent and cleaning materials.
-
Waste Segregation: Place all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) into the designated solid waste container. Dispose of the chemical itself in accordance with institutional and local regulations.[4][9]
-
PPE Removal: Remove your PPE in the reverse order it was put on, taking care to not touch the outside of contaminated items with your bare skin. Gloves should be removed first, followed by the lab coat and goggles.
-
Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[7]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
References
- Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- ChemicalBook. (2025, July 26).
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. [Link]
-
University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
-
PubChem. Ethyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
- Thermo Fisher Scientific. (2025, December 24).
- Shaikh, R. A., et al. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. [Link]
- Georganics. (2011, February 11).
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 789-807. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
